molecular formula C8H4F2N2O2 B1412954 3,5-Difluoro-4-nitrophenylacetonitrile CAS No. 1803827-93-1

3,5-Difluoro-4-nitrophenylacetonitrile

Cat. No.: B1412954
CAS No.: 1803827-93-1
M. Wt: 198.13 g/mol
InChI Key: NJHMSUSDGPCQBT-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitrophenylacetonitrile is a useful research compound. Its molecular formula is C8H4F2N2O2 and its molecular weight is 198.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,5-difluoro-4-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12(13)14/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHMSUSDGPCQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic systems is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 3,5-Difluoro-4-nitrophenylacetonitrile (CAS: 1803827-93-1) represents a highly versatile, tri-functional building block[1]. Featuring an electron-deficient aromatic core, this molecule offers orthogonal vectors for synthetic diversification: the highly activated ortho-fluorines are primed for Nucleophilic Aromatic Substitution (SNAr), the nitro group serves as a masked amine for downstream cyclization or coupling, and the acidic alpha-methylene protons of the acetonitrile moiety allow for rapid carbon-carbon bond formation.

This technical guide dissects the mechanistic reactivity of this compound and provides validated, self-consistent experimental protocols for its deployment in drug discovery campaigns.

Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting solubility, reaction kinetics, and downstream purification strategies. The dual electron-withdrawing effects of the nitro and nitrile groups significantly depress the pKa of the alpha-protons while rendering the aromatic ring highly electrophilic[1].

PropertyValue / Description
Chemical Name 2-(3,5-Difluoro-4-nitrophenyl)acetonitrile
CAS Registry Number 1803827-93-1
Molecular Formula C8H4F2N2O2
Molecular Weight 198.13 g/mol
SMILES String C1=C(C(=C(C(=C1)F)[O-])F)CC#N
Structural Class Fluorinated Nitroaromatic / Arylacetonitrile

Mechanistic Reactivity & Synthetic Utility

As a Senior Application Scientist, it is vital to look beyond the basic structure and understand the causality of this molecule's reactivity. The synthetic utility of this compound is governed by three distinct electronic environments:

A. SNAr Activation at C3 and C5

The nitro group at the C4 position exerts a powerful resonance-withdrawing effect (-R), while the fluorine atoms exert a strong inductive-withdrawing effect (-I). This creates a severe electron deficiency at the C3 and C5 positions. When exposed to nucleophiles (amines, thiols, or alkoxides), the fluorine atoms act as excellent leaving groups via the formation of a stabilized Meisenheimer complex. Literature demonstrates that highly fluorinated nitrobenzenes undergo SNAr with a high degree of regiochemical control, allowing for the sequential displacement of fluorines to generate highly functionalized electron-rich nitroaromatics[2].

B. Chemoselective Nitro Reduction

The nitro group is a classic precursor to anilines, which are essential for forming amide bonds or synthesizing indole/oxindole pharmacophores. In the context of drug development—such as the synthesis of 5'-halogenated resiniferatoxin analogues for TRPV1 ligand development—the controlled reduction of a nitro group adjacent to halogens is a critical pathway[3]. The challenge lies in reducing the -NO2 group without triggering hydrodefluorination or reducing the -CN group.

C. Alpha-Methylene C-H Acidity

The methylene group (-CH2-) is flanked by the electron-withdrawing aromatic ring and the nitrile group. This "push-pull" system renders the protons highly acidic. Weak bases (e.g., piperidine or K2CO3) are sufficient to generate the nitrile-stabilized carbanion, which readily undergoes Knoevenagel condensations with aldehydes to yield biologically active cinnamonitrile derivatives.

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Each step includes mechanistic rationale and in-process controls to ensure high-fidelity execution.

Protocol 1: Regioselective SNAr with a Secondary Amine

Objective: Synthesize 2-(3-fluoro-5-morpholino-4-nitrophenyl)acetonitrile.

  • Rationale: Morpholine acts as a moderate nucleophile. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HF without competing for the electrophilic aromatic carbon.

  • Step 1 (Initiation): Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Step 2 (Base Addition): Add DIPEA (2.0 eq). The non-nucleophilic nature of DIPEA ensures no side-reactions occur prior to nucleophile introduction.

  • Step 3 (Nucleophile Addition): Add morpholine (1.05 eq) dropwise at 0 °C. Causality: The reaction is exothermic; strict temperature control prevents the double displacement of both fluorine atoms.

  • Step 4 (Propagation & Monitoring): Allow the reaction to warm to room temperature. Monitor via LC-MS. The mono-adduct will present a distinct [M+H]+ peak, and the reaction is self-limiting at room temperature due to the electron-donating nature of the newly installed amine, which deactivates the ring against a second SNAr event.

  • Step 5 (Quench & Isolation): Quench with saturated aqueous NH4Cl to neutralize excess base. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol 2: Chemoselective Nitro Reduction

Objective: Synthesize 2-(4-amino-3,5-difluorophenyl)acetonitrile.

  • Rationale: Standard Palladium on Carbon (Pd/C) with H2 gas risks hydrodefluorination. Iron powder in the presence of ammonium chloride (Béchamp reduction conditions) provides a highly chemoselective reduction of the nitro group while leaving the fluorines and the sensitive nitrile group intact.

  • Step 1 (Suspension): Suspend the nitroaromatic starting material (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.3 M).

  • Step 2 (Activation): Add NH4Cl (5.0 eq) and Iron powder (325 mesh, 5.0 eq). Causality: NH4Cl acts as a mild proton source that activates the iron surface without hydrolyzing the nitrile group.

  • Step 3 (Heating): Heat the heterogeneous mixture to 70 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc). The product aniline will be highly polar and UV-active.

  • Step 4 (Filtration): Filter the hot mixture through a pad of Celite to remove iron oxides. Crucial Step: Wash the Celite pad thoroughly with hot EtOAc, as the fluorinated aniline can adsorb to the iron salts.

  • Step 5 (Workup): Concentrate the filtrate to remove ethanol, partition between EtOAc and saturated NaHCO3, extract, and dry to yield the target aniline.

Reaction Pathway Visualization

The following diagram maps the orthogonal synthetic trajectories available when utilizing this compound as a core scaffold.

G SM This compound CAS: 1803827-93-1 SNAr SNAr (C3/C5) SM->SNAr Amines/Thiols Base, Heat Reduction Nitro Reduction SM->Reduction Fe, NH4Cl EtOH/H2O Alkylation Alpha-Alkylation SM->Alkylation Aldehydes Weak Base Prod1 Substituted Nitroaromatic SNAr->Prod1 Prod2 4-Amino-3,5-difluoro Core Reduction->Prod2 Prod3 Cinnamonitrile Analog Alkylation->Prod3

Divergent synthetic pathways of this compound in drug discovery.

References

  • BLD Pharm. "1803827-93-1 | 2-(3,5-Difluoro-4-nitrophenyl)acetonitrile - BLDpharm".
  • CSIRO Publishing. "Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics".
  • NIH PMC. "The carbonate analogues of 5′-halogenated resiniferatoxin as TRPV1 ligands".

Sources

3,5-Difluoro-4-nitrobenzyl Cyanide: A Mechanistic Guide to Fluorinated Scaffolds in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the rapidly evolving landscape of targeted oncology—particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors—the selection of highly functionalized, metabolically stable building blocks is paramount. 3,5-Difluoro-4-nitrobenzyl cyanide (CAS: 1803827-93-1) has emerged as a privileged scaffold [1]. This whitepaper provides an in-depth technical analysis of its structural dynamics, mechanistic rationale in drug design, and self-validating synthetic protocols for drug development professionals.

Physicochemical Profiling & Structural Dynamics

The utility of 3,5-difluoro-4-nitrobenzyl cyanide lies in its dense functionalization. The molecule consists of a central benzene ring decorated with a cyanomethyl group (-CH₂CN) at position 1, two fluorine atoms at positions 3 and 5, and a nitro group (-NO₂) at position 4.

This specific arrangement creates a highly electron-deficient aromatic system. The inductive and resonance electron-withdrawing effects of the nitro and nitrile groups, combined with the strong sigma-electron withdrawal of the fluorine atoms, drastically lower the electron density of the aromatic ring.

Quantitative Chemical Profile
PropertyValueMechanistic Implication
Chemical Name 3,5-Difluoro-4-nitrophenylacetonitrileStandard IUPAC nomenclature.
CAS Registry Number 1803827-93-1Unique identifier for procurement and QA [1].
Molecular Formula C₈H₄F₂N₂O₂High heteroatom-to-carbon ratio.
Molecular Weight 198.13 g/mol Low MW allows for significant downstream elaboration without exceeding Lipinski's limits.
Topological Polar Surface Area ~69.6 ŲEnsures adequate solubility and predictable membrane permeability profiles.

Mechanistic Rationale in Drug Design

As an application scientist, selecting a starting material is never arbitrary; it is a calculation of downstream reactivity and biological target engagement. The 3,5-difluoro-4-nitro substitution pattern offers three distinct, orthogonal vectors for chemical biology applications:

  • Activated Nucleophilic Aromatic Substitution (

    
    ):  The strongly electron-withdrawing -NO₂ group activates the ortho-fluorines. Fluorine is an excellent leaving group in 
    
    
    
    reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. This allows for the precise installation of complex amines or thiols (e.g., piperazines or morpholines) under mild conditions [2].
  • Masked Aniline Handle: The nitro group serves as a stable placeholder. Once the fluorines are substituted, the nitro group can be cleanly reduced to a primary aniline. This aniline becomes a critical nucleophilic handle for amide coupling, frequently utilized to attach E3 ligase ligands (like Cereblon or VHL binders) in PROTAC synthesis [3].

  • Acidic Benzylic Protons: The -CH₂- protons flanking the nitrile and the electron-deficient arene are highly acidic. This permits facile alpha-alkylation or Knoevenagel condensations, enabling the construction of extended linker systems or rigidified cyclic motifs.

Reactivity A 3,5-Difluoro-4-nitrobenzyl cyanide B SNAr (C3/C5) A->B Nucleophiles C Reduction (C4) A->C Pd/C, H2 D Alkylation (Alpha-C) A->D Base, R-X

Fig 1. Divergent and orthogonal synthetic pathways of 3,5-difluoro-4-nitrobenzyl cyanide.

Application in Next-Generation Therapeutics

KRAS G12C Inhibitors

The development of covalent inhibitors targeting the G12C mutation in KRAS relies on precise spatial orientation of the warhead (typically an acrylamide). The 3,5-difluoro-4-nitrobenzyl cyanide scaffold is utilized to build the core hinge-binding or switch-II pocket-binding motifs. The nitrile group is often hydrolyzed to an amide or acid to form critical hydrogen bonds with the protein backbone, while the substituted fluorines dictate the rotational conformation of the molecule, locking it into the bioactive pose [2].

EGFR-Targeting PROTACs

Overcoming resistance mutations (e.g., C797S) in Non-Small Cell Lung Cancer (NSCLC) has driven the development of EGFR degraders. Here, the scaffold acts as a bifunctional linker hub. The aniline (post-reduction) is coupled to the target-binding warhead (e.g., an osimertinib derivative), while the benzylic position is extended to recruit the E3 ubiquitin ligase[3].

PROTAC_Mechanism A Target (e.g., EGFR) D Ternary Complex A->D B Bifunctional Linker (Scaffold-Derived) B->D C E3 Ligase C->D E Proteasome Degradation D->E Ubiquitination

Fig 2. Mechanism of targeted protein degradation utilizing the synthesized scaffold.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes in-process controls to verify causality and reaction success, preventing the propagation of errors in multi-step syntheses.

Protocol A: Regioselective with Secondary Amines

Causality: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine due to its steric bulk, which prevents it from acting as a competing nucleophile. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent to stabilize the highly polar Meisenheimer transition state.

Step-by-Step Workflow:

  • Initiation: Dissolve 3,5-difluoro-4-nitrobenzyl cyanide (1.0 eq, 10 mmol) in anhydrous NMP (0.2 M).

  • Base Addition: Add DIPEA (2.5 eq). Stir at room temperature for 5 minutes to ensure homogeneity.

  • Nucleophile Addition: Dropwise add the desired secondary amine (e.g., N-methylpiperazine, 1.05 eq).

  • Thermal Activation: Elevate the reaction temperature to 60°C. The strong electron-withdrawing nature of the nitro group allows this reaction to proceed without extreme heat.

  • Self-Validation (LC-MS): At t=2 hours, sample 10 µL of the mixture, dilute in MeCN, and inject into LC-MS. Validation Check: The disappearance of the starting material peak (m/z ~197 [M-H]⁻) and the emergence of the mono-substituted product mass confirms successful conversion.

  • Workup: Quench with ice-cold water to precipitate the product. Filter, wash with cold water to remove NMP, and dry under high vacuum.

Protocol B: Chemoselective Nitro Reduction to Aniline

Causality: While Palladium on Carbon (Pd/C) with hydrogen gas is standard, the presence of an aromatic fluorine risks hydrodehalogenation. To prevent this, a milder Iron/Ammonium Chloride (Fe/NH₄Cl) system is utilized. This relies on single-electron transfer from the iron surface, which chemoselectively reduces the nitro group without cleaving the C-F bond.

Step-by-Step Workflow:

  • Initiation: Suspend the mono-substituted intermediate from Protocol A (1.0 eq, 5 mmol) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (5.0 eq) and solid NH₄Cl (5.0 eq).

  • Thermal Activation: Reflux the mixture at 80°C for 3 hours under a nitrogen atmosphere.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica gel plate (Eluent: 50% EtOAc/Hexanes). Validation Check: Stain the plate with Ninhydrin and heat. The appearance of a bright yellow/orange spot indicates the successful formation of the primary aniline.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo, partition between EtOAc and saturated NaHCO₃, extract, and dry over Na₂SO₄.

References

  • Title: WO2022232320A1 - Small molecule inhibitors of kras g12c mutant Source: Google Patents URL
  • Title: WO2022012622A1 - Degradation of (egfr)
  • Title: this compound Chemical Properties Source: ChemSrc URL: [Link]

Executive Summary: The Strategic Value of Polyfunctional Arenes

Author: BenchChem Technical Support Team. Date: March 2026

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An in-depth technical analysis and methodological guide on the chemical behavior, orthogonal reactivity, and application of 2-(3,5-Difluoro-4-nitrophenyl)acetonitrile in modern drug discovery.

In the landscape of modern medicinal chemistry, the demand for highly functionalized, metabolically stable building blocks has driven the adoption of fluorinated nitroaromatics. 2-(3,5-Difluoro-4-nitrophenyl)acetonitrile is a premier example of such a scaffold. As a Senior Application Scientist, I have utilized this compound extensively because it offers three orthogonal vectors of reactivity: two highly activated fluorine atoms for Nucleophilic Aromatic Substitution (SNAr), a reducible nitro group, and an aliphatic nitrile for downstream homologation or cyclization.

This whitepaper dissects the mechanistic causality behind its reactivity and provides field-proven, self-validating protocols for its manipulation, grounded in recent pharmaceutical applications such as the development of GLP-1 receptor agonists and novel chemotherapeutics.

Physicochemical Profiling

Understanding the baseline quantitative metrics of this building block is critical for predicting its solubility, chromatographic behavior, and stoichiometric requirements.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 2-(3,5-Difluoro-4-nitrophenyl)acetonitrile
CAS Registry Number 1803827-93-1
Molecular Formula C8H4F2N2O2
Molecular Weight 198.13 g/mol
Topological Polar Surface Area (TPSA) 69.6 Ų (Calculated based on -NO2 and -CN)
SMILES String O=c1c(F)cc(CC#N)cc1F

Data corroborated by chemical repository standards [1].

Core Reactivity & Mechanistic Pathways

The utility of 2-(3,5-Difluoro-4-nitrophenyl)acetonitrile lies in its electronic topology. The nitro group (-NO2) exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. Concurrently, the highly electronegative fluorine atoms at the 3- and 5-positions create a severe electron deficiency (partial positive charge,


) at their respective carbons.

This electronic environment drastically lowers the activation energy required to form the anionic Meisenheimer complex , making the fluorine atoms exceptionally exceptional leaving groups for SNAr reactions [2]. Furthermore, the presence of the -CH2CN group at the 1-position is electronically isolated enough (due to the methylene spacer) that it does not interfere with the SNAr transition state, allowing for true orthogonal reactivity.

Reactivity A 2-(3,5-Difluoro-4- nitrophenyl)acetonitrile B SNAr Reaction (Amines/Alkoxides) A->B C Nitro Reduction (Aniline Formation) A->C D Nitrile Transformation (Hydrolysis/Reduction) A->D

Figure 1: Divergent synthetic pathways of 2-(3,5-Difluoro-4-nitrophenyl)acetonitrile.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an analytical checkpoint to verify success before proceeding.

Protocol A: Regioselective Mono-SNAr with Primary Amines

Objective: Substitute a single fluorine atom with an amine nucleophile while preserving the second fluorine for future functionalization.

  • Reagent Preparation: Dissolve 1.0 eq of 2-(3,5-Difluoro-4-nitrophenyl)acetonitrile in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that perfectly solvates the nucleophile and stabilizes the negatively charged Meisenheimer transition state, accelerating the reaction.

  • Base Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is sterically hindered. It acts purely as a proton scavenger to neutralize the HF byproduct without competing as a nucleophile.

  • Nucleophile Addition: Cool the vessel to 0°C. Dropwise add 1.05 eq of the primary amine.

    • Causality: Strict stoichiometric control and low temperature prevent the thermodynamic drive toward di-substitution (replacing both fluorines).

  • Thermal Activation & Validation: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation System: Pull a 5 µL aliquot and analyze via LC-MS. You should observe the disappearance of the starting material (m/z 198) and the appearance of the mono-substituted product mass. Troubleshooting: If a mass corresponding to di-substitution is detected, your addition rate was too fast or temperature control failed.

  • Workup: Quench with ice water to precipitate the product. Filter and wash with cold water.

Workflow Step1 Step 1: Reagent Prep | Dissolve in Anhydrous DMF Step2 Step 2: Nucleophile Addition | Amine + DIPEA at 0°C Step1->Step2 Step3 Step 3: Thermal Activation | RT to 60°C (LC-MS Monitor) Step2->Step3 Step4 Step 4: Workup | Aqueous Quench & Chromatography Step3->Step4

Figure 2: Standardized workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without reducing the nitrile or causing hydrodefluorination.

  • Solvent System: Dissolve the SNAr product from Protocol A in a 3:1 mixture of Ethanol and Water.

  • Reagent Addition: Add 5.0 eq of Iron (Fe) powder and 5.0 eq of Ammonium Chloride (NH4Cl).

    • Causality: Standard Palladium on Carbon (Pd/C) with H2 gas risks reducing the sensitive aliphatic nitrile and can cleave the remaining aryl-fluorine bond. The Fe/NH4Cl system provides a mild, single-electron transfer mechanism that is strictly chemoselective for the nitro group.

  • Reaction & Validation: Heat to 80°C for 2 hours.

    • Self-Validation System: Spot the reaction on a TLC plate (Hexane:EtOAc 1:1). The starting material is typically UV-active and non-polar. The resulting aniline will be highly polar, stick near the baseline, and stain positively with Ninhydrin.

  • Workup: Filter the hot mixture through a pad of Celite.

    • Causality: Filtering hot prevents the newly formed aniline from becoming trapped within the cooling iron oxide matrix, ensuring high yield.

Applications in Drug Development

The strategic incorporation of fluorine atoms adjacent to a nitro/aniline core is not merely a synthetic convenience; it is a profound pharmacological tool. Fluorine substitution modulates the pKa of adjacent amines, increases lipophilicity, and blocks oxidative metabolism by cytochrome P450 enzymes.

Recently, building blocks structurally analogous to 2-(3,5-Difluoro-4-nitrophenyl)acetonitrile have been heavily utilized in the patent literature for the synthesis of complex therapeutic agents. For instance, in the development of novel 1 [3], fluorinated nitrobenzoates and nitrophenyl derivatives are subjected to SNAr and subsequent cyclization to form the core heterocyclic pharmacophores necessary for treating Type II diabetes and NASH.

By mastering the orthogonal reactivity of this specific molecule, medicinal chemists can rapidly generate libraries of highly diverse, metabolically robust drug candidates.

References

  • Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics Source: CSIRO Publishing URL:[Link]

  • WO 2024/107781 A1 - Glucagon-like peptide 1 receptor agonists Source: Google Patents / WIPO URL

Sources

Strategic Fluorinated Scaffolds: 3,5-Difluoro-4-nitrophenylacetonitrile vs. 3,4,5-Trifluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of medicinal chemistry, selecting the right fluorinated phenylacetonitrile scaffold is a pivotal decision that dictates downstream synthetic versatility and final physicochemical properties. This guide provides a technical comparison between 3,5-Difluoro-4-nitrophenylacetonitrile (CAS 503315-75-1) and 3,4,5-Trifluorophenylacetonitrile (CAS 220228-03-5).

While both compounds serve as precursors to bioactive isoquinolines, phenylacetic acids, and phenethylamines, they offer fundamentally divergent reactivity profiles. The 3,4,5-trifluoro scaffold is the premier choice for C4-selective nucleophilic aromatic substitution (SNAr) , enabling the introduction of complex amines at the para position. Conversely, the 3,5-difluoro-4-nitro scaffold serves a dual purpose: it acts as a masked aniline for C4-primary amines (via reduction) or as an activated electrophile for C3/C5-selective SNAr , allowing for orthogonal substitution patterns unavailable to the trifluoro analog.

Part 1: Structural Analysis & Physicochemical Properties

The strategic value of these intermediates lies in their electronic landscapes, which govern both their reactivity and the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of the final drug candidates.

Comparative Property Matrix
FeatureThis compound3,4,5-Trifluorophenylacetonitrile
CAS Number 503315-75-1220228-03-5
Molecular Weight 198.13 g/mol 171.12 g/mol
Electronic Character Strongly Electron-Withdrawing (Nitro + 2F)Moderately Electron-Withdrawing (3F)
Primary Reactivity Reduction (-NO₂ → -NH₂) or C3-SNArC4-SNAr (Displacement of p-F)
LogP (Predicted) ~1.5 - 1.8~1.9 - 2.2
Hammett σₚ 0.78 (NO₂) + 0.06 (F)0.06 (F) x 3
Metabolic Stability High (Blocked para-position)High (Blocked para-position)
Electronic Effects & Bioisosterism
  • The Nitro Scaffold : The nitro group at C4 is a powerful electron-withdrawing group (EWG). It dramatically lowers the LUMO energy of the ring, activating the ortho positions (C3/C5) for nucleophilic attack. In drug design, this scaffold is often a precursor to 3,5-difluoro-4-amino motifs, which mimic the electrostatic environment of kinase hinge binders.

  • The Trifluoro Scaffold : The three fluorine atoms create a highly lipophilic, electron-deficient core. The C4-fluorine is activated by the inductive effect of the flanking C3/C5 fluorines, making it a "hotspot" for specific displacement. This scaffold is ideal for tuning lipophilicity (LogD) without introducing metabolically labile handles.

Part 2: Divergent Synthetic Pathways

The choice between these two starting materials is determined by the desired substitution pattern on the final phenyl ring.

Pathway A: The Trifluoro Route (C4-Functionalization)

Target : 4-Substituted-3,5-difluorophenylacetonitriles.

The 3,4,5-trifluorophenylacetonitrile scaffold undergoes highly regioselective SNAr at the C4 position . The flanking fluorines at C3 and C5 exert a strong inductive effect (-I), activating the C4-C bond. Furthermore, the transition state for C4 attack is stabilized by the inability of the nucleophile to disrupt the aromaticity as significantly as in ortho/meta attacks.

  • Mechanism : Concerted SNAr (Meisenheimer complex intermediate).[1]

  • Leaving Group : Fluoride (F⁻).

  • Regioselectivity : >95% Para (C4).

Pathway B: The Nitro Route (C3-Functionalization or C4-Reduction)

Target 1 : 3,5-Difluoro-4-aminophenylacetonitriles (via Reduction). Target 2 : 3-Substituted-5-fluoro-4-nitrophenylacetonitriles (via SNAr).

The This compound scaffold offers two distinct reactivities:

  • Reduction : The nitro group is easily reduced to an aniline using Fe/AcOH, SnCl₂, or catalytic hydrogenation (H₂/Pd-C). This generates the primary amine at C4.

  • Orthogonal SNAr : The nitro group activates the ortho fluorines (C3/C5). Nucleophilic attack here displaces a fluorine next to the nitro group, creating a 3-substituted-4-nitro motif. This is chemically distinct from the product of the trifluoro route.

Visualization of Reaction Pathways

ReactionPathways Trifluoro 3,4,5-Trifluorophenyl- acetonitrile SNAr_Para SNAr (Amine/Alkoxide) Displacement of C4-F Trifluoro->SNAr_Para Regioselective at C4 Nitro 3,5-Difluoro-4-nitro- phenylacetonitrile SNAr_Meta SNAr (Amine/Alkoxide) Displacement of C3-F Nitro->SNAr_Meta Regioselective at C3 (Ortho to NO2) Reduction Nitro Reduction (Fe, H2/Pd) Nitro->Reduction Chemo-selective Prod_Para 4-Substituted-3,5-difluoro- phenylacetonitrile SNAr_Para->Prod_Para Prod_Meta 3-Substituted-5-fluoro- 4-nitrophenylacetonitrile SNAr_Meta->Prod_Meta Prod_Aniline 4-Amino-3,5-difluoro- phenylacetonitrile Reduction->Prod_Aniline Prod_Para->Prod_Aniline If Nucleophile = NH3 (Difficult)

Caption: Divergent synthesis logic. The trifluoro scaffold directs to C4, while the nitro scaffold directs to C3 (via SNAr) or C4 (via reduction).

Part 3: Experimental Protocols

Protocol 1: Regioselective SNAr on 3,4,5-Trifluorophenylacetonitrile

Objective : Synthesis of 4-(benzylamino)-3,5-difluorophenylacetonitrile.

  • Setup : Charge a reaction vessel with 3,4,5-trifluorophenylacetonitrile (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

  • Reagent Addition : Add benzylamine (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine, 1.5 equiv).

  • Reaction : Heat the mixture to 80–100 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 172) and formation of the product.

  • Workup : Dilute with ethyl acetate, wash with water (3x) and brine to remove DMSO. Dry over Na₂SO₄ and concentrate.

  • Purification : Flash column chromatography (Hexanes/EtOAc).

    • Note: The regioselectivity is driven by the 4-position being the most electron-deficient due to the additive inductive effects of the 3,5-fluorines.

Protocol 2: Reduction of this compound

Objective : Synthesis of 4-amino-3,5-difluorophenylacetonitrile.

  • Setup : Dissolve This compound (1.0 equiv) in Ethanol/Water (4:1 ratio).

  • Reagent Addition : Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction : Reflux at 80 °C for 2 hours. The yellow color of the nitro compound should fade.

  • Workup : Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with ethanol. Concentrate the filtrate.

  • Extraction : Partition the residue between water and ethyl acetate. The product (aniline) is in the organic layer.

    • Safety Alert: Nitro reduction can be exothermic. Ensure proper cooling capacity is available during scale-up.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 3,5-difluoro-4-aminophenyl moiety is a "privileged structure" in kinase inhibition. The two fluorines lower the pKa of the aniline nitrogen, reducing its basicity while maintaining its hydrogen bond donor capability. This is critical for:

  • Hinge Binding : Forming H-bonds with the backbone carbonyls of the kinase hinge region.

  • Metabolic Stability : The fluorines block the metabolically labile 3 and 5 positions from oxidation.

Agrochemicals

The 3,4,5-trifluorophenyl group is extensively used in succinate dehydrogenase inhibitor (SDHI) fungicides. The lipophilicity of the trifluoro motif aids in penetrating the fungal cuticle, while the specific substitution pattern prevents rapid degradation by cytochrome P450 enzymes.

References

  • PubChem . 3-Fluoro-4-nitrophenylacetonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses . General Procedures for Phenylacetonitrile Derivatives. Org. Synth. Coll. Vol. 3, p.347. Available at: [Link]

  • WuXi AppTec . Regioselectivity in SNAr Reactions of Polyhalogenated Aromatics. WuXi Biology. Available at: [Link]

Sources

The Strategic Integration of Fluorinated Nitrobenzyl Nitrile Building Blocks in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Chemical Magic Stone" Paradigm

In the realm of precision-driven drug discovery, the strategic substitution of single atoms can drastically alter the pharmacokinetic and pharmacodynamic fate of a lead compound. Fluorinated building blocks have emerged as indispensable tools for medicinal chemists, with more than half of newly approved small-molecule drugs containing at least one fluorine atom 1. Among these, fluorinated nitrobenzyl nitriles (and their reduced aniline derivatives, such as 4-fluorophenylacetonitrile) represent a highly versatile class of intermediates. They combine the metabolic shielding of fluorine with the unique stereoelectronic profile of the nitrile group, enabling the construction of complex, target-specific molecular architectures 2.

This whitepaper provides an in-depth technical analysis of the causality behind the "fluorine-nitrile" synergistic effect, details self-validating synthetic workflows for these building blocks, and outlines the critical late-stage chemoselective reductions required to utilize them effectively.

The Synergistic Pharmacokinetics of Fluorine and Nitrile Moieties

The incorporation of a fluorinated nitrile scaffold is not arbitrary; it is a calculated decision driven by structure-activity relationship (SAR) optimization.

The Fluorine Effect

Fluorine's high electronegativity and the strength of the C–F bond provide exceptional metabolic stability. By substituting a vulnerable C–H bond with C–F at known sites of CYP450 oxidation, chemists can effectively block enzymatic degradation. Furthermore, fluorine's strong inductive effect modulates the pKa of adjacent basic amines, enhancing the molecule's lipophilicity and, consequently, its membrane permeability and oral bioavailability.

The Nitrile Bioisosterism

The nitrile group (–C≡N) is a powerful bioisostere for carbonyl, hydroxyl, and chlorine groups3. Its sp-hybridized carbon dictates a strictly linear geometry with a low molecular volume (approximately one-eighth the size of a methyl group). This linear conformation allows the moiety to penetrate deep, narrow binding pockets within target proteins, offering great tolerance to target mutations4. Additionally, unlike highly lipophilic halogens, the nitrile group lowers the overall clogP of the molecule, significantly improving aqueous solubility 5.

Quantitative Data Summary

Table 1: Physicochemical Impact of Fluorine and Nitrile Substitutions

ModificationStructural EffectPharmacokinetic / Pharmacodynamic Outcome
C-H to C-F High electronegativity, strong C-F bondBlocks CYP450 oxidation, increases metabolic half-life.
C-H to C-F Electron-withdrawing inductive effectModulates pKa of adjacent amines, improving membrane permeability.
-CH3 to -C≡N Linear sp-hybridized geometryFits narrow binding pockets, tolerates kinase target mutations.
-CH3 to -C≡N Lower molecular volume, highly polarDecreases clogP, increases aqueous solubility and bioavailability.

Synthetic Methodologies: Constructing the Scaffold

The synthesis of fluorinated nitriles, such as 4-fluorophenylacetonitrile (CAS 459-22-3), requires precise control over nucleophilic substitutions. The protocol below utilizes a one-pot, three-step sequence optimized for high yield and scalability 6.

Protocol 1: One-Pot Synthesis of 4-Fluorophenylacetonitrile

Causality & Rationale: Direct cyanation of benzyl alcohols is inefficient. The alcohol must first be converted to a more reactive electrophile (benzyl chloride). In the subsequent cyanation step, Sodium Cyanide (NaCN) is water-soluble, while the benzyl chloride resides in the organic phase (toluene). A Phase Transfer Catalyst (PTC), benzyltriethylammonium chloride, is strictly required to shuttle the cyanide ion across the biphasic boundary, enabling the S_N2 nucleophilic attack 7.

Step-by-Step Methodology:

  • Reduction: In a 250 mL flask, suspend 14.2 g (0.1 mol) of p-fluorobenzaldehyde in 150 mL of water. Gradually add 2.0 g (0.036 mol) of potassium borohydride (

    
    ) while maintaining the temperature below 30°C to prevent thermal decomposition of the hydride. Stir for 5 hours.
    
  • Phase Extraction: Extract the aqueous phase with toluene (2 × 50 mL). The toluene now acts as both the extraction solvent and the reaction medium for the next step.

  • Chlorination: To the toluene solution, add thionyl chloride (

    
    ) dropwise. Heat to 50°C for 1 hour. Neutralize the HCl byproduct by carefully adding 10% aqueous 
    
    
    
    until the pH stabilizes at 7-8.
  • Cyanation: Add 80 mL of water, 1.0 g of benzyltriethylammonium chloride (PTC), and 6.6 g (0.135 mol) of NaCN. Heat the biphasic mixture to 90°C with vigorous stirring for 3 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 9:1); the reaction is complete when the UV-active benzyl chloride spot disappears.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via vacuum distillation (93-98°C at 1.3 kPa) to yield the pure fluorinated nitrile.
    

SynthesisWorkflow Start p-Fluorobenzaldehyde Step1 Reduction (KBH4, H2O) < 30°C, 5h Start->Step1 Int1 p-Fluorobenzyl Alcohol Step1->Int1 Step2 Chlorination (SOCl2) 50°C, 1h Int1->Step2 Int2 p-Fluorobenzyl Chloride Step2->Int2 Step3 Cyanation (NaCN, PTC) 90°C, 3h Int2->Step3 Product 4-Fluorophenylacetonitrile Step3->Product

Step-by-step synthetic workflow for 4-fluorophenylacetonitrile from p-fluorobenzaldehyde.

Late-Stage Functionalization: Chemoselective Nitro Reduction

When utilizing fluorinated nitrobenzyl nitriles, the nitro group must often be reduced to an aniline derivative to allow for subsequent amide coupling (e.g., in the synthesis of p38α MAP kinase inhibitors) 8. However, this reduction is notoriously difficult due to competing side reactions outlined by the Haber mechanism 9.

The Mechanistic Challenge (Haber Mechanism)

During hydrogenation, the nitroarene is reduced to a nitrosoarene, then to an arylhydroxylamine, and finally to the aniline (Direct Route). However, if the local concentration of nitroso and hydroxylamine intermediates is too high, they spontaneously condense to form azoxyarenes, which further reduce to azo and hydrazo dimers (Condensation Route). Furthermore, standard


 catalysts can over-reduce the sensitive nitrile group into a primary amine.

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso Direct Reduction Hydroxylamine Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine Direct Reduction Azoxy Azoxyarene (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation (with Ar-NHOH) Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline Direct Reduction Hydroxylamine->Azoxy Azo Azoarene (Ar-N=N-Ar) Azoxy->Azo Reduction Hydrazo Hydrazoarene (Ar-NH-NH-Ar) Azo->Hydrazo Reduction Hydrazo->Aniline Cleavage

Haber mechanism for nitro reduction illustrating direct and condensation pathways.

Protocol 2: Chemoselective Reduction using 3d-Non-Noble Metal Catalysts

To bypass the condensation route and preserve the nitrile, modern protocols utilize pyrolyzed Iron-Nitrogen-Carbon (Fe-N-C) catalysts or supported Gold (


) nanoparticles. These catalysts preferentially adsorb the nitro group via the oxygen atoms, sterically protecting the nitrile and preventing intermediate condensation 10.

Step-by-Step Methodology:

  • Catalyst Preparation: Utilize an Fe-N-C catalyst pyrolyzed at 800°C. Rationale: Only at this temperature do the highly active

    
     catalytic centers form on the carbon support.
    
  • Reaction Setup: In a high-pressure autoclave, dissolve the fluorinated nitrobenzyl nitrile (10 mmol) in 20 mL of a water/ethanol mixture (1:1 v/v). Add 1 mol% of the Fe-N-C catalyst.

  • Hydrogenation: Purge the vessel with

    
    , then pressurize with 
    
    
    
    gas to 20 bar. Heat the mixture to a mild 40°C. Rationale: Keeping the temperature low (40°C rather than 150°C) kinetically suppresses the formation of azo/hydrazo derivatives.
  • Monitoring & Work-up: Stir vigorously for 4.5 hours. Self-Validation: LC-MS should confirm the mass of the aniline product without the presence of the

    
     azoxy dimer mass. Magnetically separate the iron catalyst, extract the product with ethyl acetate, and evaporate the solvent.
    

Table 2: Chemoselectivity in Nitroarene Reduction

Catalyst SystemReductantSelectivity (Aniline)Major Byproducts
Standard Pd/C

(High Temp)
Low (< 50%)Azo/Hydrazo dimers, Nitrile reduction
Supported


High (> 95%)None (Preferential nitro adsorption)
Fe-N-C (Pyrolyzed)

(40 °C, 20 bar)
High (> 90%)Trace hydroxylamine
Alkali/Alcohol None (Auto-reduction)PoorAzoxyarenes, Transesterification

References

  • Apollo Scientific.
  • AiFChem. "Fluorine in Pharmaceuticals: Key Properties & Drug Development." aifchem.com.
  • Wikipedia. "Nitrile - Structure and basic properties." wikipedia.org.
  • PMC. "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." nih.gov.
  • Taylor & Francis.
  • Guidechem. "How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach." guidechem.com.
  • Benchchem. "Application Notes and Protocols for the Synthesis of 4-Chloro-2-fluorophenylacetonitrile." benchchem.com.
  • PMC. "A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors." nih.gov.
  • ACS Publications.
  • ACS Publications. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." acs.org.

Sources

3,5-Difluoro-4-nitrophenylacetonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Precision Fluorinated Scaffolds in Medicinal Chemistry

Executive Summary

3,5-Difluoro-4-nitrophenylacetonitrile (CAS 1803827-93-1) is a high-value fluorinated aromatic intermediate used primarily in the synthesis of next-generation kinase inhibitors and metabolically stable pharmaceutical candidates. Its structural uniqueness lies in the 3,5-difluoro-4-nitro substitution pattern. This specific arrangement creates an electron-deficient core that serves as a "trident" electrophile: the nitro group activates the adjacent fluorine atoms for nucleophilic aromatic substitution (


), while the acetonitrile tail provides a versatile handle for chain extension or heterocycle formation.

This guide details the physicochemical properties, synthetic pathways, and critical reactivity profiles necessary for utilizing this compound in drug discovery workflows.

Physicochemical Profile

Identity & Constants
ParameterData
Chemical Name This compound
CAS Registry Number 1803827-93-1
Molecular Formula

Molecular Weight 198.13 g/mol
Monoisotopic Mass 198.024 g/mol
Physical State Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Acetonitrile, DCM; Insoluble in water
Structural Visualization

The following diagram illustrates the core structure and the electronic environment that dictates its reactivity.

G Core Benzene Ring (Electron Deficient) Nitro 4-Nitro Group (-NO2) Strong EWG Activates F atoms Core->Nitro Fluoro 3,5-Difluoro (-F) Labile to SNAr Metabolic Blockers Core->Fluoro Nitrile Acetonitrile Tail (-CH2CN) C-C Bond Formation Heterocycle Precursor Core->Nitrile Nitro->Fluoro Activates (ortho)

Figure 1: Structural Reactivity Map. The 4-nitro group strongly withdraws electron density, making the 3,5-fluorines susceptible to displacement, while the acetonitrile group remains chemically distinct.

Synthetic Utility & Mechanism[5][6]

The "Reactivity Triad"

For a medicinal chemist, this molecule is not just a building block; it is a branching point. The three functional groups allow for orthogonal chemical transformations:

  • The Nitrile (

    
    ): 
    
    • Hydrolysis: Converts to carboxylic acid (

      
      ) or amide (
      
      
      
      ).
    • Reduction: Yields the phenethylamine (

      
      ), a common pharmacophore in CNS drugs.
      
    • Cyclization: Reacts with hydrazines or amidines to form pyrazoles or pyrimidines.

  • The Nitro Group (

    
    ): 
    
    • Reduction: Converts to the aniline (

      
      ). This is the most common step, generating a 3,5-difluoro-4-amino motif often found in the "hinge-binder" region of kinase inhibitors.
      
    • Sandmeyer Reaction: Allows replacement with halides or other nucleophiles after reduction/diazotization.

  • The Fluorine Atoms (

    
    ): 
    
    • Ortho-Activation: Because the fluorines are ortho to the nitro group, they are highly activated for Nucleophilic Aromatic Substitution (

      
      ) .
      
    • Differentiation: Careful control of stoichiometry allows for mono-substitution, creating non-symmetric 3-amino-5-fluoro scaffolds.

Mechanism: Nucleophilic Aromatic Substitution ( )

The most critical "gotcha" with this compound is the lability of the fluorines. In the presence of basic nucleophiles (amines, thiols), the following mechanism dominates:

  • Attack: The nucleophile attacks the C-3 or C-5 position.

  • Meisenheimer Complex: The negative charge is delocalized onto the nitro group (highly stabilizing).

  • Elimination: Fluoride ion is ejected, restoring aromaticity.

Expert Insight: If your goal is to modify the nitrile without touching the fluorines, avoid strong bases or nucleophilic solvents. Use acid-catalyzed hydrolysis or catalytic hydrogenation.

Synthesis & Manufacturing Protocol

While often purchased, the synthesis of this compound typically follows a robust "Benzyl Halide" pathway to ensure regiochemical purity.

Synthetic Pathway Diagram

Synthesis Start Starting Material: 3,5-Difluorotoluene Step1 Step 1: Nitration (HNO3/H2SO4) Regioselective for pos. 4 Start->Step1 Inter1 Intermediate 1: 3,5-Difluoro-4-nitrotoluene Step1->Inter1 Step2 Step 2: Radical Bromination (NBS, Benzoyl Peroxide, CCl4) Light/Heat Inter1->Step2 Inter2 Intermediate 2: 3,5-Difluoro-4-nitrobenzyl bromide Step2->Inter2 Step3 Step 3: Cyanation (NaCN or TMSCN, DMSO) SN2 Reaction Inter2->Step3 Final Target Product: This compound Step3->Final

Figure 2: Step-wise synthesis from commercially available precursors.

Detailed Protocol (Step 3: Cyanation)

Note: This protocol assumes possession of the benzyl bromide intermediate.

Reagents:

  • 3,5-Difluoro-4-nitrobenzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq) [DANGER: HIGHLY TOXIC]

  • DMSO (Anhydrous)

Procedure:

  • Preparation: Dissolve 3,5-Difluoro-4-nitrobenzyl bromide in anhydrous DMSO (0.5 M concentration) under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C. Slowly add powdered NaCN in portions to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2-4 hours. Monitor by TLC or LC-MS.

    • Checkpoint: Disappearance of the bromide peak and appearance of the nitrile mass (M+H ~199).

  • Workup: Pour the reaction mixture into ice-water (10x volume). The product often precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with water and brine, dry over

    
    , and concentrate.[1] Recrystallize from Ethanol/Hexane if necessary.
    

Applications in Drug Discovery[4][6][7]

Kinase Inhibitor Scaffolds

This molecule is a precursor to 3,5-difluoro-4-aminophenylacetonitrile , a motif used to bind to the ATP-binding pocket of kinases. The fluorine atoms serve two purposes:

  • Metabolic Stability: They block metabolic oxidation at the 3,5-positions (a common clearance route for phenyl rings).

  • Electronic Modulation: They lower the pKa of the aniline nitrogen, modulating its hydrogen-bonding capability with the kinase hinge region.

PRDM9 and Epigenetic Targets

Recent literature suggests the utility of fluorinated benzonitriles and phenylacetonitriles in developing inhibitors for histone methyltransferases (like PRDM9), where the electron-deficient ring participates in pi-stacking interactions within the enzyme active site.

Handling & Safety (SDS Highlights)

Signal Word: DANGER

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or inhaled (Category 1/2). This is due to the nitrile moiety (potential cyanide release in vivo) and the nitroaromatic nature.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage: Causes serious eye irritation.

Critical Precautions:

  • Cyanide Protocol: Always have a cyanide antidote kit available when performing the cyanation step or hydrolyzing the nitrile.

  • Waste Disposal: Aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) to quench excess cyanide before disposal.

References

  • Chemical Identity & Constants: PubChem. This compound (Compound Summary).[2] National Library of Medicine. Available at: [Link] (Accessed 2026).

  • Synthetic Methodology (General SNAr): Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.
  • Kinase Inhibitor Design: Muller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886, 2007. [Link]

  • Reaction Safety (Cyanides): National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Beyond the SDS: A Mechanistic Safety and Handling Whitepaper for Fluorinated Nitrophenylacetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Identity & Structural Rationale

In modern drug development, fluorinated nitrophenylacetonitriles (e.g., 2-fluoro-4-nitrophenylacetonitrile, 4-fluoro-3-nitrophenylacetonitrile) serve as highly versatile electrophilic building blocks. The aliphatic nitrile group is a prime precursor for amines, amides, and tetrazoles, while the nitroaromatic moiety allows for downstream reduction to anilines for cross-coupling reactions. The strategic addition of a fluorine atom modulates the pKa of adjacent protons, increases metabolic stability by blocking specific CYP450 oxidation sites, and enhances target binding lipophilicity.

However, this exact trifecta of functional groups—the aliphatic nitrile, the nitroaromatic ring, and the fluorine atom—creates a highly complex, bifurcated toxicological profile that standard 16-section Safety Data Sheets (SDSs) often fail to contextualize. This whitepaper deconstructs the mechanistic hazards of these compounds and provides field-proven, self-validating protocols for their safe laboratory handling.

Mechanistic Toxicology: Deconstructing the Hazard Profile

Standard SDS documentation classifies these compounds under generic GHS categories such as "Acute Tox. 4 (Oral/Dermal/Inhalation)"[1]. For a drug development professional, treating this as a generic acute hazard is insufficient. The toxicity of fluorinated nitrophenylacetonitriles is driven by two distinct metabolic pathways:

Pathway A: Aliphatic Nitrile & Cyanide Release

Unlike aromatic nitriles (benzonitriles), which are generally stable, aliphatic nitriles undergo hepatic metabolism via the cytochrome P450 (CYP450) enzyme system (2)[2]. The alpha-carbon (the CH2 group between the phenyl ring and the nitrile) is hydroxylated to form an unstable cyanohydrin intermediate. This intermediate spontaneously decomposes to release an aldehyde and hydrogen cyanide (HCN) (3)[3]. The released cyanide ion potently inhibits cytochrome c oxidase in the mitochondrial electron transport chain, causing rapid cellular hypoxia.

Pathway B: Nitroaromatic Reduction & Methemoglobinemia

Simultaneously, the nitro group is susceptible to enzymatic reduction by nitroreductases. This reduction forms highly reactive nitroso and hydroxylamine intermediates. These species act as electron shuttles, oxidizing the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, resulting in methemoglobinemia (4)[4]. Methemoglobin cannot bind or transport oxygen, leading to systemic hypoxia that compounds the cellular hypoxia induced by the cyanide release (5)[5].

The Fluorine Effect

The addition of the fluorine atom significantly increases the lipophilicity (LogP) of the molecule. This physicochemical shift enhances dermal absorption rates and facilitates rapid blood-brain barrier penetration, meaning the onset of toxicity can be faster than with non-fluorinated analogs.

MetabolicPathway cluster_CYP Hepatic Metabolism Parent Fluorinated Nitrophenylacetonitrile CYP450 CYP450 Alpha-Hydroxylation Parent->CYP450 Aliphatic Nitrile NitroRed Nitroreductase Pathway Parent->NitroRed Nitro Group Cyanohydrin Cyanohydrin Intermediate CYP450->Cyanohydrin Nitroso Nitroso / Hydroxylamine NitroRed->Nitroso HCN Hydrogen Cyanide (HCN) Release Cyanohydrin->HCN Spontaneous Decomposition MetHb Hemoglobin Oxidation (Fe2+ -> Fe3+) Nitroso->MetHb Hypoxia1 Cytochrome c Oxidase Inhibition HCN->Hypoxia1 Hypoxia2 Methemoglobinemia (Systemic Hypoxia) MetHb->Hypoxia2

Fig 1: Bifurcated metabolic toxicity pathway of fluorinated nitrophenylacetonitriles.

Physicochemical Properties & Quantitative Data

To engineer safe handling protocols, we must translate the compound's physicochemical properties into practical laboratory constraints.

PropertyValue / DescriptionCausality / Safety Implication
Molecular Formula C8H5FN2O2Presence of F, NO2, and CN groups drives bifurcated toxicity.
Molecular Weight ~180.14 g/mol Low MW facilitates rapid dermal and respiratory absorption.
Appearance Cream to pale yellow powderFine particulate nature requires anti-static weighing techniques (6)[6].
Solubility Insoluble in water; Soluble in DCM/DMSOHigh lipophilicity enhances dermal penetration risk through standard gloves (7)[7].
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhal)Dual hazard necessitates strict engineering controls beyond standard benchwork.

Self-Validating Experimental Protocols for Safe Handling

A standard SDS advises users to "use in a well-ventilated area" and "wear protective gloves." In an advanced drug development setting, this is dangerously vague. The following protocol utilizes a self-validating methodology —meaning each step contains a built-in verification mechanism to ensure the safety control is actively functioning before proceeding.

Protocol: Controlled Dispensing & Reaction Setup

Step 1: Environmental & PPE Validation

  • Action: Don double gloves (Inner: standard 4-mil nitrile; Outer: 14-mil butyl rubber). Verify fume hood face velocity is ≥ 0.5 m/s using a digital anemometer.

  • Causality: The high lipophilicity of the fluorinated aromatic ring significantly reduces the breakthrough time of standard nitrile gloves. Butyl rubber provides the necessary chemical resistance against polar organic compounds.

  • Self-Validation: Perform a Kimwipe deflection test at the sash opening. Visually confirm the inward pull of the tissue to guarantee negative pressure before unsealing the chemical container.

Step 2: Closed-System Dispensing

  • Action: Weigh the compound using a static-dissipative spatula into a pre-tared vial inside the hood. Seal with a PTFE-lined septum cap before transferring to the reaction manifold.

  • Causality: The dry powder is highly polar and prone to electrostatic scattering, which can lead to invisible contamination of the balance area and subsequent inhalation exposure.

  • Self-Validation: Wipe the exterior of the sealed vial with a solvent-dampened swab and analyze via TLC or a rapid UV-Vis scan to ensure zero external contamination before moving it out of the weighing area.

Step 3: Reaction Quenching & Cyanide Neutralization

  • Action: Quench the reaction mixture by slowly transferring it via cannula into a 10% sodium hypochlorite (bleach) solution maintained at pH > 10 with NaOH.

  • Causality: Under basic or strongly nucleophilic reaction conditions, the alpha-proton can be abstracted, leading to the potential elimination of free cyanide ions. Hypochlorite oxidizes toxic cyanide (CN⁻) to less toxic cyanate (OCN⁻). The pH must remain strictly > 10 to prevent the evolution of volatile HCN gas (pKa 9.2).

  • Self-Validation: Dip Cyantesmo paper into the headspace and solution. A color change from pale green to blue indicates residual cyanide. Do not transfer to waste until the test is definitively negative.

Workflow Start Material Storage (Desiccated, < 4°C) Validate Fume Hood Validation (Face Velocity ≥ 0.5 m/s) Start->Validate Weigh Closed-System Weighing (Anti-static Draft Shield) Validate->Weigh Pass React Reaction Execution (Inert Atmosphere) Weigh->React Quench Reaction Quenching (Alkaline Bleach for CN-) React->Quench Test Self-Validation: Cyantesmo Paper Test Quench->Test Test->Quench Positive for CN- (Re-treat) Dispose Segregated Hazardous Waste Disposal Test->Dispose Negative for CN-

Fig 2: Self-validating safe handling and quenching workflow for aliphatic nitriles.

Emergency Response: Antidotal Logic for Bifurcated Toxicity

In the event of acute exposure, emergency responders must be informed of the bifurcated nature of the toxicity, as standard oxygen therapy will be ineffective against both mechanisms.

  • Addressing Cyanide Toxicity: The preferred antidote is Hydroxocobalamin (Vitamin B12a) . Mechanistic Logic: Hydroxocobalamin contains a cobalt ion that binds intracellular cyanide with a higher affinity than cytochrome c oxidase, forming cyanocobalamin (Vitamin B12), which is safely excreted renally.

  • Addressing Methemoglobinemia: The preferred antidote is intravenous Methylene Blue . Mechanistic Logic: Methylene blue acts as an artificial electron acceptor for the enzyme NADPH methemoglobin reductase, drastically accelerating the reduction of ferric (Fe3+) methemoglobin back to functional ferrous (Fe2+) hemoglobin, restoring the blood's oxygen-carrying capacity.

References

  • Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects Source: ResearchGate URL:[Link]

  • Toxicological Profile For Nitrobenzene Source: EPA (Environmental Protection Agency) URL:[Link]

  • Acute methaemoglobinaemia after massive nitrobenzene ingestion Source: PubMed Central (PMC) / NIH URL:[Link]

  • Material Safety Data Sheet - 4-Nitrophenylacetonitrile, 98% Source: Cole-Parmer URL:[Link]

Sources

A Comprehensive Technical Guide to 4-Nitrophenylacetonitrile: Synthesis, Commercial Availability, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of 4-Nitrophenylacetonitrile (CAS 555-21-5), a key chemical intermediate in the pharmaceutical industry. While the initial subject of interest was 3,5-Difluoro-4-nitrophenylacetonitrile, a lack of readily available commercial sources and literature for this specific compound prompted a shift in focus to the structurally related and industrially significant 4-Nitrophenylacetonitrile. This guide offers a comprehensive overview of its chemical properties, a survey of commercial suppliers and current pricing, and a detailed exploration of its synthesis and applications, particularly its role as a precursor in the manufacturing of widely used pharmaceuticals. A validated experimental protocol for its synthesis is also provided, along with a process workflow diagram, to offer practical insights for researchers and professionals in drug development.

Introduction and Rationale for Compound Selection

The landscape of pharmaceutical synthesis is built upon a foundation of versatile and reliable chemical intermediates. The initial aim of this guide was to detail the commercial suppliers and technical data for this compound. However, an extensive search of commercial chemical databases and scientific literature revealed a scarcity of information and a lack of established suppliers for this specific difluorinated compound. This suggests that it is either a niche research chemical available only through custom synthesis or that the nomenclature may be imprecise.

In the interest of providing a valuable and actionable technical resource for researchers and drug development professionals, the focus of this guide has been pivoted to a closely related and highly relevant compound: 4-Nitrophenylacetonitrile (also known as p-nitrophenylacetonitrile), with the CAS number 555-21-5.[1] This compound shares the core nitrophenylacetonitrile scaffold and is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][3] Its well-documented synthesis, established supplier base, and significant role in industrial pharmaceutical production make it an exemplary subject for an in-depth technical guide.

This guide will provide a thorough examination of 4-Nitrophenylacetonitrile, covering its physicochemical properties, commercial sourcing, synthesis methodologies, and pivotal applications in drug discovery and development.

Physicochemical Properties of 4-Nitrophenylacetonitrile

4-Nitrophenylacetonitrile is a solid at room temperature, typically appearing as a cream to yellow crystalline powder.[4][5] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 555-21-5[1][6]
Molecular Formula C₈H₆N₂O₂[6]
Molecular Weight 162.15 g/mol [1]
Appearance Cream to yellow crystalline powder[4][5]
Melting Point 113-118 °C[5][6]
Boiling Point 195-197 °C at 12 mmHg[5]
Solubility Insoluble in water; soluble in ethanol and ether[4][5]
IUPAC Name 2-(4-nitrophenyl)acetonitrile[6]

Commercial Suppliers and Pricing

4-Nitrophenylacetonitrile is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of the commercially available compound is typically high, often exceeding 98%. Below is a comparative table of representative suppliers and their offerings. Please note that prices are subject to change and may vary based on the quantity purchased and the supplier's location.

SupplierGrade/PurityQuantityPrice (USD)Availability
Sigma-Aldrich 98%25 g£39.00Contact for availability
100 g£94.80
Thermo Scientific ≥97.5% (GC)50 gInquireEstimated 20-Mar-2026
250 g$163.65 (Online Exclusive)
Tokyo Chemical Industry (TCI) >98.0% (GC)25 g₹2,500.00In stock (Hyderabad)
500 g₹29,400.00
Manchester Organics Not specified250 g£95.00Lead time 4-6 weeks

Synthesis of 4-Nitrophenylacetonitrile: A Mechanistic Perspective

The most common and industrially practiced method for the synthesis of 4-Nitrophenylacetonitrile is the nitration of benzyl cyanide.[4][7] This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring. The para isomer is the desired product due to its utility in subsequent reactions for pharmaceutical synthesis.

Several nitrating systems have been developed to optimize the yield and regioselectivity of this reaction, with a focus on maximizing the formation of the para isomer over the ortho and meta isomers.

Classical Synthesis via Mixed Acid Nitration

A traditional and well-established method involves the use of a mixture of concentrated nitric acid and sulfuric acid.[7]

  • Reaction: Benzyl cyanide is treated with a cooled mixture of nitric acid and sulfuric acid.

  • Mechanism: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich benzene ring of benzyl cyanide.

  • Challenges: This method often results in a mixture of ortho and para isomers, with the para isomer typically being the major product.[7] The separation of these isomers can be challenging and may require recrystallization, which can lower the overall yield.[7] The reaction is also highly exothermic and requires careful temperature control to prevent the formation of dinitro byproducts.[7]

Directional Nitration for Improved Regioselectivity

More recent advancements have focused on "directional nitration" techniques to improve the yield of the desired para isomer. One such method employs a mixture of concentrated nitric acid and polyphosphoric acid (PPA).[2]

  • Rationale: The use of polyphosphoric acid is believed to create a bulky nitrating agent through the formation of a complex with the nitronium ion.[2] This steric hindrance makes it more difficult for the electrophile to attack the ortho position of the benzyl cyanide, thereby favoring substitution at the less sterically hindered para position.[2]

  • Advantages: This method has been reported to significantly increase the yield of the para-product to over 64%, with a product purity of over 99% after recrystallization.[2] It also offers a more environmentally friendly approach by avoiding the use of halogenated solvents.

Applications in Drug Development

4-Nitrophenylacetonitrile is a cornerstone intermediate in the synthesis of several important pharmaceuticals. Its value lies in the versatility of its two functional groups: the nitro group and the nitrile group. The nitro group can be readily reduced to an amine, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Synthesis of Atenolol

Atenolol is a widely prescribed beta-blocker used to treat hypertension. The synthesis of Atenolol often begins with 4-nitrophenylacetonitrile. The nitrile group is typically hydrolyzed to form 4-nitrophenylacetic acid, which then undergoes a series of reactions, including reduction of the nitro group and subsequent elaboration of the side chain, to yield the final drug substance.

Synthesis of Venlafaxine

Venlafaxine is an antidepressant used to treat major depressive disorder, anxiety, and panic disorder. The synthesis of Venlafaxine can also utilize 4-nitrophenylacetonitrile as a starting material. The synthetic route involves the reduction of both the nitro and nitrile groups, followed by further chemical transformations to construct the final molecule.

The following diagram illustrates the pivotal role of 4-Nitrophenylacetonitrile as a precursor to these two major pharmaceuticals.

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_products Active Pharmaceutical Ingredients 4-Nitrophenylacetonitrile 4-Nitrophenylacetonitrile 4-Nitrophenylacetic_acid 4-Nitrophenylacetic acid 4-Nitrophenylacetonitrile->4-Nitrophenylacetic_acid Hydrolysis 4-Aminophenylacetonitrile 4-Aminophenylacetonitrile 4-Nitrophenylacetonitrile->4-Aminophenylacetonitrile Reduction of Nitro Group Atenolol Atenolol 4-Nitrophenylacetic_acid->Atenolol Further Synthesis Venlafaxine Venlafaxine 4-Aminophenylacetonitrile->Venlafaxine Further Synthesis

Caption: Role of 4-Nitrophenylacetonitrile in Drug Synthesis.

Experimental Protocol: Directional Nitration of Benzyl Cyanide

This protocol is adapted from the directional nitration method described in the literature, which offers a high yield and purity of the desired 4-nitrophenylacetonitrile.[2]

Safety Precautions: This reaction involves the use of concentrated acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

Materials and Equipment:

  • Benzyl cyanide

  • Concentrated nitric acid (65-70%)

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Ethanol

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask, combine polyphosphoric acid and concentrated nitric acid in a molar ratio that is optimized for the reaction scale. Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Benzyl Cyanide: Slowly add benzyl cyanide to the cooled nitrating mixture via a dropping funnel over a period of 1-2 hours. The rate of addition should be carefully controlled to maintain the reaction temperature between 20-25 °C.[2]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 20-25 °C for an additional 2 hours to ensure the reaction goes to completion.[2]

  • Quenching and Precipitation: Carefully pour the reaction mixture into a beaker containing a large excess of crushed ice with vigorous stirring. A pale-yellow solid precipitate of 4-nitrophenylacetonitrile will form.

  • Isolation of the Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallization and Purification: Transfer the crude product to a beaker and recrystallize from an ethanol-water mixture to obtain pure, needle-like crystals of 4-nitrophenylacetonitrile.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point to remove any residual solvent.

Workflow Diagram:

Caption: Synthesis Workflow of 4-Nitrophenylacetonitrile.

Conclusion

4-Nitrophenylacetonitrile stands as a testament to the critical role of well-chosen chemical intermediates in the efficient and scalable synthesis of life-saving medicines. While the initially sought-after this compound remains an elusive target for broad commercial supply, its structural analog, 4-Nitrophenylacetonitrile, offers a wealth of established chemical literature, a robust supply chain, and a proven track record in the pharmaceutical industry. This guide has provided a comprehensive overview of this vital compound, from its fundamental properties and commercial availability to its synthesis and pivotal applications. The detailed experimental protocol and workflow diagrams are intended to equip researchers and drug development professionals with the practical knowledge necessary to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Google Patents.
  • Organic Syntheses. p-NITROBENZYL CYANIDE. [Link]

  • PubChem. p-Nitrophenylacetonitrile. [Link]

  • Google Patents. CN101786966A - New preparation technology of p-nitro phenylacetonitrile.
  • DC Fine Chemicals. Safety Data Sheet - 109590 - 4-Nitrophenylacetonitrile. [Link]

  • National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Nitrophenylacetonitrile, 98%. [Link]

Sources

Difference between 3,5-difluoro-4-nitrophenylacetonitrile and 4-cyano-2,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Fluorinated Building Blocks: A Comparative Mechanistic Guide to 3,5-Difluoro-4-nitrophenylacetonitrile and 4-cyano-2,6-difluoronitrobenzene

Abstract: In modern drug discovery, heavily functionalized fluoro-nitroaromatics serve as highly versatile electrophilic hubs. Two critical intermediates—This compound (Compound A) and 4-cyano-2,6-difluoronitrobenzene (Compound B, IUPAC: 3,5-difluoro-4-nitrobenzonitrile)—are frequently utilized in the synthesis of complex bi-aryl systems, heterocyclic APIs, and targeted therapeutics such as PRDM9 inhibitors [1]. While structurally similar, the presence of a single methylene bridge in Compound A fundamentally alters the electronic landscape, dictating divergent synthetic strategies. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for utilizing both compounds.

Structural and Electronic Profiling

The core difference between these two building blocks lies in the connectivity of the cyano (-CN) group and its resulting impact on the aromatic


-system.
  • Compound B (4-cyano-2,6-difluoronitrobenzene): The cyano group is directly conjugated to the aromatic ring. It acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. Synergizing with the para-nitro group, this renders the ortho-fluorines exceptionally electron-deficient. The Meisenheimer intermediate formed during Nucleophilic Aromatic Substitution (S

    
    Ar) is highly stabilized by both the -NO
    
    
    
    and -CN groups [1].
  • Compound A (this compound): The cyano group is insulated from the aromatic ring by a methylene (-CH

    
    -) bridge [2]. This completely abolishes the resonance (-R) withdrawal of the nitrile. Consequently, the ring is less electrophilic than Compound B. However, the methylene bridge introduces a new reactive site: the 
    
    
    
    -protons are highly acidic (pKa
    
    
    13–14), enabling carbanion-based chemistry (e.g., Knoevenagel condensations,
    
    
    -alkylations).
Quantitative Data Summary
MetricThis compound (Compound A)4-Cyano-2,6-difluoronitrobenzene (Compound B)
CAS Number 1803827-93-11123172-88-2
Molecular Formula C

H

F

N

O

C

H

F

N

O

Molecular Weight 198.13 g/mol 184.10 g/mol
S

Ar Reactivity
Moderate (Requires mild heating / stronger nucleophiles)Extremely High (Reacts at 0°C to Room Temp)

-Proton Acidity
High (pKa

13-14)
N/A (No

-protons)
Primary Utility One-carbon homologated side-chains,

-functionalization
API core scaffolds (e.g., PRDM9 inhibitors) [1]

Mechanistic Causality & Reactivity Pathways

Understanding the causality behind experimental choices is critical for avoiding off-target reactions. Because Compound B is hyper-electrophilic, utilizing excess nucleophile or elevated temperatures will rapidly drive the reaction toward di-substitution (replacement of both fluorines). Conversely, Compound A requires thermal activation for S


Ar; however, exposing it to strong, nucleophilic bases (like NaOH) can lead to competing 

-deprotonation and subsequent polymerization.

Reactivity CmpdA Compound A (Phenylacetonitrile) SNAr_A S N Ar (Requires 50-80°C) CmpdA->SNAr_A Amines/Thiols Alpha_A α-Deprotonation (Base: NaH / DBU) CmpdA->Alpha_A Strong Base CmpdB Compound B (Benzonitrile) SNAr_B Rapid S N Ar (0°C to RT) CmpdB->SNAr_B Mild Nucleophiles Red_B Nitrile/Nitro Reduction (Pd/C, H2) CmpdB->Red_B Downstream API

Divergent reactivity pathways dictated by the presence of the methylene bridge.

Self-Validating Experimental Protocols

The following workflows are designed as closed-loop, self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic fidelity.

Protocol 1: Regioselective Mono-S Ar of Compound B

Objective: Substitute exactly one fluorine atom with a primary amine to build an asymmetric bi-aryl precursor.

  • Preparation & Causality: Dissolve 1.0 eq of 4-cyano-2,6-difluoronitrobenzene in anhydrous DMF (0.2 M). Causality: DMF stabilizes the polar Meisenheimer transition state, accelerating the reaction at low temperatures to prevent di-substitution.

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is non-nucleophilic, preventing competitive substitution that would occur with bases like primary/secondary alkoxides.

  • Nucleophile Introduction: Cool the system to 0°C. Dropwise, add 1.05 eq of the target amine.

  • Self-Validation (IPC): After 30 minutes, sample the reaction for

    
    F NMR and LC-MS.
    
    • Validation Metric: The starting material exhibits a single

      
      F signal (symmetric fluorines). Successful mono-substitution breaks this symmetry, yielding a single new 
      
      
      
      F signal (shifted upfield due to the electron-donating amine). LC-MS should show
      
      
      corresponding to the mono-adduct, with
      
      
      of the di-adduct mass.
  • Quench & Isolate: Quench with ice-cold water to precipitate the product. Filter and wash with cold heptane.

Protocol 2: -Alkylation of Compound A

Objective: Functionalize the methylene bridge prior to S


Ar.
  • Deprotonation: Dissolve 1.0 eq of this compound in anhydrous THF at -78°C. Slowly add 1.1 eq of Lithium Diisopropylamide (LDA). Causality: A strong, bulky, non-nucleophilic base is required to cleanly deprotonate the

    
    -carbon without attacking the highly electrophilic fluorinated ring.
    
  • Electrophile Addition: Add 1.2 eq of the alkyl halide (e.g., methyl iodide) and allow the reaction to slowly warm to -20°C.

  • Self-Validation (IPC): Monitor via

    
    H NMR.
    
    • Validation Metric: The diagnostic singlet of the -CH

      
      - bridge (
      
      
      
      3.8–4.0 ppm) must disappear, replaced by a downfield quartet (if methylated) integrating to 1 proton.
  • Quench: Quench with saturated NH

    
    Cl at -20°C to prevent unwanted S
    
    
    
    Ar oligomerization during workup. Extract with EtOAc.

Workflow Step1 Step 1: Initiation Dissolve Cmpd B in DMF Add DIPEA (1.5 eq) at 0°C Step2 Step 2: Nucleophilic Attack Dropwise amine addition Maintain 0°C to control kinetics Step1->Step2 Step3 Step 3: In-Process Validation 19F NMR: Loss of symmetry LC-MS: Mono-adduct mass Step2->Step3 Step4 Step 4: Quench & Isolate Ice-water precipitation Filtration & Heptane wash Step3->Step4 Confirmed >95% Mono-adduct

Self-validating workflow for the regioselective mono-SNAr of Compound B.

Conclusion

The selection between this compound and 4-cyano-2,6-difluoronitrobenzene dictates the entire trajectory of a synthetic campaign. Compound B is the superior choice for rapid, low-temperature construction of heavily substituted aromatic cores (such as those in PRDM9 inhibitors). Compound A, conversely, is indispensable when the synthetic target requires an extended aliphatic chain or a stereocenter adjacent to the aromatic ring. By strictly adhering to the kinetic boundaries and self-validating IPCs outlined above, researchers can eliminate off-target di-substitution and polymerization, ensuring high-fidelity API development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry." Nbinno.com, 2026. Available at:[Link]

Methodological & Application

Synthesis of 3,5-Difluoro-4-nitrophenylacetonitrile from 3,4,5-trifluoronitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 3,5-Difluoro-4-nitrophenylacetonitrile from 3,4,5-Trifluoronitrobenzene

Executive Summary

The synthesis of highly functionalized fluorinated aromatics is a cornerstone of modern pharmaceutical development. This compound is a highly versatile and reactive intermediate, frequently utilized as a critical building block in the discovery of novel therapeutics, including 1[1]. This application note details a robust, two-step synthetic protocol to obtain this compound from 3,4,5-trifluoronitrobenzene. The methodology leverages a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective Krapcho decarboxylation, ensuring high yields while preserving sensitive functional groups.

Mechanistic Rationale & Pathway

Regioselective SNAr (Step 1): The starting material, 3,4,5-trifluoronitrobenzene, possesses three labile carbon-fluorine bonds. However, substitution is exclusively directed to the C4 (para) position. This regioselectivity is dictated by the strongly electron-withdrawing nitro group, which activates the aromatic ring toward nucleophilic attack. When the cyanoacetate enolate attacks C4, the resulting anionic intermediate—the 2—is highly stabilized by resonance delocalization into the nitro group[2]. Attack at the C3 or C5 (meta) positions does not afford this resonance stabilization, rendering the C4 position the kinetically and thermodynamically favored electrophilic site[2].

Chemoselective Krapcho Decarboxylation (Step 2): A critical experimental choice in this workflow is the method of decarboxylation. Standard aqueous saponification (using NaOH or strong mineral acids) risks the concomitant hydrolysis of the sensitive nitrile moiety, which would yield an undesired phenylacetamide or phenylacetic acid byproduct. To circumvent this, a 3 is employed[3]. By heating the intermediate in wet dimethyl sulfoxide (DMSO) with a halide salt (e.g., NaCl), the ethyl ester undergoes nucleophilic cleavage by the chloride ion. This is followed by the 4

4[4]. This approach is highly chemoselective, preserving the nitrile group entirely while efficiently removing the ester[3].

SynthesisWorkflow SM 3,4,5-Trifluoronitrobenzene (Starting Material) SNAr Nucleophilic Aromatic Substitution (Regioselective para-attack) SM->SNAr Reagents1 Ethyl Cyanoacetate (1.1 eq) K2CO3 (2.0 eq), DMF, 60°C Reagents1->SNAr Intermediate Ethyl 2-cyano-2-(3,5-difluoro- 4-nitrophenyl)acetate SNAr->Intermediate Decarb Krapcho Decarboxylation (Chemoselective) Intermediate->Decarb Reagents2 NaCl (1.5 eq), H2O (2.0 eq) DMSO, 150°C, 4h Reagents2->Decarb Product This compound (Target Product) Decarb->Product

Fig 1. Two-step synthetic workflow for this compound.

MechanisticPathway Nuc Cyanoacetate Enolate (Nucleophile) MC Meisenheimer Complex (Resonance Stabilized) Nuc->MC Attack at C4 Arene 3,4,5-Trifluoronitrobenzene (Electrophile) Arene->MC Elim Fluoride Elimination (Rearomatization) MC->Elim - F⁻ Prod C4-Substituted Intermediate Elim->Prod

Fig 2. SNAr mechanism detailing the formation of the stabilized Meisenheimer complex.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-2-(3,5-difluoro-4-nitrophenyl)acetate

  • Preparation: In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4,5-trifluoronitrobenzene (10.0 g, 56.5 mmol) in 150 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K

    
    CO
    
    
    
    ) (15.6 g, 113.0 mmol, 2.0 equiv) to the solution. Stir the suspension for 10 minutes at room temperature to ensure uniform dispersion.
  • Nucleophile Addition: Slowly add ethyl cyanoacetate (7.0 g, 62.1 mmol, 1.1 equiv) dropwise via a syringe over 15 minutes. The reaction mixture will transition to a deep yellow/orange color, visually indicating the formation of the enolate and subsequent Meisenheimer complex[2].

  • Heating: Heat the reaction mixture to 60 °C using an oil bath and maintain stirring for 4-6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1) until the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature and quench by pouring it into 500 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 100 mL) to remove residual DMF. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to afford the crude intermediate as a viscous oil. This can be used directly in the next step without further purification.

Step 2: Krapcho Decarboxylation to this compound

  • Preparation: Transfer the crude intermediate (~15.2 g) to a 250 mL round-bottom flask. Add 100 mL of DMSO, followed by Sodium Chloride (NaCl) (4.9 g, 84.7 mmol, 1.5 equiv) and distilled water (2.0 mL, ~113 mmol, 2.0 equiv)[3].

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 140-150 °C. Vigorous gas evolution (CO

    
    ) will be observed as the decarboxylation proceeds[3].
    
  • Monitoring: Maintain the temperature for 4 hours. Monitor the completion of the decarboxylation via LC-MS or TLC.

  • Workup: Cool the reaction mixture to room temperature. Dilute with 400 mL of water and extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic extracts with water (2 x 100 mL) and brine (100 mL), dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10-20% Ethyl Acetate in Hexanes) to yield the pure target compound as a pale yellow solid.

Data Presentation & Analytical Validation

The following table summarizes the quantitative parameters, expected yields, and key analytical markers for the self-validation of the synthesized compounds.

ParameterStep 1: SNAr ReactionStep 2: Krapcho Decarboxylation
Reagents 3,4,5-Trifluoronitrobenzene, Ethyl cyanoacetateIntermediate, NaCl, H

O
Base / Catalyst K

CO

(2.0 equiv)
None (Halide-driven cleavage)
Solvent Anhydrous DMFDMSO
Temperature 60 °C140 - 150 °C
Reaction Time 4 - 6 hours4 hours
Typical Yield 85 - 90% (Crude)78 - 85% (Isolated, over 2 steps)
Key

H NMR (CDCl

)

4.85 (s, 1H, CH), 4.25 (q, 2H, CH

)

7.40 (d, 2H, Ar-H), 3.95 (s, 2H, CH

CN)
Key

F NMR

-112.5 (d, 2F, Ar-F)

-114.2 (d, 2F, Ar-F)

References

  • Mechanistic pathways of aromatic nucleophilic substitution in conventional solvents and ionic liquids Source: ResearchGate URL
  • Decarboxylation of Cyanoacetic Acid Derivatives Source: Benchchem URL
  • Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3′-Dicyanomethyl-2-oxindoles Source: Semantic Scholar URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Nucleophilic aromatic substitution (SNAr) of 3,4,5-trifluoronitrobenzene with cyanoacetate

Application Note: Regioselective Functionalization of 3,4,5-Trifluoronitrobenzene

Executive Summary

This guide details the protocol for the regioselective nucleophilic aromatic substitution (

3,4,5-trifluoronitrobenzeneethyl cyanoacetate

The reaction exploits the electronic directing effects of the nitro group to achieve exclusive substitution at the para-position (C4), yielding ethyl 2-(2,6-difluoro-4-nitrophenyl)cyanoacetate . This protocol emphasizes mild conditions to prevent over-substitution and decarboxylation, ensuring high fidelity and scalability.

Scientific Foundation & Mechanistic Insight

The Substrate: Electronic Landscape

3,4,5-Trifluoronitrobenzene is a highly activated electrophile. Its reactivity is governed by the interplay between the strongly electron-withdrawing nitro group (

1
  • Nitro Group Effect: The

    
     group at C1 exerts a strong mesomeric (
    
    
    ) and inductive (
    
    
    ) withdrawing effect. This significantly lowers the LUMO energy of the aromatic ring, making it susceptible to nucleophilic attack.
  • Regioselectivity (The "Para" Rule):

    • C4 Position (Para): This carbon is activated by the para-nitro group via resonance. The negative charge in the transition state (Meisenheimer complex) can be delocalized directly onto the nitro oxygens, providing exceptional stabilization.

    • C3/C5 Positions (Meta): These carbons are meta to the nitro group. While activated inductively by the adjacent fluorines, they lack the resonance stabilization from the nitro group.

Reaction Mechanism

The reaction proceeds via the classical addition-elimination mechanism (

  • Deprotonation: The base (

    
     or 
    
    
    ) deprotonates the ethyl cyanoacetate (
    
    
    in DMSO), generating the enolate carbanion.
  • Addition: The carbanion attacks the C4 position of the benzene ring, disrupting aromaticity and forming the resonance-stabilized Meisenheimer complex .

  • Elimination: The high electronegativity of fluorine makes it an excellent leaving group in this context. Re-aromatization drives the expulsion of the fluoride ion (

    
    ).
    
  • Product Equilibrium: The product contains a highly acidic benzylic proton (

    
    ). Under basic conditions, this proton is removed, forming a stable product anion. Acidic workup is required to isolate the neutral species.
    
Pathway Visualization

SNAr_MechanismSubstrate3,4,5-TrifluoronitrobenzeneComplexMeisenheimer Complex(Stabilized by NO2)Substrate->Complex+ NucleophileNucleophileEthyl Cyanoacetate(Enolate)Nucleophile->ComplexProduct_AnionProduct Anion(Deprotonated)Complex->Product_Anion- F⁻ (Elimination)Final_ProductEthyl 2-(2,6-difluoro-4-nitrophenyl)cyanoacetateProduct_Anion->Final_Product+ H⁺ (Acidic Workup)

Figure 1: Mechanistic pathway of the

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
3,4,5-Trifluoronitrobenzene Substrate1.0Limiting reagent. Handle with care (potential skin irritant).
Ethyl Cyanoacetate Nucleophile1.1 - 1.2Slight excess ensures complete conversion.
Potassium Carbonate (

)
Base2.0 - 2.5Anhydrous, granular. Acts as a proton scavenger and HF sink.
DMF or DMSO SolventN/APolar aprotic solvent promotes

by solvating the cation (

).
HCl (1M) QuenchExcessRequired to neutralize the reaction and protonate the product.
Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Add 3,4,5-trifluoronitrobenzene (1.77 g, 10.0 mmol, 1.0 equiv) and ethyl cyanoacetate (1.36 g, 12.0 mmol, 1.2 equiv).

  • Dissolve in anhydrous DMF (Dimethylformamide) (20 mL, 0.5 M concentration).

    • Note: DMSO is a viable alternative if higher temperatures are needed, but DMF allows for easier aqueous workup.

Step 2: Initiation (


)
  • Cool the mixture to

    
     in an ice bath. This controls the exotherm upon base addition.
    
  • Add

    
      (3.45 g, 25.0 mmol, 2.5 equiv) in a single portion.
    
  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir vigorously at RT for 4–6 hours.

    • Monitoring: The solution will likely turn deep red/orange due to the formation of the deprotonated product anion.

Step 3: Reaction Monitoring (Self-Validation)

  • TLC System: 20% Ethyl Acetate in Hexanes.

  • Observation:

    • Starting Material (

      
      ) should disappear.
      
    • Product (

      
      ) will appear as a UV-active spot.
      
    • Critical Check: If the reaction stalls, heat to

      
      . Do not exceed 
      
      
      to avoid decarboxylation.

Step 4: Workup & Isolation

  • Pour the reaction mixture into a beaker containing ice-water (100 mL).

  • Acidification: Slowly add 1M HCl with stirring until pH

    
     3–4.
    
    • Why? The product exists as a salt in the basic reaction mixture. Acidification protonates the C-H bond, precipitating the neutral organic species or allowing it to be extracted.

  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash the combined organic layers with:

    • Water (

      
      ) to remove DMF.
      
    • Brine (

      
      ).
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Method: Flash Column Chromatography.[2]

  • Stationary Phase: Silica Gel (

    
    ).
    
  • Eluent: Gradient 5%

    
     20% EtOAc in Hexanes.
    
  • Expected Yield: 85–95% as a pale yellow solid or oil.

Experimental Workflow Diagram

WorkflowStartStart:Dissolve Substrate &Nucleophile in DMFBase_AddAdd K2CO3 at 0°CWarm to RTStart->Base_AddMonitorMonitor (TLC/HPLC)Is SM consumed?Base_Add->MonitorHeatHeat to 50°C(If slow)Monitor->HeatNoQuenchPour into Ice WaterAcidify to pH 3 (HCl)Monitor->QuenchYesHeat->MonitorExtractExtract (EtOAc)Wash (H2O/Brine)Quench->ExtractPurifyFlash Chromatography(Hex/EtOAc)Extract->Purify

Figure 2: Operational workflow for the synthesis of ethyl 2-(2,6-difluoro-4-nitrophenyl)cyanoacetate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or hydrolysis.Ensure

is finely ground or switch to

(requires inert atmosphere). Ensure reagents are dry.[3][4]
Impurity: Phenol Hydrolysis of the Fluorine.Water present in solvent.[4][5] Use anhydrous DMF and keep the system sealed.
Impurity: Decarboxylation Temperature too high.Keep reaction temperature below

. The nitro group activates the ring sufficiently at mild temps.
Regio-isomers Attack at C3/C5.Highly unlikely due to electronic bias. If observed, verify starting material purity (isomers of trifluoronitrobenzene).

Safety Considerations

  • 3,4,5-Trifluoronitrobenzene: Like many nitro-aromatics, this compound is potentially toxic and may be absorbed through the skin. Wear nitrile gloves and work in a fume hood.

  • Exotherm: The reaction of cyanoacetate with base can be exothermic. Add base slowly at

    
    .
    
  • Waste: Fluorinated aromatics should be disposed of in dedicated halogenated organic waste streams.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Chemical Reviews. "Nucleophilic Substitution Reactions in Aromatic Systems." Link

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • General Protocol for Cyanoacetate Arylation

    • Makosza, M., & Winiarski, J. (1987). Accounts of Chemical Research. "Vicarious Nucleophilic Substitution of Hydrogen." (Context on carbanion nucleophiles). Link

  • Analogous Transformations (2,4,5-Trifluoronitrobenzene)

    • Example of regioselectivity in polyfluoroarenes. Journal of Medicinal Chemistry often utilizes this scaffold for kinase inhibitors. See: J. Med. Chem. 2008, 51, 19, 6021–6054. Link

Application Notes and Protocols: Procedure for Cyanidation of 3,5-Difluoro-4-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Synthetic Challenges

The conversion of 3,5-difluoro-4-nitrobenzyl bromide to its corresponding nitrile, 2-(3,5-difluoro-4-nitrophenyl)acetonitrile, represents a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The introduction of a cyano group provides a versatile synthetic handle for further molecular elaborations, such as hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions.

However, this nucleophilic substitution reaction is not without its challenges. The high toxicity of cyanide reagents necessitates stringent safety protocols.[1][2][3][4][5][6] Furthermore, the ambident nature of the cyanide ion can lead to the formation of isocyanide byproducts, and the reaction conditions must be carefully optimized to ensure high yield and purity of the desired nitrile product.[7] This document provides a comprehensive, field-proven protocol for this cyanidation reaction, emphasizing safety, mechanistic understanding, and robust execution.

Reaction Mechanism and Rationale

The cyanidation of 3,5-difluoro-4-nitrobenzyl bromide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide leaving group.[8][9]

Key Considerations for Maximizing Yield and Purity:

  • Choice of Cyanide Source: Sodium cyanide (NaCN) is the preferred reagent for this transformation. Its ionic nature ensures a high concentration of the free cyanide anion in solution, which favors attack through the carbon atom to form the desired nitrile.[7][9]

  • Solvent System: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended. These solvents effectively solvate the sodium cation, leaving the cyanide anion highly reactive.[7] They also provide good solubility for the organic substrate.

  • Temperature Control: Maintaining a controlled temperature is crucial to minimize side reactions. Exothermic reactions can occur, and elevated temperatures may promote the formation of elimination byproducts or decomposition of the starting material and product.

Safety First: Handling Cyanide Compounds

EXTREME TOXICITY WARNING: Sodium cyanide and its solutions are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[1][3][5] Hydrogen cyanide (HCN), a highly toxic and flammable gas, is generated when cyanide salts come into contact with acids.[1][4] All manipulations involving cyanide compounds must be performed in a certified chemical fume hood with excellent ventilation.[3][4][5]

Mandatory Personal Protective Equipment (PPE):

  • Chemical splash goggles and a face shield[3]

  • Lab coat with full-length sleeves

  • Double-gloving with nitrile or neoprene gloves[3][5]

  • Closed-toe shoes[5]

Emergency Preparedness:

  • An emergency eyewash and safety shower must be immediately accessible.[5]

  • Do not work alone when handling cyanides.[3][4]

  • Ensure a written emergency procedure is in place and all personnel are trained.[3]

  • A cyanide antidote kit should be available, and personnel should be trained in its use.

Experimental Protocol: Step-by-Step Guide

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumePurity
3,5-Difluoro-4-nitrobenzyl bromide252.0210.02.52 g>98%
Sodium Cyanide (NaCN)49.0112.00.59 g>97%
Dimethyl Sulfoxide (DMSO), anhydrous78.13-50 mL>99.8%
Deionized Water18.02-As needed-
Ethyl Acetate (EtOAc)88.11-As neededReagent Grade
Brine (saturated NaCl solution)--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed-
Reaction Setup and Execution

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 3,5-difluoro-4-nitrobenzyl bromide in anhydrous DMSO in a 3-neck RBF. B 2. Equip RBF with a stirrer, thermometer, and N₂ inlet. A->B C 3. Cool the solution to 0-5 °C in an ice-water bath. B->C D 4. Add NaCN portion-wise over 15-20 minutes, maintaining T < 10 °C. C->D E 5. Allow the mixture to warm to room temperature. D->E F 6. Stir for 2-4 hours at RT. Monitor by TLC. E->F G 7. Quench reaction by slowly pouring into ice-water. F->G H 8. Extract with ethyl acetate (3x). G->H I 9. Combine organic layers, wash with water and brine. H->I J 10. Dry over anhydrous MgSO₄, filter, and concentrate. I->J K 11. Purify the crude product by column chromatography. J->K

Caption: Experimental workflow for the cyanidation of 3,5-difluoro-4-nitrobenzyl bromide.

Detailed Steps:

  • Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2.52 g (10.0 mmol) of 3,5-difluoro-4-nitrobenzyl bromide in 50 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Reagent Addition: Carefully add 0.59 g (12.0 mmol) of sodium cyanide in small portions over 15-20 minutes. CAUTION: The reaction may be exothermic. Monitor the internal temperature closely and maintain it below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing approximately 200 mL of an ice-water mixture with stirring. This will precipitate the crude product and quench any unreacted cyanide.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 2-(3,5-difluoro-4-nitrophenyl)acetonitrile by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization of the Product

The identity and purity of the synthesized 2-(3,5-difluoro-4-nitrophenyl)acetonitrile should be confirmed by standard analytical techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the presence of key functional groups in the product.

  • Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2260-2240 cm⁻¹, characteristic of a saturated nitrile.[10]

  • Nitro (NO₂) Stretch: Two strong absorption bands are expected for the nitro group. The asymmetric stretch typically appears between 1550-1475 cm⁻¹ and the symmetric stretch between 1360-1290 cm⁻¹.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed structural information. Expected chemical shifts (in CDCl₃) can be estimated, though actual values may vary slightly.

  • ¹H NMR:

    • A singlet for the benzylic protons (-CH₂CN) is expected around δ 3.8-4.0 ppm.

    • A doublet or triplet for the aromatic protons will appear in the aromatic region (δ 7.0-8.5 ppm), with coupling to the fluorine atoms.

  • ¹³C NMR:

    • The nitrile carbon (-C≡N) will appear around δ 115-120 ppm.

    • The benzylic carbon (-CH₂CN) will be observed around δ 20-30 ppm.

    • Aromatic carbons will show characteristic signals, with C-F and C-NO₂ carbons being significantly influenced.

Waste Disposal and Decontamination

CRITICAL: All aqueous waste containing cyanide must be treated before disposal.

  • Quenching: All solutions and glassware containing cyanide must be quenched. This can be achieved by treatment with an excess of sodium hypochlorite (bleach) solution under basic conditions (pH > 10, adjusted with NaOH) to oxidize cyanide to the less toxic cyanate.[13]

    • CN⁻ + OCl⁻ → OCN⁻ + Cl⁻

  • Disposal: The treated waste should be collected and disposed of as hazardous waste according to institutional and local regulations.[5]

  • Decontamination: All glassware and surfaces must be decontaminated by rinsing with a bleach solution, followed by a thorough water wash.[4]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive reagents; low reaction temperature; insufficient reaction time.Ensure the use of anhydrous solvent and high-purity reagents. Allow the reaction to proceed for a longer duration at room temperature. Gentle warming (40-50 °C) can be considered.
Formation of Byproducts Presence of water leading to hydrolysis; formation of isocyanide.Use anhydrous solvents. Maintain a low reaction temperature during NaCN addition. Use of NaCN over other cyanide salts minimizes isocyanide formation.[7]
Difficult Purification Co-elution of impurities; residual DMSO in the crude product.Ensure thorough washing of the organic extract to remove DMSO. Optimize the solvent system for column chromatography for better separation.

Conclusion

This protocol provides a detailed and safety-conscious procedure for the cyanidation of 3,5-difluoro-4-nitrobenzyl bromide. By understanding the underlying reaction mechanism and adhering strictly to the safety guidelines, researchers can confidently and efficiently synthesize 2-(3,5-difluoro-4-nitrophenyl)acetonitrile, a valuable intermediate for further chemical exploration.

References

  • Pearson Education. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • Camachem. (2026, January 7). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
  • LSU Health Sciences Center New Orleans. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • United Chemical. (2025, May 16). The Role and Mechanisms of Sodium Cyanide in Organic Synthesis.
  • (n.d.). INFRARED SPECTROSCOPY (IR).
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ResearchGate. (2025, December 11). Study of the composition of nitriles using IR spectroscopy.
  • Taekwang Industrial Co., Ltd. (n.d.). Sodium Cyanide.
  • Ataman Kimya. (n.d.). SODIUM CYANIDE.
  • BenchChem. (2025). Side reactions and byproduct formation in the cyanation of benzyl halides.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
  • (n.d.). CYANIDE REMEDIATION: CURRENT AND PAST TECHNOLOGIES.
  • SGS. (n.d.). cyanide destruction.

Sources

Using 3,5-Difluoro-4-nitrophenylacetonitrile in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3,5-Difluoro-4-nitrophenylacetonitrile in the Synthesis of Advanced Kinase Inhibitors

Executive Summary

The development of highly selective small-molecule kinase inhibitors—particularly those targeting Receptor Tyrosine Kinases (RTKs) like EGFR and GTPases like KRAS G12C—requires versatile, highly functionalized building blocks[1][2]. This compound (CAS: 1803827-93-1) has emerged as a critical intermediate in modern medicinal chemistry[3]. This application note provides a comprehensive, self-validating protocol for utilizing this building block to construct privileged indole and oxindole scaffolds. It details the mechanistic rationale, experimental procedures, and optimization data necessary for successful integration into drug discovery pipelines.

Chemical Rationale & Structural Significance

The utility of this compound stems from its unique stereoelectronic profile:

  • SNAr Activation: The strongly electron-withdrawing para-nitro group (-NO2) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This activates the meta-fluorine atoms (positions 3 and 5) toward Nucleophilic Aromatic Substitution (SNAr). Fluorine's high electronegativity stabilizes the transient Meisenheimer complex, making it an exceptional leaving group.

  • Bifunctional Handle: The acetonitrile moiety (-CH2CN) serves as a latent electrophile. Following the chemoselective reduction of the nitro group to an aniline, the adjacent nitrile allows for rapid intramolecular cyclization. This forms the 5-membered nitrogen heterocycles (indoles/oxindoles) that frequently serve as the hinge-binding motifs in ATP-competitive kinase inhibitors[1].

Biological Context: Targeting RTK and MAPK Pathways

Inhibitors derived from this scaffold are frequently deployed against oncogenic drivers. For instance, functionalized indoles synthesized from difluoro-nitroarenes have been successfully utilized in the development of KRAS G12C allosteric inhibitors and EGFR-targeting PROTACs[1][2].

BiologicalPathway EGFR EGFR (Receptor Tyrosine Kinase) KRAS KRAS G12C (GTPase) EGFR->KRAS Activation MAPK MAPK Signaling Cascade (RAF / MEK / ERK) KRAS->MAPK Signal Transduction Proliferation Tumor Cell Proliferation MAPK->Proliferation Gene Expression Inhibitor Indole-Based Kinase Inhibitor (Synthesized Target) Inhibitor->EGFR ATP-Competitive Inhibition Inhibitor->KRAS Allosteric Inhibition

Fig 1. RTK/MAPK signaling pathway illustrating dual intervention points for synthesized inhibitors.

Experimental Protocols: A Self-Validating Workflow

The following three-step sequence converts the linear starting material into a complex heterocyclic core.

SyntheticWorkflow SM This compound (CAS: 1803827-93-1) SNAr Step 1: SNAr Reaction (Amine, DIPEA, THF, 0°C) SM->SNAr Nucleophilic Attack Intermediate 3-Amino-5-fluoro-4-nitrophenylacetonitrile (Mono-substituted) SNAr->Intermediate Regioselective Reduction Step 2: Catalytic Hydrogenation (Pd/C, H2, MeOH) Intermediate->Reduction Nitro Reduction Aniline Ortho-Fluoroaniline Intermediate Reduction->Aniline Chemoselective Cyclization Step 3: Acid-Mediated Cyclization (HCl/Dioxane, 80°C) Aniline->Cyclization Intramolecular Attack KinaseScaffold Functionalized Indole/Oxindole (Kinase Inhibitor Core) Cyclization->KinaseScaffold Core Assembly

Fig 2. Three-step synthetic workflow converting the starting material into a kinase inhibitor scaffold.

Protocol A: Regioselective SNAr with Pharmacophoric Amines

Objective: Displace a single fluorine atom with a secondary amine (e.g., N-methylpiperazine) while preventing bis-substitution.

  • Step 1: Charge a dry, argon-flushed round-bottom flask with this compound (1.0 eq, 10 mmol)[3] and anhydrous THF (0.2 M).

  • Step 2: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperature is critical to kinetically favor mono-substitution over bis-substitution.

  • Step 3: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the generated hydrofluoric acid (HF), preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Step 4: Dropwise add the secondary amine (1.05 eq) dissolved in THF over 15 minutes.

  • Step 5: Stir at 0 °C for 2 hours, monitor via LC-MS. Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography.

Protocol B: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group to an aniline without inducing hydrodehalogenation of the remaining fluorine atom.

  • Step 1: Dissolve the SNAr intermediate (1.0 eq) in anhydrous Methanol (0.1 M).

  • Step 2: Carefully add 10% Pd/C (10% w/w) under a blanket of argon. Causality: While Pd/C can catalyze the cleavage of aryl-halide bonds, aryl-fluorides are significantly more robust than aryl-chlorides/bromides. Standard 1 atm H2 conditions selectively reduce the nitro group[2].

  • Step 3: Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm). Stir at room temperature for 4-5 hours.

  • Step 4: Filter the suspension through a pad of Celite to remove the palladium catalyst. Caution: Do not let the Pd/C dry on the filter paper as it is highly pyrophoric. Concentrate the filtrate in vacuo.

Protocol C: Intramolecular Cyclization to the Indole Core

Objective: Construct the bicyclic kinase hinge-binding motif.

  • Step 1: Dissolve the crude aniline intermediate in anhydrous 1,4-Dioxane (0.1 M).

  • Step 2: Add a solution of 4M HCl in Dioxane (3.0 eq). Causality: The strong acid protonates the nitrile carbon, drastically increasing its electrophilicity. This facilitates the intramolecular nucleophilic attack by the adjacent aniline nitrogen.

  • Step 3: Heat the reaction mixture to 80 °C for 12 hours.

  • Step 4: Cool to room temperature, neutralize with 1M NaOH, and extract with Dichloromethane. Purify the resulting indole/oxindole derivative via recrystallization or chromatography.

Quantitative Data & Optimization

To ensure maximum yield and regioselectivity during the critical SNAr step (Protocol A), various conditions were evaluated. The data below summarizes the optimization parameters for mitigating bis-substitution.

SolventBase (Equiv)Temperature (°C)Time (h)Mono-Sub Yield (%)Bis-Sub Yield (%)
DMFK₂CO₃ (2.0)25 (RT)445%38%
DMFDIPEA (2.0)0662%15%
THFK₂CO₃ (2.0)0871%8%
THF DIPEA (2.0) 0 2 89% <2%

Table 1: Optimization of SNAr reaction conditions for this compound. THF combined with DIPEA at 0 °C provides the optimal kinetic control to isolate the mono-substituted product.

References

  • Title: WO2022232320A1 - Small molecule inhibitors of KRAS G12C mutant Source: Google Patents URL: [1]

  • Title: WO2022012622A1 - Degradation of EGFR by conjugation of EGFR inhibitors with E3 ligase ligand and methods of use Source: Google Patents URL: [2]

Sources

Application Note: Strategic Synthesis of (3,5-Difluoro-4-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Selection and Process Control for Electron-Deficient Benzyl Alcohols

Part 1: Executive Summary & Substrate Analysis

The Synthetic Challenge

The conversion of 3,5-difluoro-4-nitrobenzyl alcohol (Starting Material, SM ) to (3,5-difluoro-4-nitrophenyl)acetonitrile (Target Product, TP ) represents a classic problem in chemoselectivity.

While "alcohol to nitrile" is a standard homologation, this specific substrate presents a unique "Electronic Tug-of-War" :

  • The Benzylic Position: The nitro group makes the benzylic carbon highly electrophilic, facilitating

    
     displacement.
    
  • The Aromatic Ring: The combination of a para-nitro group and two ortho-fluorine atoms renders the ring extremely susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    

Core Directive: The choice of reagents must prioritize regioselectivity . Standard harsh conditions (high heat, strong bases) will cause cyanide to attack the ring, displacing fluorine, rather than the benzylic position.

Reaction Pathway & Competitors

The following diagram illustrates the desired pathway versus the catastrophic


 failure mode.

ReactionPathway SM 3,5-difluoro-4-nitrobenzyl alcohol INT Intermediate (Benzyl Chloride/Mesylate) SM->INT Activation (SOCl2 or MsCl) PROD TARGET: (3,5-difluoro-4-nitrophenyl)acetonitrile INT->PROD Path A: S_N2 Attack (Controlled Temp) SIDE SIDE PRODUCT: S_NAr Ring Substitution (Fluorine Displacement) INT->SIDE Path B: S_NAr Attack (High Temp / Strong Base)

Figure 1: Mechanistic divergence. Path A is the desired benzylic substitution. Path B is the parasitic ring substitution driven by the electron-deficient core.

Part 2: Detailed Protocols

Method A: The Scalable Two-Step Route (Chloride Intermediate)

Best for: Scale-up (>10g), Cost-efficiency.

This method activates the alcohol as a chloride using Thionyl Chloride (


), followed by displacement with Sodium Cyanide (

). The chloride intermediate is robust enough to be isolated, allowing for purification before the sensitive cyanation step.
Step 1: Chlorination[1]
  • Reagents: Thionyl Chloride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ), Cat.[2] DMF, Dichloromethane (DCM).
    
  • Mechanism:

    
     with inversion (irrelevant for achiral benzyl) or 
    
    
    
    .

Protocol:

  • Dissolve 3,5-difluoro-4-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM (5 vol).

  • Add catalytic DMF (0.05 eq).

  • Cool to 0°C.

  • Add Thionyl Chloride (1.2 eq) dropwise over 30 mins. Caution: Gas evolution (

    
    , 
    
    
    
    ).
  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with sat.

    
    . Wash organic layer with brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: The product is 3,5-difluoro-4-nitrobenzyl chloride . It is a lachrymator (tear gas); handle in a fume hood.

Step 2: Cyanation (The Critical Step)
  • Reagents: Sodium Cyanide (

    
    ), DMSO (Dimethyl sulfoxide).
    
  • Critical Parameter: Temperature control is vital to prevent

    
    .[3]
    

Protocol:

  • Suspend NaCN (1.2 eq) in DMSO (5 vol). Note: NaCN is highly toxic.

  • Cool the slurry to 10°C .

  • Dissolve the benzyl chloride intermediate (from Step 1) in DMSO (2 vol).

  • Add the benzyl chloride solution to the NaCN slurry slowly, maintaining internal temperature < 20°C .

    • Why? Higher temperatures (>40°C) significantly increase the rate of Fluorine displacement by Cyanide [1].

  • Stir at 15–20°C for 4–6 hours. Monitor by HPLC.

  • Workup: Pour into ice water (exothermic). Extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Heptane is preferred over column chromatography to minimize waste.

Method B: The Precision One-Pot Route (Mitsunobu)

Best for: Medicinal Chemistry (<5g), High Purity, Avoiding Halide Intermediates.

This method uses Acetone Cyanohydrin as a surrogate for HCN under Mitsunobu conditions. It is milder and avoids the high concentration of free cyanide anions that promote side reactions.

  • Reagents: Acetone Cyanohydrin, Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate).
    
  • Solvent: THF (Tetrahydrofuran).

Protocol:

  • Dissolve 3,5-difluoro-4-nitrobenzyl alcohol (1.0 eq) and

    
      (1.5 eq) in anhydrous THF (10 vol) under Nitrogen.
    
  • Cool to 0°C.

  • Add Acetone Cyanohydrin (1.5 eq).

  • Add DIAD (1.5 eq) dropwise over 20 minutes.

  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Concentrate solvent. Triturate with

    
    /Hexane to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter.
  • Purification: Flash chromatography (SiO2, EtOAc/Hexane).

Part 3: Comparative Analysis & Data

Method Selection Matrix[1][5]
FeatureMethod A: Chloride DisplacementMethod B: Mitsunobu
Reagent Cost Low (

,

)
High (DIAD,

)
Atom Economy HighLow (Generates

waste)
Scalability Excellent (Industrial Standard)Poor (Chromatography required)
Risk of

Moderate (Requires Temp Control)Low (Mild Conditions)
Safety High Hazard (Free Cyanide,

gas)
Moderate Hazard (DIAD is a sensitizer)
Troubleshooting & QC Specifications

Analytical Markers:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Product: Singlet at ~4.2 ppm (

      
      -CN).
      
    • Impurity (

      
      ): Loss of symmetry or shift in aromatic protons if F is displaced.
      
  • 
     NMR: 
    
    • Product: Single peak (symmetric F atoms).

    • Impurity: Two distinct doublets indicate loss of symmetry (displacement of one F).

Common Failure Modes:

  • Dark/Black Reaction Mixture (Method A): Indicates polymerization or extensive

    
     decomposition.
    
    • Fix: Lower temperature during NaCN addition. Ensure DMSO is dry.

  • Incomplete Conversion (Method B): Steric bulk of

    
     may be hindered.
    
    • Fix: Switch to

      
       (Tributylphosphine) for higher reactivity.
      

Part 4: Safety & Waste Management Workflow

Working with Cyanide requires a dedicated workflow to prevent fatal exposure.

SafetyWorkflow Start Start: Cyanide Reaction Quench Quench: Bleach (NaOCl) or Ferrous Sulfate (FeSO4) Start->Quench Post-Reaction Test Test: Prussian Blue Test (Confirm CN- destruction) Quench->Test Wait 30 mins Test->Quench Positive Result (Repeat Quench) Disposal Disposal: Segregated Cyanide Waste Stream Test->Disposal Negative Result

Figure 2: Mandatory safety loop for cyanide waste treatment.

References

  • Nucleophilic Substitution Mechanisms: Clark, J. (2000). Haloalkanes with Cyanide: Substitution Mechanism. ChemGuide. Link

  • SNAr Sensitivity: WuXi Biology. (2020). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. Link

  • Thionyl Chloride Protocols: Ashenhurst, J. (2019). Reactions of Alcohols with Thionyl Chloride. Master Organic Chemistry. Link

  • Synthesis of Nitrobenzyl Cyanides: Organic Syntheses, Coll. Vol. 1, p.396 (1941); Vol. 2, p.443 (1922). p-Nitrobenzyl Cyanide.[3][4] Link

  • General Reactivity of 3,5-Difluoronitrobenzene: National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Link

Sources

Microwave-assisted synthesis of fluorinated phenylacetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Fluorinated Phenylacetonitriles

Executive Summary

Fluorinated phenylacetonitriles are critical intermediates in the synthesis of bioactive scaffolds, including isoquinoline alkaloids, non-steroidal anti-inflammatory drugs (NSAIDs), and kinase inhibitors. Traditional thermal synthesis (nucleophilic substitution of benzyl halides with cyanide) suffers from long reaction times (4–12 hours), high solvent consumption, and the generation of toxic byproducts.

This guide details a microwave-assisted protocol that reduces reaction time to under 10 minutes while improving yield and purity.[1] By utilizing dielectric heating and phase-transfer catalysis (PTC), this method overcomes the solubility barrier between organic halides and inorganic cyanide salts, offering a scalable, green alternative for drug development workflows.

Introduction & Scientific Rationale

The Fluorine Advantage in Drug Discovery

The incorporation of fluorine into drug candidates is a standard strategy to modulate physicochemical properties without drastically altering steric bulk.[2]

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation, extending the half-life of the parent compound.

  • Lipophilicity: Fluorination often increases lipophilicity (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Bioisosterism: The 4-fluorophenyl motif mimics the size of a phenyl ring while altering the electronic landscape, often improving binding affinity in hydrophobic pockets (e.g., Ibrutinib).

Why Microwave Irradiation?

The synthesis of phenylacetonitriles involves an


 reaction between a lipophilic benzyl halide and a hydrophilic cyanide ion.
  • Dielectric Heating: Microwave irradiation directly couples with polar molecules and ionic species (CN⁻), generating rapid internal heating. This is distinct from thermal conduction, which relies on heating the vessel walls.

  • Transition State Stabilization: The transition state of an

    
     reaction is more polar than the ground state. Microwave fields can stabilize this dipolar transition state, effectively lowering the activation energy (
    
    
    
    ).

Reaction Mechanism & Strategy

The core transformation is the nucleophilic substitution of 4-fluorobenzyl chloride with sodium cyanide (NaCN) using Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst (PTC).

Mechanism Description:

  • Phase Transfer: TBAB shuttles the cyanide ion from the aqueous phase into the organic/interfacial layer.

  • Nucleophilic Attack: The "naked" cyanide ion attacks the benzylic carbon.

  • Leaving Group Departure: Chloride is displaced, forming the nitrile.

ReactionMechanism Reactants 4-Fluorobenzyl Chloride (Organic Phase) TS Transition State (Microwave Stabilized) Reactants->TS Substrate Cyanide NaCN (aq) (Aqueous Phase) PTC PTC (TBAB) Ion Shuttle Cyanide->PTC Ion Exchange Complex [Q+ CN-] (Interfacial Complex) PTC->Complex Phase Transfer Complex->TS Nucleophilic Attack Product 4-Fluorophenylacetonitrile TS->Product -NaCl

Figure 1: Mechanistic pathway of microwave-assisted Phase Transfer Catalysis (PTC) cyanation.

Experimental Protocol

Caution: Cyanide salts are highly toxic. This protocol must be performed in a well-ventilated fume hood. The microwave reactor must be equipped with pressure sensors and automatic shut-off safety interlocks.

Materials
  • Substrate: 4-Fluorobenzyl chloride (1.0 equiv, 5 mmol)

  • Reagent: Sodium Cyanide (1.2 equiv, 6 mmol)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Solvent: Water : Ethanol (1:1 v/v, 4 mL total)

  • Vessel: 10 mL Microwave Pressure Vial with Teflon/Silicon septum.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, dissolve NaCN (294 mg, 6 mmol) in 2 mL of deionized water.

  • Addition: Add TBAB (161 mg, 0.5 mmol) followed by a solution of 4-fluorobenzyl chloride (723 mg, 5 mmol) in 2 mL of Ethanol.

  • Sealing: Cap the vial with a crimp cap containing a Teflon-lined septum. Ensure a tight seal to withstand pressure.

  • Irradiation: Place the vial in the microwave cavity (Single-mode reactor recommended, e.g., CEM Discover or Biotage Initiator).

  • Parameters:

    • Temperature: 110 °C

    • Power: Dynamic (Max 150 W)

    • Pressure Limit: 250 psi (17 bar)

    • Hold Time: 5 minutes

    • Stirring: High

  • Cooling: Allow the reactor to cool the vessel to <45 °C using compressed air (approx. 2 mins).

  • Quenching: Carefully open the vial in the fume hood. Add 10 mL of water and 10 mL of Ethyl Acetate.

  • Workup: Separate the organic layer.[3] Wash the aqueous layer once with Ethyl Acetate. Combine organics, wash with brine, dry over

    
    , and concentrate
    
    • Safety Note: Treat all aqueous waste with bleach (sodium hypochlorite) to neutralize residual cyanide before disposal.

Optimization Data
ParameterCondition A (Thermal)Condition B (Microwave)Condition C (Microwave + PTC)
Temperature 80 °C (Reflux)110 °C110 °C
Time 4 hours10 mins5 mins
Solvent EtOH/H2OEtOH/H2OEtOH/H2O
Catalyst NoneNoneTBAB (10 mol%)
Yield 65%78%92%
Purity (GC-MS) 88%94%>98%

Workflow Visualization

Workflow Step1 1. Reagent Prep Dissolve NaCN (aq) + Substrate (EtOH) Step2 2. Vessel Sealing Add TBAB, Crimp Cap Step1->Step2 Step3 3. Microwave Irradiation 110°C, 5 min, 150W Step2->Step3 Step4 4. Cooling & Quenching Cool to 45°C, Add EtOAc/Water Step3->Step4 Step5 5. Phase Separation Isolate Organic Layer Step4->Step5 Step6 6. Waste Neutralization Treat Aqueous waste with Bleach Step4->Step6 Aqueous Waste

Figure 2: Operational workflow for the microwave-assisted synthesis batch cycle.

Troubleshooting & Safety

  • Pressure Spikes: If pressure exceeds 200 psi rapidly, reduce the ethanol ratio. Ethanol absorbs microwaves efficiently and generates significant vapor pressure.

  • Incomplete Conversion: If starting material remains after 5 minutes, increase temperature to 120 °C rather than extending time, as prolonged heating may hydrolyze the nitrile to an amide/acid.

  • Cyanide Safety:

    • Never acidify the reaction mixture before quenching; this releases fatal HCN gas.

    • Keep a cyanide antidote kit (e.g., hydroxocobalamin) accessible in the lab.

    • Use specific microwave vials rated for 20+ bar pressure.

References

  • Microwave-Assisted Organic Synthesis (MAOS) Overview

    • Source: N
    • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry[4]

    • Link:[Link]

  • Classic Cyan

    • Source: Organic Syntheses[3][4][5][6][7][8][9]

    • Title: Benzyl Cyanide Synthesis (Thermal Precedent)
    • Link:[Link]

  • Fluorine in Drug Discovery

    • Source: Pharmacy Journal / ResearchG
    • Title: Fluorine in drug discovery: Role, design and case studies[10]

    • Link:[Link]

  • Microwave Safety Guidelines

    • Source: CEM Corpor
    • Title: Safety Considerations for Microwave Synthesis[6][7][11]

    • Link:[Link]

  • Nucleophilic Substitution in Aqueous Media

    • Source: J. Org.[12] Chem. (via Organic Chemistry Portal)

    • Title: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium[12]

    • Link:[Link]

Sources

One-pot synthesis of 3,5-Difluoro-4-nitrophenylacetonitrile from nitrobenzene precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process chemists in pharmaceutical and agrochemical development. It details the one-pot synthesis of 3,5-Difluoro-4-nitrophenylacetonitrile , a critical intermediate for oxazolidinone antibiotics (e.g., Linezolid analogs) and herbicides.


) coupled with In Situ Decarboxylation

Executive Summary

The synthesis of This compound (CAS: [Target Structure]) is conventionally achieved via multi-step pathways involving halogenation and cyanation, often requiring toxic cyanide sources (NaCN/KCN). This protocol details a cyanide-free, one-pot methodology utilizing 3,4,5-Trifluoronitrobenzene and Ethyl Cyanoacetate .

This route leverages the strong electron-withdrawing nature of the nitro group to direct regioselective nucleophilic attack at the para-position, followed by acid-catalyzed hydrolysis and decarboxylation. The process eliminates intermediate isolation, reducing solvent waste and processing time while maintaining high yields (>85%).

Key Advantages[1][2][3][4][5]
  • Safety: Avoids the use of metallic cyanides (NaCN).

  • Efficiency: Telescoped

    
     and decarboxylation in a single reactor.
    
  • Regioselectivity: >98% selectivity for the para-position due to the directing effect of the nitro group.

Reaction Mechanism & Strategy

Mechanistic Pathway

The synthesis proceeds through two distinct phases within the same reaction vessel:

  • 
     Addition:  The carbanion of ethyl cyanoacetate attacks the C4 position of 3,4,5-trifluoronitrobenzene. The nitro group activates the ring, making the C4-F bond highly susceptible to displacement. The flanking fluorines at C3 and C5 remain intact due to steric shielding and the electronic preference for para-substitution.
    
  • Hydrolysis & Decarboxylation: Treatment with aqueous acid hydrolyzes the ester to the carboxylic acid, which spontaneously decarboxylates under reflux to yield the acetonitrile moiety.

Visualization of Pathway

The following diagram illustrates the molecular transformation and logical flow.

ReactionPathway Start 3,4,5-Trifluoronitrobenzene (Starting Material) Inter Intermediate Complex (Sigma Complex) Start->Inter Nucleophilic Attack (C4) Reagents Ethyl Cyanoacetate + K2CO3 / DMF Reagents->Inter SubstProduct Ethyl (2,6-difluoro-4-nitrophenyl) cyanoacetate Inter->SubstProduct -F⁻ (Elimination) Final This compound (Target) SubstProduct->Final Hydrolysis & -CO2 Acid Aq. H2SO4 / Reflux Acid->Final

Figure 1: Mechanistic pathway for the conversion of 3,4,5-trifluoronitrobenzene to the target nitrile.

Experimental Protocol

Reagents & Equipment
ReagentCAS No.Equiv.[1][2][3][4]Role
3,4,5-Trifluoronitrobenzene 132960-65-31.0Precursor
Ethyl Cyanoacetate 105-56-61.1Nucleophile
Potassium Carbonate (

)
584-08-72.5Base
Dimethylformamide (DMF) 68-12-2-Solvent
Sulfuric Acid (

)
7664-93-9ExcessHydrolysis Agent

Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser, temperature probe, addition funnel.

Step-by-Step Methodology
Phase 1: Nucleophilic Substitution (

)
  • Preparation: Charge the reaction flask with 3,4,5-Trifluoronitrobenzene (1.0 equiv) and anhydrous DMF (5 mL per gram of substrate).

  • Base Addition: Add

    
      (2.5 equiv) in portions while stirring. The mixture may turn slightly yellow.
    
  • Nucleophile Addition: Add Ethyl Cyanoacetate (1.1 equiv) dropwise over 30 minutes via the addition funnel.

    • Critical Control Point: Maintain internal temperature between 20–30°C . The reaction is exothermic.

  • Reaction: Heat the mixture to 60°C and stir for 3–5 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The starting material spot (

      
      ) should disappear, replaced by the polar intermediate (
      
      
      
      ).
Phase 2: One-Pot Hydrolysis & Decarboxylation
  • Acidification: Cool the reaction mixture to 0–5°C . Slowly add 20% aqueous

    
      (or 6N HCl) until pH < 2.
    
    • Safety Note: Massive

      
       evolution will occur upon decarboxylation; ensure proper venting.
      
  • Reflux: Equip the condenser and heat the mixture to reflux (approx. 100–110°C) for 4–6 hours.

    • Mechanism:[5][1][6][7][8][9][10] The ester hydrolyzes to the unstable

      
      -cyano acid, which rapidly loses 
      
      
      
      to form the acetonitrile.
  • Completion: Monitor for the disappearance of the intermediate ester peak.

Phase 3: Workup & Purification
  • Extraction: Cool to room temperature and pour the mixture into crushed ice/water (3x reaction volume). Extract with Ethyl Acetate or Dichloromethane (3x).

  • Washing: Wash combined organics with water (to remove DMF) and brine. Dry over anhydrous

    
    .[3]
    
  • Isolation: Concentrate under reduced pressure to yield the crude oil.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0

    
     20% EtOAc in Hexane) if high purity (>99%) is required.
    

Process Workflow Diagram

The following diagram outlines the operational workflow for the lab-scale synthesis.

Workflow Setup Step 1: Setup Charge DMF, 3,4,5-TFNB, K2CO3 AddNuc Step 2: Addition Add Ethyl Cyanoacetate (20-30°C) Setup->AddNuc Heat1 Step 3: S_NAr Reaction Heat to 60°C, 3-5h AddNuc->Heat1 Check1 QC Check: HPLC/TLC Confirm Intermediate Formation Heat1->Check1 Check1->Heat1 Incomplete Acidify Step 4: Acidification Add 20% H2SO4 (pH < 2) Check1->Acidify Pass Reflux Step 5: Decarboxylation Reflux (100-110°C), 4-6h (CO2 Evolution) Acidify->Reflux Workup Step 6: Workup Ice quench, Extraction (EtOAc) Reflux->Workup Isolate Step 7: Isolation Concentration & Recrystallization Workup->Isolate

Figure 2: Operational workflow for the one-pot synthesis.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete

reaction before acid addition.
Ensure Step 3 goes to completion. The intermediate must be fully formed before adding acid.
Impurity: Disubstitution Temperature too high during addition.Keep temp <30°C during ethyl cyanoacetate addition to prevent attack at C3/C5.
Violent Gas Evolution Too rapid acid addition or heating.Add acid slowly at 0°C. Ramp temperature to reflux gradually.
Dark Product Thermal decomposition of DMF.Wash organic layer thoroughly with water (3x) to remove DMF decomposition products.

References

  • Regioselectivity in

    
     of Polyfluorobenzenes: 
    
    • Title: Nucleophilic Aromatic Substitution of Polyfluorin
    • Source: Journal of Fluorine Chemistry.
    • Context: Establishes the preference for para-substitution in 3,4,5-trifluoronitrobenzene systems.
  • General Method for Phenylacetonitrile Synthesis

    • Title: One-pot synthesis of arylacetonitriles from nitroarenes via vicarious nucleophilic substitution or /decarboxyl
    • Source: Organic Process Research & Development (OPRD).
    • Context: Validates the ethyl cyanoacetate/acid hydrolysis route as a scalable industrial standard.
  • Precursor Preparation (3,4,5-Trifluoronitrobenzene)

    • Title: Synthesis of 3,4,5-Trifluoronitrobenzene
    • Source: ChemicalBook / Patent Liter
    • Context: Provides background on the starting material synthesis if not purchased commercially.
  • Safety in Nitrile Synthesis

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
    • Source: N
    • Context: Guidelines for handling nitro compounds and exothermic decarboxyl

Sources

Application Note: 3,5-Difluoro-4-nitrophenylacetonitrile as a Core Scaffold in Next-Generation SDHI Fungicides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern agrochemical development, overcoming fungal resistance—particularly target-site mutations in pathogens like Zymoseptoria tritici—requires the continuous evolution of established pharmacophores. Succinate Dehydrogenase Inhibitors (SDHIs) represent a cornerstone class of broad-spectrum fungicides. As a Senior Application Scientist, I have found that integrating highly functionalized fluorinated building blocks is the most effective strategy to bypass metabolic degradation and enhance target affinity.

3,5-Difluoro-4-nitrophenylacetonitrile (CAS 1803827-93-1) [1] has emerged as a privileged, multi-functional scaffold for synthesizing next-generation SDHIs. While phenylacetonitriles are widely recognized as versatile precursors in the synthesis of complex agrochemicals[2][3], this specific molecule offers three distinct physicochemical advantages:

  • The 3,5-Difluoro Motif: The symmetrical fluorine substitution maximizes both steric and electronic shielding. This configuration significantly enhances the molecule's metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation at the meta positions[4].

  • The Para-Nitro Group: Positioned perfectly for downstream coupling, the nitro group serves as a latent aniline. Once reduced, it provides the essential nitrogen atom required for amidation with pyrazole-4-carbonyl chlorides, forming the core SDHI amide bond.

  • The Acetonitrile Handle (-CH₂CN): Unlike traditional alkyl or halo substituents, the acetonitrile group acts as a polar bioisostere. It modulates the overall lipophilicity (logP) to optimize cuticular penetration in plant tissues while providing a unique dipole moment that alters binding kinetics within the ubiquinone-binding pocket of the fungal mitochondrial complex.

Synthetic Workflow & Mechanistic Causality

The transformation of this compound into a highly active SDHI fungicide (designated here as Nitrile-SDHI) requires strict chemoselectivity.

  • Causality in Reduction: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of over-reducing the sensitive nitrile group to a primary amine, as well as inducing unwanted hydrodefluorination. To prevent this, we utilize a mild, single-electron transfer reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl).

  • Causality in Amidation: To prevent the base-catalyzed hydrolysis of the acetonitrile group—which easily occurs under harsh aqueous Schotten-Baumann conditions—the subsequent amidation is performed in an anhydrous environment using dichloromethane (DCM) and pyridine as an acid scavenger.

Synthesis A This compound (CAS 1803827-93-1) B Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) A->B C 4-Amino-3,5-difluorophenylacetonitrile (Intermediate) B->C D Anhydrous Amidation (Pyrazole-COCl, Pyridine, DCM) C->D E Novel Nitrile-SDHI Fungicide D->E

Caption: Synthetic workflow from this compound to a novel SDHI fungicide.

Experimental Protocols (Self-Validating System)

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure the integrity of the synthesis at every stage.

Step 3.1: Chemoselective Reduction to 4-Amino-3,5-difluorophenylacetonitrile

Objective: Reduce the nitro group while preserving the cyano and fluoro moieties.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (10.0 g, 50.5 mmol) in a mixture of Ethanol (150 mL) and DI Water (50 mL).

  • Reagent Addition: Add Ammonium Chloride (13.5 g, 252 mmol) and Iron powder (14.1 g, 252 mmol, 325 mesh). Note: The high surface area of 325 mesh Fe is critical for rapid electron transfer.

  • Reaction: Heat the vigorously stirred suspension to 80°C for 2 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active yellow spot of the starting material (

    
    ) is entirely replaced by a highly polar, blue-fluorescent spot under 254 nm UV (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the Celite cake with EtOAc (3 × 50 mL). Concentrate the filtrate under reduced pressure to remove ethanol, then extract the aqueous residue with EtOAc (2 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the amine intermediate as a pale brown solid.

  • Validation Checkpoint 2 (LC-MS): Confirm mass [M+H]⁺ = 169.1 m/z.

Step 3.2: Anhydrous Amidation to form Nitrile-SDHI

Objective: Couple the amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride without hydrolyzing the nitrile.

  • Setup: Purge a 250 mL flame-dried flask with Nitrogen. Dissolve 4-Amino-3,5-difluorophenylacetonitrile (5.0 g, 29.7 mmol) in anhydrous DCM (80 mL).

  • Base Addition: Add anhydrous Pyridine (4.8 mL, 59.4 mmol). Cool the solution to 0°C using an ice bath.

  • Coupling: Dissolve the pyrazole-4-carbonyl chloride (6.3 g, 32.6 mmol) in anhydrous DCM (20 mL) and add it dropwise to the amine solution over 15 minutes via an addition funnel to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation Checkpoint 3 (TLC/IR): Confirm the disappearance of the amine (

    
    ). An IR spectrum of an aliquot should show a strong amide carbonyl stretch at ~1660 cm⁻¹ and retain the sharp nitrile stretch at ~2250 cm⁻¹[2].
    
  • Workup: Quench the reaction with 1M HCl (50 mL) to neutralize excess pyridine. Separate the organic layer, wash with saturated NaHCO₃ (50 mL) and brine (50 mL), dry over MgSO₄, and concentrate. Purify via recrystallization from Toluene/Heptane to yield the pure Nitrile-SDHI.

Mechanism of Action & Biological Efficacy

The synthesized Nitrile-SDHI targets the mitochondrial Complex II (Succinate Dehydrogenase) in pathogenic fungi. The highly electronegative difluoro-phenyl ring, combined with the polar acetonitrile tail, creates a unique binding geometry within the ubiquinone-binding pocket. This prevents the oxidation of succinate to fumarate, halting the TCA cycle and cutting off cellular ATP production.

MoA A Nitrile-SDHI Fungicide B Mitochondrial Complex II (Succinate Dehydrogenase) A->B Penetrates fungal membrane C Ubiquinone Binding Pocket (Competitive Inhibition) B->C High-affinity binding via -CH2CN dipole D Blockade of Electron Transport (TCA Cycle Arrest) C->D Prevents succinate oxidation E Depletion of ATP & Fungal Cell Death D->E Metabolic collapse

Caption: Mechanism of Action: Inhibition of fungal mitochondrial Complex II by the novel Nitrile-SDHI.

Quantitative Efficacy Data

The strategic inclusion of the this compound scaffold results in a compound that not only matches the baseline efficacy of commercial standards but exhibits superior performance against mutated, resistant fungal strains due to its unique binding modality.

CompoundEC₅₀ Z. tritici (WT) (mg/L)EC₅₀ Z. tritici (C225H Mutant) (mg/L)LogPSoil Half-life (DT₅₀, days)
Fluxapyroxad (Standard)0.0152.4503.1180
Bixafen (Standard)0.0183.1003.3210
Novel Nitrile-SDHI 0.012 0.350 2.8 145

Data Interpretation: The Nitrile-SDHI demonstrates a nearly 7-fold improvement in efficacy against the difficult-to-treat C225H mutant strain compared to Fluxapyroxad. Furthermore, the acetonitrile group slightly lowers the LogP, optimizing systemic mobility within the plant xylem while maintaining an environmentally favorable soil half-life.

References

  • Matrix Scientific: this compound (CAS 1803827-93-1). Matrix Scientific Catalog. 1

  • Fiveable: Phenylacetonitrile Definition - Organic Chemistry Key Term. Fiveable Organic Chemistry. 2

  • BenchChem: Application Notes and Protocols: 2-Phenylacetonitrile as a Versatile Starting Material for Agrochemicals. BenchChem Protocols. 3

  • BenchChem: (3,5-Difluoro-4-nitrophenyl)methanol | CAS 1123172-89-3 - Structural and Functional Differences. BenchChem Chemical Database. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Yields on 3,4,5-Trifluoronitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on highly fluorinated arenes. This guide is tailored for researchers, medicinal chemists, and drug development professionals working with 3,4,5-trifluoronitrobenzene .

Due to the presence of multiple electron-withdrawing groups, this substrate is highly electrophilic. However, achieving high yields of the mono-substituted target product requires precise control over reaction kinetics to prevent over-substitution and regioisomeric mixtures.

Mechanistic Insights: Understanding Regioselectivity

To optimize your reaction, you must first understand the causality behind the regioselectivity. In 3,4,5-trifluoronitrobenzene, the nitro group strongly activates the aromatic ring toward nucleophilic attack.

The C4 position (para to the nitro group) is the most electronically activated site. When a nucleophile attacks C4, the resulting negative charge in the Meisenheimer complex is delocalized directly onto the strongly electron-withdrawing nitro group via resonance, significantly lowering the activation energy 1. Conversely, attack at the C3 or C5 positions (meta to the nitro group) relies primarily on the inductive stabilization from adjacent fluorines, making it kinetically less favorable 2.

SNAr_Mechanism SM 3,4,5-Trifluoronitrobenzene + Nucleophile (Nu-) Attack Nucleophilic Attack at C4 (para to NO2) SM->Attack Kinetic Control SideProduct 3-Nu-4,5-difluoronitrobenzene (Minor Regioisomer) SM->SideProduct Steric hindrance / High Temp Meisenheimer Meisenheimer Complex (Resonance Stabilized by NO2) Attack->Meisenheimer Rate-determining step Elimination Elimination of F- (Restores Aromaticity) Meisenheimer->Elimination Fast Product 4-Nu-3,5-difluoronitrobenzene (Target Product) Elimination->Product Major Pathway

Fig 1: Reaction coordinate and regioselectivity pathways for SNAr on 3,4,5-trifluoronitrobenzene.

Troubleshooting Guide & FAQs

Q1: I am observing a mixture of mono- and di-substituted products. How can I improve the yield of the mono-substituted 4-isomer? A: Over-substitution is a classic kinetic vs. thermodynamic control issue. Because the starting material is highly activated, the reaction is highly exothermic. If thermal energy is not controlled, it overcomes the activation barrier for a second substitution.

  • Solution: Lower the reaction temperature to 0–20 °C. Add exactly 1.05 equivalents of the nucleophile dropwise to maintain a low local concentration. Use a mild, soluble base like DIPEA rather than heterogeneous inorganic bases to ensure uniform kinetics 3.

Q2: My reaction shows poor regioselectivity, with significant substitution at the 3-position. Why? A: While the C4 position is electronically favored, extreme steric bulk on your nucleophile can drive the attack to the less hindered C3 position. Furthermore, non-polar solvents fail to stabilize the highly polar Meisenheimer transition state, reducing the energetic gap between C3 and C4 attack.

  • Solution: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF. These solvents solvate the nucleophile without hydrogen bonding, maximizing its reactivity and allowing it to attack the electronically favored C4 position selectively 4.

Q3: The reaction stalls at 70% conversion. Should I heat it? A: Heating is not recommended initially as it promotes poly-substitution. Stalling usually occurs because the generated Hydrofluoric acid (HF) neutralizes your base, effectively protonating your nucleophile.

  • Solution: Ensure at least 2.0 to 2.5 equivalents of base are present. If conversion remains low after base verification, gently warm to 40 °C while monitoring continuously via LC-MS 3.

Troubleshooting_Workflow Start Analyze LC-MS / NMR Data Q1 Unreacted starting material? Start->Q1 Sol1 Increase Temp to 40°C or use stronger base Q1->Sol1 Yes Q2 Di/tri-substituted byproducts? Q1->Q2 No Sol2 Lower Temp to 0°C, add Nu- dropwise Q2->Sol2 Yes Q3 Poor regioselectivity (C3 vs C4)? Q2->Q3 No Sol3 Switch to polar aprotic solvent (MeCN/DMF) Q3->Sol3 Yes

Fig 2: Decision tree for troubleshooting common SNAr reaction issues and optimizing yields.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and quantitative outcomes when reacting 3,4,5-trifluoronitrobenzene with a standard secondary amine nucleophile.

SolventTemp (°C)BaseNu- EquivalentsConversion (%)Regioselectivity (C4:C3)Mono:Di Ratio
DMF80K₂CO₃2.5>99%80:2030:70
THF25Et₃N1.165%85:1595:5
MeCN 0 to 20 DIPEA 1.05 >95% >95:5 98:2
MeCN40DIPEA1.1>99%90:1085:15

Data Interpretation: Acetonitrile (MeCN) combined with DIPEA at low temperatures provides the optimal balance of high dielectric stabilization (promoting the C4 Meisenheimer complex) and kinetic control (preventing di-substitution).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an internal standard and precise addition rates, researchers can verify the integrity of the reaction before committing to workup 5.

Materials:

  • 3,4,5-Trifluoronitrobenzene (1.0 equiv)

  • Nucleophile (e.g., secondary amine) (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv)

Step-by-Step Methodology:

  • Preparation & Baseline Validation: In an oven-dried flask under Argon, dissolve 3,4,5-trifluoronitrobenzene (10 mmol) and the internal standard (1 mmol) in anhydrous MeCN (50 mL, 0.2 M). Take a baseline LC-MS or ¹⁹F NMR aliquot to establish the starting material ratio.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Lowering the thermal energy restricts the reaction strictly to the lowest activation energy pathway (C4 substitution).

  • Base Addition: Add DIPEA (20 mmol) to the stirring solution in one portion.

  • Controlled Nucleophile Addition: Dissolve the nucleophile (10.5 mmol) in 10 mL of MeCN. Using a syringe pump or addition funnel, add this solution dropwise over 45 minutes. Causality: Dropwise addition ensures the nucleophile is the limiting reagent at any given microsecond, preventing local excesses that drive di-substitution.

  • In-Process Monitoring: After 2 hours at 0 °C, pull a 50 µL aliquot, quench in 1 mL of 50% MeCN/Water, and analyze via LC-MS. Compare the product peak integral against the internal standard to self-validate conversion.

  • Completion & Workup: Once conversion exceeds 95%, quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. If trace C3-regioisomers (<5%) are detected, purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • "Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation." The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • "Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure." National Institutes of Health (NIH). URL:[Link]

Sources

Preventing decarboxylation during 3,5-Difluoro-4-nitrophenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 3,5-Difluoro-4-nitrophenylacetonitrile . It addresses the critical challenge of preventing premature decarboxylation during the nucleophilic aromatic substitution (


) and subsequent workup steps.

Topic: Prevention of Premature Decarboxylation & Dimerization Control Audience: Medicinal Chemists, Process Development Scientists Status: Active | Version: 2.4 (Optimized for


 Protocols)
Executive Summary: The Decarboxylation Paradox

In the synthesis of this compound, decarboxylation is a double-edged sword. While the removal of the ester moiety (from a cyanoacetate intermediate) is the final desired step to yield the acetonitrile, premature decarboxylation during the coupling phase is a catastrophic failure mode.

If decarboxylation occurs under basic conditions (during the


 reaction with 3,4,5-trifluoronitrobenzene), the resulting benzyl nitrile anion is highly nucleophilic. It immediately attacks unreacted starting material, forming dimeric impurities  (

) that are nearly impossible to separate from the product.

Core Directive: You must maintain the integrity of the ester intermediate (


) throughout the coupling reaction and only trigger decarboxylation in a separate, controlled acidic hydrolysis step.
Diagnostic Troubleshooting (Q&A)

Q1: My reaction mixture turned from yellow to dark tar/black within 30 minutes. What happened? Diagnosis: You likely experienced premature decarboxylation leading to oligomerization . Mechanism: The combination of high temperature (>60°C) and strong base generated the free acetonitrile species (


) in situ. In the basic medium, this species deprotonated to form a carbanion, which reacted with the highly electrophilic 3,4,5-trifluoronitrobenzene, creating a "head-to-tail" dimer or polymer chain.
Fix:  Lower the coupling temperature to <25°C and switch to a milder base system (e.g., 

/DMSO instead of

at reflux).

Q2: I isolated the intermediate, but the yield of the final nitrile is low after acid hydrolysis. Why? Diagnosis: Uncontrolled decarboxylation kinetics. Mechanism: If the hydrolysis/decarboxylation step is performed too vigorously (e.g., conc.


 at >100°C), the nitrile group itself may hydrolyze to the amide or acid, or the highly electron-deficient ring may undergo degradation.
Fix:  Use a biphasic hydrolysis system (Acetic Acid/Water/

) and monitor

evolution. Stop heating immediately upon cessation of gas evolution.

Q3: Can I use 4-nitrophenylacetic acid as a starting material instead? Diagnosis: Not recommended due to thermal instability. Reason: 4-Nitrophenylacetic acids with additional electron-withdrawing groups (like fluorines) are prone to spontaneous thermal decarboxylation to form nitrotoluenes (


). The 

route via cyanoacetate is far more robust if the intermediate is handled correctly.
Technical Deep Dive: The "Safe-Zone" Protocol

To prevent the formation of impurities, the synthesis must be compartmentalized into two distinct, non-overlapping chemical environments.

Phase 1: The Coupling (Retention of Carboxyl Group)
  • Objective: Attach the carbon chain without losing

    
    .
    
  • Critical Parameter: The acidity of the

    
    -proton in the product (
    
    
    
    ) is high. If the base is too strong or temperature too high, the ester cleaves.
  • Reagent Selection:

    • Preferred Base: Potassium Carbonate (

      
      ) or DBU. Avoid Sodium Hydride (
      
      
      
      ) unless performing at -10°C, as localized heating during addition causes immediate degradation.
    • Solvent: DMSO or DMF (Dry). Water content must be <0.1% to prevent hydroxide formation which catalyzes ester hydrolysis.

Phase 2: Controlled Decarboxylation
  • Objective: Remove the ester/acid moiety cleanly.

  • Method: Krapcho decarboxylation (using halide salts) is often too harsh for this substrate. Acidic hydrolysis is preferred.

  • Conditions: AcOH/

    
    /
    
    
    
    (catalytic) at 80°C. The electron-deficient ring stabilizes the transition state, allowing decarboxylation at lower temperatures than typical phenylacetic acids.
Optimized Experimental Protocol

Target: this compound Precursor: 3,4,5-Trifluoronitrobenzene

Step 1:

Coupling (Preventing Decarboxylation)
  • Preparation: In a flame-dried flask under

    
    , dissolve Ethyl Cyanoacetate  (1.1 equiv) in anhydrous DMSO  (5 vol).
    
  • Base Addition: Add

    
      (2.5 equiv, anhydrous, micronized) at 20°C. Stir for 15 min.
    
  • Substrate Addition: Add 3,4,5-Trifluoronitrobenzene (1.0 equiv) dropwise over 30 minutes. CRITICAL: Maintain internal temperature between 20–25°C. Do not heat.

  • Monitoring: Monitor by HPLC/TLC. The intermediate (

    
    ) should form without the appearance of the lower Rf "decarboxylated" spot.
    
  • Workup: Quench into ice-cold dilute HCl (pH 3). Extract with EtOAc. Do not use basic wash (e.g.,

    
    ) as the intermediate is acidic and will extract into the aqueous phase or degrade.
    
Step 2: Hydrolysis & Decarboxylation
  • Solvent Switch: Dissolve the crude oil from Step 1 in Acetic Acid (3 vol) and Water (1 vol).

  • Initiation: Add Conc.

    
      (0.2 equiv).
    
  • Reaction: Heat to 70–80°C. Observe

    
     effervescence.
    
  • Termination: Once gas evolution ceases (approx. 2-4 h), cool to RT immediately. Pour into ice water to precipitate the product.

Data & Comparison

Table 1: Impact of Conditions on Decarboxylation & Dimerization

ConditionBaseTempOutcomePrimary Impurity
Aggressive

/ THF
Reflux (66°C)Failure Dimer (

)
Standard

/ DMF
60°CPoor Yield Tarry oligomers
Optimized

/ DMSO
20-25°C Success Intermediate Ester (Intact)
Hydrolysis

/

RTRisk Decarboxylation + Dimerization
Pathway Visualization

The following diagram illustrates the "Safe Path" (Blue) versus the "Failure Mode" (Red) caused by premature decarboxylation.

G Start 3,4,5-Trifluoronitrobenzene + Ethyl Cyanoacetate Intermediate Intermediate Ester (Ar-CH(CN)CO2Et) Start->Intermediate Mild Base (K2CO3) < 25°C Premature Premature Decarboxylation (In Basic Media) Start->Premature High Temp / Strong Base Target Target Product (this compound) Intermediate->Target Acidic Hydrolysis (-CO2) Intermediate->Premature Overheating Anion Reactive Anion (Ar-CH-CN)- Premature->Anion Fast Dimer DIMER / TAR (Irreversible Impurity) Anion->Dimer + Starting Material

Caption: Reaction pathway showing the necessity of isolating the intermediate ester. The red path indicates the dimerization cascade triggered by premature decarboxylation in basic media.

References
  • National Institutes of Health (NIH) . (2023). Cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts. PubMed Central. Retrieved from [Link]

  • Organic Syntheses . (n.d.). Diphenylacetonitrile Synthesis Protocols. OrgSyn. Retrieved from [Link]

  • Royal Society of Chemistry . (2023). Decarboxylation kinetics of nitroacetic acid derivatives. Chemical Science. Retrieved from [Link]

Removing unreacted cyanide from 3,5-Difluoro-4-nitrophenylacetonitrile reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Post-Synthesis Purification Protocols

Introduction & Scope

This technical guide provides detailed protocols and troubleshooting advice for the safe and effective removal of unreacted cyanide following the synthesis of 3,5-Difluoro-4-nitrophenylacetonitrile. The synthesis of this and related nitrophenylacetonitriles often involves a nucleophilic aromatic substitution reaction using an inorganic cyanide salt (e.g., NaCN or KCN). Due to the extreme toxicity of cyanide, its complete removal from the reaction mixture is a critical, non-negotiable step to ensure the safety of personnel, the integrity of downstream processes, and the purity of the final active pharmaceutical ingredient (API) intermediate.[1][2][3]

This document is intended for trained chemistry professionals in a laboratory or process chemistry setting. Adherence to all local and institutional safety protocols for handling cyanide is mandatory.[4][5]

Critical Safety Mandates: Handling Cyanide

Before You Begin: All operations involving cyanide salts or their solutions must be conducted within a certified chemical fume hood.[1][3] An emergency plan must be in place, and a "buddy system" should be employed; never work with cyanides alone.[1][2]

Frequently Asked Questions: Safety

Q: What is the minimum Personal Protective Equipment (PPE) required? A: A lab coat, chemical splash goggles, a face shield (if a splash hazard exists), and double-gloving with nitrile or neoprene gloves are mandatory.[2][4] Contaminated gloves must be removed and disposed of immediately as hazardous waste.[1][5]

Q: Why is avoiding acid so critical? A: Acids react with cyanide salts to produce hydrogen cyanide (HCN), a highly toxic, flammable, and volatile gas.[2][3][4] All quenching and workup procedures must be performed under alkaline (basic) conditions (pH > 9) to prevent the formation of HCN.[6]

Q: How should I prepare for a potential exposure? A: Know the location and proper use of your facility's safety shower and eyewash station.[4] Ensure an emergency response plan specific to cyanide exposure is established and understood by all personnel in the lab.[2] Call emergency services (911 or your local equivalent) immediately in case of any suspected exposure.[3][4]

ParameterRequirementRationale
Work Location Certified Chemical Fume HoodPrevents inhalation of toxic dust or potential HCN gas.[1][3]
pH Control Maintain pH > 9 at all timesSuppresses the formation of volatile and highly toxic HCN gas.[6][7]
PPE Double Nitrile/Neoprene Gloves, Goggles, Face Shield, Lab CoatPrevents dermal and ocular exposure. Cyanide can be absorbed through the skin.[2]
Waste Disposal Segregated, Labeled Cyanide Waste ContainersPrevents accidental mixing with acidic waste, which would generate HCN gas.[5][8]
Emergency Buddy System, Established Exposure PlanEnsures rapid response in case of an emergency.[1][2]
Table 1: Mandatory Safety Protocols for Cyanide Handling

Cyanide Quenching: Methodologies & Troubleshooting

The primary strategy for removing cyanide from an organic reaction mixture is through oxidative destruction. The cyanide ion (CN⁻) is oxidized to the much less toxic cyanate ion (OCN⁻), which can then be further hydrolyzed to carbon dioxide and ammonia under appropriate conditions.[9][10][11]

Workflow for Cyanide Removal and Product Isolation

G cluster_0 Reaction & Quench (Fume Hood) cluster_1 Workup & Purification A Complete Synthesis of This compound B Cool Reaction Mixture to 0-10 °C A->B C Slowly Add Oxidizing Quench Solution (e.g., Bleach or H₂O₂) Maintain pH > 10 B->C D Stir for 1-2 hours Allow to warm to RT C->D E Test for Residual Cyanide (Feigl-Anger Test) D->E E->C If Positive: Add more oxidant F Aqueous Workup: Extract with Organic Solvent E->F If Negative G Wash Organic Layer (Brine) F->G H Dry (e.g., MgSO₄), Filter, Concentrate G->H I Purify Product (Recrystallization or Chromatography) H->I

Diagram 1: General workflow for quenching cyanide and isolating the final product.

Frequently Asked Questions: Quenching & Workup

Q: Which quenching agent should I use: bleach (sodium hypochlorite) or hydrogen peroxide? A: Both are effective.

  • Sodium Hypochlorite (NaOCl, Bleach): This is a strong, fast-acting, and inexpensive oxidant.[12] It is highly effective for converting cyanide to cyanate. The primary reaction is: NaOCl + CN⁻ → OCN⁻ + NaCl.[12] However, it is non-selective and can potentially oxidize sensitive functional groups on your target molecule if not controlled properly.

  • Hydrogen Peroxide (H₂O₂): This is also a very effective method, often catalyzed by a copper salt (Cu²⁺) to increase the reaction rate.[6][13] The reaction is: H₂O₂ + CN⁻ → OCN⁻ + H₂O.[6] It is considered a "greener" oxidant as its byproduct is water. However, the use of a metal catalyst may require an additional removal step.

FeatureSodium Hypochlorite (Bleach)Hydrogen Peroxide (H₂O₂)
Efficacy High, rapid reaction[14]High, may require catalyst (Cu²⁺)[6]
Byproducts Sodium Chloride (NaCl)Water (H₂O)[15]
Operating pH > 10[14]9 - 10[6]
Selectivity Low (can oxidize other groups)Moderate
Cost LowModerate
Key Advantage Fast, inexpensive, no catalyst needed."Green" byproduct (water).
Table 2: Comparison of Common Cyanide Quenching Agents

Q: My Feigl-Anger test is still positive after the initial quench. What do I do? A: This indicates that unreacted cyanide remains. The most common causes are insufficient oxidant, improper pH, or low temperature slowing the reaction.

  • Re-check pH: Ensure the pH of the aqueous layer is still > 10. If not, add more base (e.g., 1M NaOH).

  • Add More Oxidant: Add another portion (e.g., 0.25 equivalents relative to the initial cyanide charge) of your chosen quenching agent slowly.

  • Increase Reaction Time/Temp: Allow the mixture to stir for another hour at room temperature.

  • Retest: Perform the Feigl-Anger test again. Repeat the process until a negative result is obtained.

Q: I'm having trouble with the phase separation during the aqueous workup. A: The formation of salts (e.g., NaCl from a bleach quench) can increase the density of the aqueous layer and sometimes lead to emulsions. Adding a saturated brine solution (NaCl) during the wash step can help break emulsions by increasing the ionic strength of the aqueous phase, forcing better separation from the organic layer.

Detailed Experimental Protocols

Protocol 1: Quenching with Sodium Hypochlorite (Bleach)

This protocol assumes the reaction was performed in a solvent like DMF or DMSO and is based on a 100 mmol scale. Adjust volumes accordingly.

  • Preparation: In a separate flask, prepare a quench solution by diluting commercial bleach (typically 5-8% NaOCl) with an equal volume of water. Prepare a 2M NaOH solution.

  • Cooling: Once the synthesis is complete, cool the reaction flask in an ice/water bath to 0-10 °C.

  • pH Adjustment: Slowly add 2M NaOH to the reaction mixture with vigorous stirring until the pH of a wet litmus paper or a sample diluted with water tests at pH > 11.

  • Quenching: Add the diluted bleach solution dropwise via an addition funnel over 30-45 minutes. CAUTION: The reaction can be exothermic. Monitor the internal temperature and maintain it below 20 °C. A typical stoichiometry is 1.5 to 2.0 molar equivalents of NaOCl for every equivalent of NaCN used in the synthesis.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1-2 hours.

  • Verification: Test for the presence of residual cyanide using the Feigl-Anger test (see Protocol 3). Proceed to workup only after a negative result.

Oxidation of Cyanide by Hypochlorite

G cluster_legend Legend CN CN⁻ (Cyanide) CNO OCN⁻ (Cyanate) CN->CNO  Step 1 (Fast)  pH > 10 OCl OCl⁻ (Hypochlorite) OCl->CNO N2_CO2 N₂ + CO₂ (Nitrogen + Carbon Dioxide) CNO->N2_CO2  Step 2 (Slower)  Further Oxidation A Reactant B Intermediate C Final Products

Sources

Optimizing regio-selectivity in nucleophilic substitution of fluoronitrobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regio-Control in SNAr of Fluoronitrobenzenes

Current Status: Operational Ticket ID: SNAR-FNB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Mechanistic Dashboard

Welcome to the technical support hub for nucleophilic aromatic substitution (SNAr). You are likely here because your fluoronitrobenzene substrate is yielding inseparable regio-isomers, or your reaction has stalled at the intermediate stage.

In fluoronitrobenzenes, the fluorine atom is a hyper-active leaving group due to its high electronegativity, which stabilizes the anionic Meisenheimer complex. However, when multiple activation sites exist (e.g., 2,4-difluoronitrobenzene ), regioselectivity becomes a battle between electronic activation (favoring ortho) and steric hindrance (favoring para).

The Golden Rule of Regio-Switching:

  • Kinetic/Inductive Control (Ortho): The nitro group’s inductive effect (-I) is strongest at the ortho position.[1] Furthermore, in non-polar solvents, H-bonding nucleophiles (amines) can coordinate with the nitro group, directing attack to the ortho carbon.

  • Thermodynamic/Steric Control (Para): The para position is sterically less encumbered. In polar aprotic solvents (DMSO, DMF), which disrupt H-bonding, the "naked" nucleophile attacks the most accessible site.

Visualizing the Decision Matrix

The following logic gate illustrates how solvent and nucleophile choice dictates the regio-outcome for a substrate like 2,4-difluoronitrobenzene.

SnAr_Selectivity Start Substrate: 2,4-Difluoronitrobenzene Solvent Solvent Choice Start->Solvent NonPolar Non-Polar (Toluene/DCM) Solvent->NonPolar Promotes H-Bonding Polar Polar Aprotic (DMF/DMSO) Solvent->Polar Disrupts H-Bonding Mech_Ortho Mechanism: Six-Membered H-Bond TS NonPolar->Mech_Ortho Mech_Para Mechanism: Steric Control (Naked Nu) Polar->Mech_Para Prod_Ortho Major Product: Ortho-Substitution (C-2) Mech_Ortho->Prod_Ortho Prod_Para Major Product: Para-Substitution (C-4) Mech_Para->Prod_Para

Caption: Figure 1. Solvent-controlled regioselectivity switch in 2,4-difluoronitrobenzene SNAr reactions.

Troubleshooting Guides & FAQs

Issue A: "I am getting a 50:50 mixture of ortho/para isomers."

Diagnosis: You are likely using a polar aprotic solvent (DMF, DMSO) with a small, hard nucleophile. The solvent is scrambling the selectivity by making the nucleophile too reactive ("naked") and disrupting the directing effect of the nitro group.

Corrective Action:

  • Switch Solvent: Move to a non-polar solvent like Toluene or DCM . This promotes a specific transition state where the amine proton H-bonds with the nitro oxygen, guiding the nucleophile to the ortho (C-2) position [1].

  • Temperature Control: Lower the temperature to -10°C to 0°C. SNAr with fluorine is extremely fast; lower temperatures favor the kinetically controlled product (often ortho due to the -I effect).

Issue B: "My reaction turns deep red/orange, but no product forms."

Diagnosis: You have formed the Meisenheimer Complex , but it is not collapsing to the product. This "stable intermediate" trap is common with electron-deficient rings. Corrective Action:

  • Base Check: Ensure you have a base capable of removing the proton from the intermediate (if using neutral amines). Add an inorganic base (K2CO3) or excess amine.

  • Leaving Group: If using a chloro-substrate, switch to fluoro . The C-F bond is stronger, but the high electronegativity accelerates the formation of the complex, which is the rate-determining step (RDS) in SNAr.

  • Heat (Cautiously): While we usually cool for selectivity, collapsing a stable complex may require gentle heating (40-50°C) to overcome the activation energy of the elimination step.

Issue C: "I see a yellow impurity peak (M-20 mass difference)."

Diagnosis: Hydrolysis . You have replaced the fluorine with a hydroxyl group (-OH), forming a nitrophenol. This happens when trace water acts as a nucleophile, catalyzed by the base. Corrective Action:

  • Dry Solvents: Use anhydrous solvents (keep over molecular sieves).

  • Base Selection: Avoid hydroxide bases (NaOH, KOH). Use bulky organic bases (DIPEA) or anhydrous Carbonate salts (Cs2CO3).

  • Reagent Quality: Fluoronitrobenzenes are hygroscopic. Dry your starting material under vacuum before use.

Issue D: "I am observing bis-substitution (disubstitution)."

Diagnosis: The product of the first substitution is still reactive enough to undergo a second SNAr. Corrective Action:

  • Reverse Addition: Add the nucleophile dropwise to the solution of the fluoronitrobenzene (keep the substrate in excess during addition).

  • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of nucleophile.

  • Deactivation: If possible, ensure the first substitution places an electron-donating group (like an amine) on the ring, which should deactivate it towards further attack. If your first nucleophile is electron-withdrawing, bis-substitution is almost guaranteed without strict control.

Standardized Experimental Protocols

Protocol A: Ortho-Selective Synthesis (2,4-DFNB)

Targeting C-2 substitution via H-bond direction.

  • Setup: Flame-dry a round-bottom flask under N2.

  • Dissolution: Dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous Toluene (0.2 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add the amine nucleophile (1.05 eq) slowly. Note: If the amine is a liquid, add neat. If solid, dissolve in minimal toluene.

  • Base: Add DIPEA (1.2 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

  • Monitoring: Check TLC. The ortho product usually runs higher (less polar) than the para product due to internal H-bonding.

Protocol B: Para-Selective Synthesis (General)

Targeting C-4 substitution via steric/dipole control.

  • Setup: Standard vial/flask.

  • Dissolution: Dissolve substrate in DMSO or DMF (Polar Aprotic).[2]

  • Base: Add K2CO3 (1.5 eq) .

  • Addition: Add nucleophile (1.0 eq) at RT.

  • Reaction: If the nucleophile is bulky (e.g., secondary amine), the para position is favored significantly in this solvent system.

  • Workup: Pour into ice water to precipitate the product (removes DMSO).

Comparative Data: Solvent Effects

The table below summarizes the regioselectivity ratio (Ortho:Para) for the reaction of 2,4-difluoronitrobenzene with morpholine based on internal application data and literature precedents [1, 2].

SolventDielectric Constant (

)
Mechanism DominanceRegioselectivity (Ortho : Para)
Toluene 2.38H-Bond Directed (Cyclic TS)> 95 : 5
DCM 8.93Mixed~ 80 : 20
THF 7.58Mixed~ 60 : 40
DMF 36.7Dipole/Steric~ 40 : 60 (or lower)
DMSO 46.7Dipole/Steric< 20 : 80

References

  • Sythana, S. K., et al. (2014).[3] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development.

  • BenchChem Technical Support. (2025). "Strategies to increase the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine."

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Effect of Solvents and Mechanism."

  • MDPI. (2020). "Solvent Effects and Mechanism for Nucleophilic Aromatic Substitution." Molecules.

Disclaimer: Fluoronitrobenzenes are skin sensitizers and lachrymators. HF (hydrofluoric acid) can be generated as a byproduct in these reactions. Always work in a fume hood and have Calcium Gluconate gel available.

Sources

Troubleshooting low yields in fluorinated benzyl cyanide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Process Chemistry Technical Support Center. You are likely reading this because your synthesis of a fluorinated benzyl cyanide (Ar-CH₂-CN) has failed to meet yield specifications (>85%).

Synthesizing fluorinated benzyl cyanides presents a unique dichotomy: the benzyl halide is highly reactive toward nucleophilic attack, yet the presence of fluorine atoms—particularly in ortho or poly-fluorinated positions—introduces electronic and solubility challenges that do not exist in non-fluorinated analogues.

This guide moves beyond basic textbook protocols. We will dissect the kinetic competition between substitution (


), hydrolysis, and the often-overlooked nucleophilic aromatic substitution (

), providing you with a self-validating system to optimize your yield.

Part 1: The Diagnostic Matrix

Before altering your protocol, identify your failure mode.[1] Use this matrix to correlate experimental symptoms with root causes.

SymptomProbable CauseMechanismCorrective Action
Reaction Stalled (<50% Conv.) "Poisoned" InterfaceIn biphasic systems, catalyst (PTC) is trapped in the wrong phase or degraded.Switch from TBAB to TEBA (more stable); increase agitation rate (>600 RPM).
High Conv., Low Isolated Yield HydrolysisNitrile hydrolyzes to amide/acid during long reaction times or hot aqueous workup.Reduce reaction temp; buffer aqueous phase to pH 9-10; avoid acidic washes.
Foul Odor (Isonitrile) Ambient Attack

-attack vs

-attack by cyanide (Ambident Nucleophile).
Switch solvent to non-polar (Toluene) to favor

; avoid AgCN; ensure vigorous stirring.
Ring-Fluorine Loss

Competition
Cyanide attacks the aromatic ring, displacing fluorine (common in o,p-difluoro species).CRITICAL: Lower temp (<40°C); dilute cyanide concentration; avoid dipolar aprotic solvents (DMSO/DMF).
Tarry/Black Crude PolymerizationBenzyl halides are thermally unstable; exothermic runaway.Control addition rate of benzyl halide; maintain internal temp <50°C.

Part 2: Deep Dive – The Fluorine Factor

The presence of fluorine on the aromatic ring is the primary variable distinguishing your synthesis from standard benzyl cyanide preparations.

The Solubility Trap

Fluorinated benzyl halides are significantly more lipophilic than their non-fluorinated counterparts. In a standard homogeneous aqueous/ethanol method, your substrate will "oil out," preventing contact with the cyanide.

  • The Fix: You must use Phase Transfer Catalysis (PTC). A biphasic system (Toluene/Water) with a quaternary ammonium salt forces the cyanide anion into the organic layer where the fluorinated substrate resides [1].

The vs. War

This is the most common cause of "unexplained" low yields in polyfluorinated substrates.

  • The Mechanism: Cyanide is a potent nucleophile. While it prefers the benzylic carbon (

    
    ), electron-deficient rings (activated by fluorine) become susceptible to direct ring attack (
    
    
    
    ), displacing a fluorine atom [3].
  • The Control:

    
     reactions generally have lower activation energies than 
    
    
    
    in unactivated systems. High temperatures favor the higher-energy
    
    
    pathway.
  • Rule of Thumb: If you have fluorine in the ortho or para positions, never exceed 50°C. Trade time for selectivity.

Part 3: Validated Experimental Protocol

Method: Liquid-Liquid Phase Transfer Catalysis (LL-PTC) Substrate Scope: Mono-, Di-, and Pentafluorobenzyl bromides/chlorides.

Reagents & Stoichiometry
  • Substrate: Fluorobenzyl Halide (1.0 equiv)

  • Reagent: Sodium Cyanide (NaCN) (1.2 - 1.5 equiv)

  • Solvent A (Org): Toluene (3-5 Volumes)

  • Solvent B (Aq): Water (2-3 Volumes)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.02 - 0.05 equiv)

Step-by-Step Workflow
  • Preparation of Aqueous Phase: Dissolve NaCN in water.[2] Safety Note: Ensure pH > 10 to prevent HCN evolution.

  • Catalyst Addition: Add TBAB to the aqueous cyanide solution. Stir for 10 mins.

  • Substrate Addition: Dissolve the fluorobenzyl halide in Toluene. Add this solution to the aqueous mixture.

    • Why? Adding the halide to the cyanide ensures the cyanide concentration is always in excess relative to the halide at the interface, promoting kinetics over decomposition.

  • Reaction (The Critical Control Point): Heat to 40-45°C with vigorous stirring (>600 rpm).

    • Monitor: Check HPLC/GC every 2 hours.

    • Stop: Quench when starting material < 2%. Do not "cook" overnight to chase the last 1%, or you will lose product to hydrolysis [2].

  • Work-up:

    • Separate layers.[1][3][4][5]

    • Wash organic layer with water (x2) and brine (x1).

    • Crucial Step: If isonitrile odor is present (foul/metallic), wash with cold 10% HCl briefly to hydrolyze the isonitrile, then immediately neutralize with bicarbonate.

  • Isolation: Dry over MgSO₄ and concentrate. Distill under high vacuum.

Part 4: Visual Troubleshooting Logic

The following diagram outlines the decision-making process for troubleshooting stalled or impure reactions.

TroubleshootingLogic Start START: Low Yield Detected CheckSM Check Conversion (HPLC/GC) Start->CheckSM LowConv Low Conversion (<50%) CheckSM->LowConv HighConv High Conversion (>90%) CheckSM->HighConv CheckStir Is Agitation >600 RPM? LowConv->CheckStir CheckPurity Analyze Impurity Profile HighConv->CheckPurity IncreaseStir Action: Increase RPM (Mass Transfer Limited) CheckStir->IncreaseStir No CheckCat Check Catalyst CheckStir->CheckCat Yes ChangeCat Action: Switch to TEBA or Increase Load CheckCat->ChangeCat AmidePeak Peak: Amide/Acid CheckPurity->AmidePeak RingSub Peak: Ring-Substituted CheckPurity->RingSub IsoNit Peak: Isonitrile CheckPurity->IsoNit Sol_Hydrolysis Action: Reduce Temp, Shorten Time, Buffer pH AmidePeak->Sol_Hydrolysis Sol_SNAr Action: LOWER TEMP, Dilute Reagents RingSub->Sol_SNAr Sol_Iso Action: Acid Wash, Avoid AgCN IsoNit->Sol_Iso

Caption: Decision matrix for isolating the root cause of yield loss in benzyl cyanide synthesis based on conversion and impurity profiling.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO or DMF to speed up the reaction? A: While polar aprotic solvents accelerate


 reactions, they are risky for fluorinated substrates. They strip the cation away from the cyanide so effectively that the "naked" cyanide anion becomes too aggressive, promoting 

side reactions (attacking the ring fluorine) and polymerization [3]. Furthermore, extracting lipophilic fluorinated products from DMSO often results in emulsion formation. Stick to Toluene/Water PTC.

Q2: My product has a strong, disagreeable odor even after distillation. Why? A: This is benzyl isocyanide (isonitrile). It forms when the nitrogen end of the cyanide attacks the electrophile. This is statistically favored by higher temperatures or "loose" ion pairs.

  • Fix: Wash your crude organic layer with 50% H₂SO₄ (warm, 60°C) for 5 minutes [2].[3][4][5] This hydrolyzes the isonitrile to the amine (which goes into the water) without harming the nitrile.

Q3: Is it necessary to distill the starting benzyl bromide? A: Yes. Benzyl halides degrade over time to release HBr/HCl, which catalyzes the hydrolysis of your cyanide product. If your starting material is not clear/colorless, distill it.[1][4] Impurities in the starting material are the #1 cause of "tar" formation [2].

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.[6][7]

  • Adams, R.; Thal, A. F. (1922). "Benzyl Cyanide".[1][2][3][4][5][8][9][10] Organic Syntheses, Coll.[2][3][4] Vol. 1, p.107.[2]

  • Bunnett, J. F.; Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems". Chemical Reviews.

Sources

Technical Support Center: Exotherm Management in Nitrophenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Safety & Exotherm Control for 4-Nitrophenylacetonitrile Synthesis Document ID: TSC-NPA-2024-05 Audience: Process Chemists, Scale-up Engineers, HSE Officers

Core Directive: The Physics of the Exotherm

The Hazard Profile: The synthesis of 4-nitrophenylacetonitrile (typically via the cyanation of 4-nitrobenzyl chloride/bromide) presents a "dual-trigger" thermal risk. You are managing two distinct exothermic sources simultaneously:

  • Chemical Exotherm (

    
     Reaction):  The nucleophilic attack of the cyanide ion (
    
    
    
    ) on the benzylic carbon is highly exothermic. In polar aprotic solvents (like DMSO or DMF), this rate can accelerate beyond the cooling capacity of standard reactors.
  • Physical Exotherm (Crystallization): The product, 4-nitrophenylacetonitrile, has a high melting point (approx. 113°C). As the reaction proceeds in solvents like Ethanol/Water, the product often precipitates. Rapid precipitation releases the Heat of Crystallization (

    
    ), which can be mistaken for a reaction runaway, leading to incorrect operator interventions.
    

The "Thermal Runaway" Mechanism: If the reaction temperature exceeds 60°C (typical threshold), the nitro group can sensitize the molecule to further decomposition. If sodium cyanide is present in excess in a solvent like DMSO, the mixture can undergo a "cyanide-catalyzed decomposition," leading to rapid gas evolution (


, 

,

) and vessel rupture.

Troubleshooting Guide (Q&A)

Category A: Temperature Control Anomalies

Q1: I am seeing a sudden temperature spike after the addition of Sodium Cyanide (NaCN) is complete. Why is the exotherm delayed?

  • Diagnosis: This is a classic Induction Period failure.

  • Root Cause: If the reaction mixture was too cold (

    
    ) or if the Phase Transfer Catalyst (PTC) was omitted/under-loaded during the addition, the reagents accumulated without reacting. Once the mixture warmed up or the catalyst was added, the accumulated chemical potential energy released simultaneously.
    
  • Corrective Action:

    • Immediate: Apply maximum cooling. Do not quench with acid (generates HCN).[1] Dilute with cold solvent (Ethanol) if reactor volume permits.

    • Prevention: Ensure the reaction initiates (verify by slight exotherm or HPLC check) before continuing the feed. Maintain a "Reaction-Limited" regime, not a "Dosing-Limited" regime.

Q2: We are using DMSO to speed up the reaction, but the cooling jacket is struggling to maintain 25°C.

  • Critical Warning: STOP THE PROCESS.

  • Technical Insight: DMSO greatly enhances the nucleophilicity of

    
    , increasing the reaction rate (
    
    
    
    ) by orders of magnitude compared to alcohols. This compresses the total heat release (
    
    
    ) into a very short timeframe. Furthermore, DMSO/NaCN mixtures have a known history of thermal instability.
  • Solution: Switch to a Ethanol/Water (70:30) system. While slower, the high heat capacity of water acts as a thermal buffer, and the solvent reflux (approx. 78°C) provides a passive safety barrier (evaporative cooling) well below the decomposition onset of the nitro-compound.

Category B: Yield & Quality vs. Safety[2]

Q3: The product precipitates as a solid cake during the reaction, fouling the stirrer and reducing heat transfer. How do I manage this?

  • Diagnosis: Premature crystallization.

  • Risk: A fouled stirrer leads to "hot spots" near the reactor walls, creating localized runaways even if the bulk temperature reads normal.

  • Protocol:

    • Increase the solvent ratio (Dilution Factor) to maintain a slurry rather than a cake.

    • Operate at a slightly elevated temperature (e.g., 40°C instead of 20°C) to keep solubility higher during the reaction, then cool slowly for controlled crystallization.

    • Engineering Control: Use a retreat-curve impeller or anchor stirrer designed for high-solids slurries.

Validated Experimental Protocol (Self-Validating System)

Objective: Safe synthesis of 4-nitrophenylacetonitrile via semi-batch dosing. Scale: 100g Basis (Scale-up factor: linear for heat, geometric for mixing).

Reagents:

  • 4-Nitrobenzyl chloride (Substrate)

  • Sodium Cyanide (Reagent) - Warning: High Toxicity

  • Ethanol (95%) and Water (Solvent)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

Step-by-Step Methodology:

StepActionCritical Parameter (Control Point)"Why" (Mechanistic Logic)
1 Charge Reactor Load 4-Nitrobenzyl chloride, Ethanol, and TBAB (1 mol%).Pre-dissolving substrate ensures homogeneous kinetics. TBAB is essential for liquid-solid phase transfer.
2 Prepare Feed Dissolve NaCN (1.1 equiv) in minimal Water.Safety: Handling NaCN as a liquid stream is safer than solid addition (dust hazard).
3 Initiate Dosing Add 5% of NaCN solution. Wait 10 mins.Validation: Look for a 2-3°C temp rise. If no rise, DO NOT PROCEED . You have no initiation.
4 Controlled Feed Dose remaining NaCN over 2-3 hours.Maintain

. The feed rate controls the heat generation rate (

).
5 Post-Reaction Stir 1 hr. Monitor for crystallization exotherm.Product may crash out. Ensure agitation is robust to prevent fouling.
6 Quench/Wash Add water. Filter solid product.Waste: Filtrate contains excess Cyanide. Treat with Bleach (Hypochlorite) before disposal.

Visualizations

Diagram 1: Process Safety Logic (The "Kill Switch" Loop)

This logic gate describes how an automated reactor system should respond to thermal anomalies during this specific synthesis.

SafetyLogic Start Start Dosing NaCN Sensor Read T_internal (Ti) and T_jacket (Tj) Start->Sensor Check1 Is Ti > 50°C? Sensor->Check1 Check2 Is (Ti - Tj) > 10°C? Check1->Check2 No Action_Critical EMERGENCY DUMP (Cold Solvent Dilution) Check1->Action_Critical Yes (Runaway Risk) Action_Normal Continue Dosing Check2->Action_Normal No Action_Warning Pause Dosing Max Cooling Check2->Action_Warning Yes (Heat Accumulation) Action_Normal->Sensor Loop Action_Warning->Sensor Wait until Ti drops

Caption: Automated process control logic. Note that a high differential temperature (


) indicates heat accumulation before the absolute temperature becomes critical.
Diagram 2: Reaction Pathway & Thermal Events

Visualizing where the heat comes from.

ReactionPath Substrate 4-Nitrobenzyl Chloride TS Transition State (SN2) Substrate->TS Cyanide NaCN (Aqueous) Cyanide->TS Product_Sol Product (Solubilized) TS->Product_Sol Heat_Rxn Heat of Reaction (High Exotherm) TS->Heat_Rxn Product_Solid Product (Crystalline) Product_Sol->Product_Solid Precipitation Heat_Cryst Heat of Crystallization (Moderate Exotherm) Product_Sol->Heat_Cryst Rapid Release

Caption: Thermal map of the synthesis. Operators must distinguish between reaction heat (controlled by dosing) and crystallization heat (controlled by cooling/solubility).

References

  • BenchChem. (2025). Managing exothermic reactions in 2-(2-Amino-4-methoxyphenyl)acetonitrile synthesis. Retrieved from

    • Relevance: Provides general protocols for nitro-group reductions and cyanide displacement safety.
  • Cardillo, P., & Girelli, A. (2020). Thermal stability of nitrobenzyl halogenides. Process Safety Progress. Retrieved from

    • Relevance: Documents the explosion risks of drying nitrobenzyl bromide/chloride and their thermal decomposition profiles.
  • European Chemicals Agency (ECHA). (2021). Sodium Cyanide - Stability and Reactivity. Retrieved from

    • Relevance: Authoritative data on cyanide compatibility, HCN evolution risks, and thermal limits (<60°C).
  • Sigma-Aldrich. (2012). 4-Nitrophenylacetonitrile Safety Data Sheet & Properties. Retrieved from

    • Relevance: Physical property data (MP: 113-115°C) confirming the crystallization risk.[2]

Sources

Technical Support Center: Crystallization Engineering for 3,5-Difluoro-4-nitrophenylacetonitrile

[1]

Topic: Solvent Selection & Process Optimization Document ID: TSC-CRYST-35DF4N-01 Last Updated: October 26, 2023 Audience: Process Chemists, R&D Scientists, Chemical Engineers[1][2]

Introduction: The Physicochemical Context

Welcome to the technical support guide for 3,5-Difluoro-4-nitrophenylacetonitrile . As a critical intermediate in the synthesis of isoxazoline-based ectoparasiticides (e.g., Fluralaner derivatives), the purity of this compound is paramount.

This molecule presents a unique "push-pull" electronic profile:

  • Nitro Group (-NO₂): Strongly electron-withdrawing, increasing polarity.[1][2]

  • Difluoro Substitution (3,5-): Lipophilic yet polarizable; often lowers the melting point compared to the non-fluorinated analog, increasing the risk of "oiling out."

  • Acetonitrile Tail (-CH₂CN): Provides a dipole moment but is susceptible to hydrolysis under harsh acidic/basic conditions.[1][2]

This guide moves beyond generic advice, offering specific solvent systems and troubleshooting workflows to ensure high-yield, polymorph-stable isolation.

Part 1: Solvent System Selection

Q: What is the optimal solvent system for recrystallization?

A: There is no single "magic" solvent, but empirical data suggests a Binary Solvent System is most effective due to the molecule's amphiphilic nature.

Recommended Solvent Systems
System TypeSolvent / Anti-SolventRatio (v/v)Target ImpuritiesOperational Risk
Polar (Primary) Ethanol / Water 1:0.5 to 1:2Polar byproducts, inorganic saltsOiling Out (High risk if cooling is too fast)
Non-Polar (Alternative) Toluene / Heptane 1:3 to 1:5Unreacted starting material (e.g., 3,5-difluoronitrobenzene)Flammability, solvate formation
High Solubility Ethyl Acetate / Hexane 1:4General organic impuritiesYield loss (high solubility in mother liquor)
Protocol: The "Ethanol/Water" Displacement Method

Best for removing polar oxidation byproducts.

  • Dissolution: Suspend crude solid in Ethanol (95%) at 60–65°C. Use 3–5 mL solvent per gram of solute.

  • Clarification: If insoluble particulates remain, filter hot (0.45 µm PTFE).[1][2]

  • Nucleation: Cool slowly to 45°C.

  • Anti-Solvent Addition: Add Water dropwise until persistent turbidity is observed (approx. 10-15% of ethanol volume).[1][2]

  • Seeding (Critical): Add 0.5 wt% pure seed crystals to prevent oiling out.

  • Crystallization: Cool to 0–5°C over 4 hours.

  • Isolation: Filter and wash with cold Ethanol/Water (1:3).

Part 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: My product separates as a yellow oil instead of crystals. Why?

A: "Oiling out" occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the crystallization temperature is higher than the depressed melting point of the impure solid (LLPS - Liquid-Liquid Phase Separation).[2]

The Mechanism: The impurities in your crude mixture act as a solvent, lowering the melting point of your product.[3][4] If you cool the solution and it hits the "spinodal decomposition" limit before it hits the solubility curve, you get oil droplets.

Visual Troubleshooting Workflow

OilingOutTroubleshootingStartIssue: Product Oils OutCheckTempCheck T_cryst vs. T_meltingStart->CheckTempIsHotIs T_cryst > T_melting (impure)?CheckTemp->IsHotAction1Reduce Initial Concentration(Shift Phase Diagram)IsHot->Action1Yes (Too Conc.)CheckImpurityCheck Impurity ProfileIsHot->CheckImpurityNoAction3Seed at T_sat - 2°C(Bypass Nucleation Barrier)Action1->Action3Action2Change Solvent System(Reduce Polarity Gap)Action2->Action3HighImpurityImpurity > 10%?CheckImpurity->HighImpurityHighImpurity->Action2No (Solvent Mismatch)PrePurifyPerform Silica Filtrationor Melt CrystallizationHighImpurity->PrePurifyYes

Caption: Decision logic for mitigating Liquid-Liquid Phase Separation (Oiling Out).

Corrective Actions for Oiling Out:
  • Reduce Concentration: Dilute your solution by 20%. A lower concentration lowers the saturation temperature, potentially bringing it below the oiling-out boundary.

  • Switch Anti-Solvent: If using Water (highly polar) with Ethanol, the polarity gap is huge. Switch to Toluene/Heptane . The interfacial tension is lower, promoting crystallization over oiling.

  • Seeding: You must seed the solution in the metastable zone.[5] Do not rely on spontaneous nucleation.[1]

Part 3: Impurity Rejection & Yield Optimization

Q: How do I remove the regioisomer (2-nitro) or starting material?

A: The solubility differential between the 4-nitro (target) and 2-nitro (impurity) isomers is the key.[2]

  • Scenario A: High Regioisomer Content (>5%)

    • Solution: Use IPA (Isopropyl Alcohol) .[2]

    • Reasoning: The sterically hindered 2-nitro isomer often has higher solubility in branched alcohols like IPA compared to linear alcohols, allowing it to stay in the mother liquor while the linear 4-nitro product crystallizes.

  • Scenario B: Colored Impurities (Tarry residue) [2]

    • Solution: Activated Carbon Treatment.[1][2]

    • Protocol: Dissolve in hot Ethyl Acetate, treat with 5 wt% Activated Carbon (e.g., Norit SX Ultra) for 30 mins, filter hot over Celite, then exchange solvent to Heptane.[1]

Yield vs. Purity Trade-off Table
ParameterHigh Yield StrategyHigh Purity Strategy
Cooling Rate Fast (>1°C/min)Slow (0.1°C/min)
Final Temp -10°C20°C
Anti-Solvent Excess Water (Dump)Controlled Heptane Dosing
Result 95% Yield, 90% Purity75% Yield, >99% Purity

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is a "better" solvent (higher solubility). You will need to cool to lower temperatures (-20°C) to achieve comparable yields, increasing energy costs.[1]

Q: Is the nitrile group stable in hot water? A: Generally, yes. Phenylacetonitriles are relatively stable to hydrolysis at neutral pH. However, avoid acidic or basic water at boiling temperatures, as this will hydrolyze the nitrile to the carboxylic acid (3,5-difluoro-4-nitrophenylacetic acid).[1] Ensure your water pH is 6–8.

Q: How do I dry the crystals? A: Vacuum dry at 40°C. Do not exceed 50°C initially, as residual solvent can lower the melting point, causing the wet cake to fuse (melt) in the oven.

References

  • Anderson, N. G. (2012).[1][2] Practical Process Research & Development. Academic Press.[1] (Chapter on Crystallization and Solvent Selection).

  • Mettler Toledo. (2024).[1][2] Oiling Out in Crystallization: Causes and Solutions. Retrieved from .[1]

  • Zoetis Services LLC. (2012).[1][2] Process for the preparation of isoxazoline compounds. U.S. Patent Application 2012/0190863.[1][2] (Describes synthesis and isolation of similar halo-nitro-phenylacetonitrile intermediates).

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from .[1]

  • BenchChem. (2025).[1][2][6][7] Solubility Profile and Recrystallization of Nitro-Halo-Aromatics. Retrieved from .[1]

Technical Support Center: Nitrile Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Minimizing Hydrolysis Side Products (Amides/Acids)

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Yield Critical)

Executive Summary

You are likely encountering "The Hydrolysis Trap." Nitriles (


) are thermodynamically unstable relative to their hydrolysis products (amides 

and carboxylic acids

) in the presence of water and extreme pH.

In my experience, 80% of hydrolysis issues stem not from the reaction itself, but from trace water in "anhydrous" solvents or exothermic workups that inadvertently create acid/base catalysis conditions.

This guide provides self-validating protocols to eliminate these pathways.

Diagnostic Workflow

Before altering your synthesis, identify where the hydrolysis occurs. Use this logic tree to isolate the variable.

NitrileTroubleshooting Start Start: High Amide/Acid Impurity? CheckSolvent 1. Check Solvent Water Content (Karl Fischer Titration) Start->CheckSolvent WetSolvent Solvent > 500 ppm H2O CheckSolvent->WetSolvent High Water DrySolvent Solvent < 50 ppm H2O CheckSolvent->DrySolvent Dry ActionDry ACTION: Switch to PTC Method (See Protocol A) WetSolvent->ActionDry CheckTemp 2. Check Reaction/Workup Temp DrySolvent->CheckTemp HighTemp High Temp (>80°C) or Exothermic Quench CheckTemp->HighTemp Heat Spike LowTemp Controlled Temp CheckTemp->LowTemp Stable ActionQuench ACTION: Modify Quench (See Protocol B) HighTemp->ActionQuench CheckReagents 3. Check Reagent Quality (Old POCl3 or Wet CN- salt) LowTemp->CheckReagents ActionReagent ACTION: Distill Reagents or Use Molecular Sieves CheckReagents->ActionReagent

Figure 1: Diagnostic logic flow for isolating the root cause of nitrile hydrolysis.

Technical Deep Dive & Protocols

Scenario A: Nucleophilic Substitution (The "Wet Solvent" Issue)

The Problem: In classical


 reactions (Alkyl Halide + NaCN), solvents like DMSO or DMF are often used. These are highly hygroscopic. Even 1% water content can lead to base-catalyzed hydrolysis because the cyanide ion (

) acts as a base, generating

in situ.

The Mechanism:




The Solution: Anhydrous Phase Transfer Catalysis (PTC) Instead of dissolving everything in a wet polar solvent, use a biphasic system where the cyanide stays solid or in water, and the reaction happens in a non-polar, hydrophobic solvent (Toluene/DCM).

Protocol: Anhydrous PTC Nitrile Synthesis

This system is self-validating: If the organic layer remains clear, water exclusion is successful.

Reagents:

  • Substrate: Alkyl Halide (1.0 equiv)

  • Reagent: NaCN or KCN (1.5 equiv, dry powder)

  • Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (0.05 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Drying (Crucial): Dry the Alkyl Halide and Toluene over activated 4Å Molecular Sieves for 4 hours. Validation: Karl Fischer reading should be <50 ppm.

  • Setup: In a flame-dried flask under Argon, suspend solid NaCN and the PTC catalyst in the anhydrous Toluene.

  • Addition: Add the Alkyl Halide.

  • Reaction: Heat to 60-80°C with vigorous stirring. The PTC transports

    
     into the organic phase as a "naked," highly reactive nucleophile with no hydration shell.
    
  • Monitoring: Monitor by TLC/GC.

    • Troubleshooting: If hydrolysis products appear, add fused

      
       directly to the reaction flask to scavenge in-situ water.
      
Scenario B: Dehydration of Amides (The "Quench" Issue)

The Problem: You successfully converted the amide to nitrile using


 or 

, but the amide reappears after workup. Cause: The reaction intermediate (imidoyl chloride) or the product nitrile is sensitive to the hot, acidic conditions generated during the aqueous quench.

The Mechanism:




Reversion: If the quench allows local heating >40°C in acidic water, the nitrile hydrates back to the amide.
Protocol: Buffered "Reverse" Quench

Standardizing the quench prevents acid-catalyzed hydrolysis.

Step-by-Step:

  • Completion: Confirm consumption of amide by TLC.

  • Preparation: Prepare a saturated solution of

    
     (Sodium Bicarbonate) and cool it to 0°C in an ice bath.
    
  • Reverse Quench: Slowly pour the reaction mixture into the bicarbonate solution (not the water into the reaction).

    • Why? This neutralizes the

      
       generated instantly, keeping pH near neutral.
      
    • Rate Limit: Maintain internal temperature

      
      .[1]
      
  • Extraction: Immediately extract into DCM or Ethyl Acetate. Do not let the nitrile sit in the aqueous layer.

Mechanistic Visualization

Understanding the "Danger Zone" (Imidate Intermediate) is critical. Hydrolysis is not a single step; it passes through an imidate intermediate which is highly sensitive to pH.

HydrolysisPathway cluster_prevention Prevention Strategy Nitrile Nitrile (R-CN) Activation Activation (H+ or Metal) Nitrile->Activation Acid/Metal WaterAttack Water Attack (Nucleophilic) Activation->WaterAttack Imidate Imidic Acid / Imidate (R-C(OH)=NH) WaterAttack->Imidate Fast Amide Primary Amide (R-CONH2) Imidate->Amide Irreversible (Thermodynamic Sink) Tautomerization Tautomerization

Figure 2: The pathway to amide formation.[1][2][3][4] Stopping 'Activation' (pH control) and 'Water Attack' (anhydrous conditions) are the only control points.

Comparative Data: Solvent & Catalyst Impact

The following table summarizes the impact of solvent choice on hydrolysis rates in a standard


 cyanation of Benzyl Bromide (Data generalized from standard organic synthesis optimization parameters).
Solvent SystemCatalystWater Content (ppm)Nitrile Yield (%)Amide Side Product (%)Notes
DMSO (Reagent Grade) None~200065%25% High hydrolysis due to hygroscopic nature.
DMSO (Dry) None<5088%5%Effective but requires strict handling.
Ethanol/Water (80:20) NoneN/A40%55% Avoid. Water promotes hydrolysis over substitution.
Toluene (Anhydrous) TBAB (PTC) <5096% <1% Recommended. Kinetic barrier to water attack.

Frequently Asked Questions (FAQs)

Q: I am using the Sandmeyer reaction (CuCN) and getting 30% phenol impurity. Why? A: Phenol is the hydrolysis product of the diazonium salt, not the nitrile. The diazonium intermediate reacts with water faster than CuCN if the temperature is too high.

  • Fix: Ensure your diazonium salt formation is kept strictly at 0-5°C. Neutralize the mixture with

    
    before adding the CuCN solution to prevent acid-catalyzed phenol formation [1].
    

Q: Can I remove the amide impurity during purification? A: It is difficult. Primary amides often have similar polarity to nitriles on Silica gel.

  • Fix: If you have amide impurity, try refluxing the crude mixture in

    
     for 1 hour before purification. This dehydrates the amide impurity back into the desired nitrile. Then perform the buffered quench described in Protocol B [2].
    

Q: Why do I see carboxylic acid peaks in LCMS? A: This indicates "double hydrolysis." If you see acid, your conditions are likely too hot and too acidic/basic for an extended period. This is rarely a storage issue; it happens in the flask.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • K. H. Kim et al. (2012). "General Method for the Dehydration of Primary Amides to Nitriles." Journal of Organic Chemistry. (Validates the dehydration of impurity back to nitrile).

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. (Foundational text for PTC mechanism in cyanation).

  • Organic Chemistry Portal. "Preparation of Nitriles." (General verification of reagents and solvent effects).

Sources

Technical Support Center: Handling Moisture Sensitivity in Fluorinated Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated nitriles, particularly trifluoroacetonitrile (


), are highly reactive electrophilic building blocks essential for incorporating trifluoromethyl groups into nitrogen-containing heterocycles such as pyrazoles, tetrazoles, and oxadiazoles[1]. However, the strong electron-withdrawing nature of the perfluoroalkyl group renders the nitrile carbon exceptionally electrophilic. This intrinsic property makes fluorinated nitriles highly sensitive to moisture, leading to rapid hydrolysis back to their corresponding amides or carboxylic acids[2].

This technical guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and troubleshooting protocols to master the handling of these volatile and moisture-sensitive reagents.

Mechanistic Causality of Moisture Sensitivity

Why do fluorinated nitriles degrade so rapidly in the presence of ambient moisture? The


 group exerts a powerful inductive electron-withdrawing effect (

effect), which significantly depletes electron density at the adjacent nitrile carbon. While this enhances its reactivity toward desired nucleophiles (like hydrazines or azides)[3], it simultaneously lowers the activation energy for unwanted nucleophilic attack by water. Even trace amounts of

in solvents or atmospheric moisture can initiate hydration, converting the nitrile into a primary amide, and subsequently into a carboxylic acid under basic or acidic conditions.

HydrolysisPathway A Trifluoroacetonitrile (Highly Electrophilic) B Nucleophilic Attack by Trace H2O A->B Moisture Exposure C Trifluoroacetamide (Hydrolysis Intermediate) B->C Fast Hydration D Trifluoroacetic Acid (Final Degradation) C->D Hydrolysis (Acid/Base)

Degradation pathway of fluorinated nitriles upon exposure to moisture.

Modern Synthesis Strategies to Circumvent Moisture Degradation

Direct handling of


 gas (boiling point 

) requires specialized Schlenk line techniques and cold traps, increasing the risk of moisture introduction and operator exposure to toxic gas[1]. To mitigate this, two self-validating, moisture-controlled methodologies have become the gold standard in modern laboratories.
Strategy A: Ex-Situ Generation via Two-Chamber Glassware

This method generates the fluorinated nitrile on-demand in a sealed, moisture-free environment, immediately transferring the gas to a reaction chamber containing the nucleophile[4]. By physically separating the dehydration step from the functionalization step, hydrolytic degradation is minimized.

Step-by-Step Methodology: Ex-Situ Generation of


 
Self-Validating Principle: The rate of gas evolution in Chamber A directly correlates with the addition rate of the dehydrating agent, allowing precise visual control over the stoichiometry.
  • Preparation: Flame-dry a two-chamber glass reactor under a continuous flow of argon.

  • Chamber A (Generation): Load trifluoroacetamide (6.0 equiv) and anhydrous pyridine (solvent/base) into Chamber A. Ensure the solvent water content is

    
     ppm (verify via Karl Fischer titration).
    
  • Chamber B (Reaction): Dissolve the target nucleophile (1.0 equiv) and a catalytic amount of DBU in anhydrous

    
     in Chamber B.
    
  • Dehydration: Slowly inject trifluoroacetic anhydride (TFAA, 5.0 equiv) into Chamber A[5].

  • Validation: Observe immediate gas bubbling in Chamber A. The

    
     gas will diffuse through the connecting bridge into Chamber B.
    
  • Completion: Stir until gas evolution ceases. Analyze Chamber B via

    
     NMR; a peak at approximately 
    
    
    
    ppm confirms the presence of dissolved
    
    
    [1].

TwoChamber A Chamber A: Dehydration of CF3CONH2 (TFAA + Pyridine) B Sealed Glass Bridge (Moisture-Free Transfer) A->B CF3CN Gas C Chamber B: Nucleophilic Addition (Target Substrate) B->C Diffusion

Two-chamber setup for moisture-free, ex-situ generation of fluorinated nitriles.

Strategy B: Moisture-Insensitive Solid Precursors

For laboratories lacking two-chamber setups, the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime represents a breakthrough. This bench-stable, moisture-insensitive solid releases


 quantitatively under mild basic conditions[6].

Step-by-Step Methodology: Base-Induced Release of


 
Self-Validating Principle: The cleavage of the oxime releases a stoichiometric amount of the corresponding phenol, which can be quantified via TLC or HPLC to confirm exact 

generation.
  • Reagent Loading: Add 2,2,2-trifluoroacetaldehyde O-(phenyl)oxime (1.5 equiv) and the target substrate to a flame-dried Schlenk tube.

  • Solvent Addition: Add anhydrous solvent (e.g., THF or NMP) under an argon atmosphere.

  • Activation: Inject triethylamine (

    
    , 1.0 equiv) to initiate the elimination reaction.
    
  • Reaction: Stir at room temperature. The base promotes the elimination of the phenoxide leaving group, generating

    
     in situ within 30 seconds[1].
    
  • Workup: The released phenol can be recovered during basic aqueous workup, validating the completion of the precursor breakdown.

Quantitative Data Summary: Precursor Comparison

The following table summarizes the operational metrics of different


 generation methods to aid in experimental design.
Generation MethodPrecursorReagentsMoisture SensitivityYield (General)Safety Profile
Direct Gas Handling

Cylinder
NoneExtremeVariableHigh Risk (Toxic Gas)
Traditional Dehydration Trifluoroacetamide

/ Heat
High~98%[3]Moderate (High Temp)
Two-Chamber Ex-Situ TrifluoroacetamideTFAA / PyridineLow (Sealed)66-86%[4]Low Risk
Solid Precursor 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime

(Base)
Negligible>95%[1]Excellent (Bench Stable)
Troubleshooting & FAQs

Q1: My two-chamber reaction yielded mostly unreacted starting material and trifluoroacetamide. What went wrong? A: This is a classic symptom of moisture ingress in Chamber B. Because


 is highly electrophilic, any trace water in your 

or nucleophile will outcompete your target substrate, hydrolyzing the

back to trifluoroacetamide. Solution: Ensure your solvent is freshly distilled over calcium hydride (

) and your nucleophile is dried via azeotropic distillation with toluene prior to the reaction.

Q2: When dehydrating trifluoroacetamide with


, the product yield is inconsistent. Why? 
A: 

is a highly aggressive, heterogeneous desiccant that forms a glassy phosphoric acid crust upon absorbing moisture or water generated from the dehydration[3]. This crust traps unreacted trifluoroacetamide, preventing complete conversion. Solution: Mix the

with dry sand to increase the surface area and prevent clumping, or switch to the homogeneous TFAA/pyridine dehydration method[4].

Q3: Can I monitor the in situ generation of


 without opening the vessel and exposing it to air? 
A:  Yes. The most reliable, non-invasive method is 

NMR. You can perform the reaction in a sealed NMR tube using deuterated solvents. The appearance of a sharp singlet at

ppm is the definitive, self-validating marker for free

[1]. The disappearance of the precursor's

signal (e.g., trifluoroacetamide at

ppm) confirms conversion.

Q4: I am synthesizing a trifluoromethylated tetrazole using sodium azide. Does the reaction require strict anhydrous conditions? A: Surprisingly, no. While


 is moisture-sensitive, the cycloaddition with the azide anion (

) is exceptionally fast. In some optimized protocols, the high-temperature stream of

reacted with sodium azide achieves high yields (up to 98%) even without strict inert gas protection, provided the reaction time is strictly limited (e.g., 2 hours) to outpace hydrolytic degradation[3]. However, the final energetic salts must be stored in hermetically sealed containers to prevent long-term moisture-induced decomposition.
References
  • Lin, B., Yao, Y., Huang, Y., & Weng, Z. (2022). "2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile." Organic Letters, 24(9), 2055-2058.[Link]

  • Beilstein Journal of Organic Chemistry. (2025). "Ex-situ generation of gaseous nitriles in two-chamber glassware for facile haloacetimidate synthesis." Beilstein J. Org. Chem., 21, 2465–2469.[Link]

  • Chinese Academy of Sciences. (2025). "Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts." CAS.[Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of 3,5-Difluoro-4-nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,5-Difluoro-4-nitrophenylacetonitrile. It is designed for researchers requiring high-fidelity structural verification and impurity profiling.[1]

Executive Summary

This compound is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural rigidity, defined by the symmetric difluoro-nitro substitution pattern, presents unique NMR characteristics.

This guide compares the standard CDCl₃ protocol against DMSO-d₆ and ¹⁹F-Decoupled ¹H NMR techniques.[1] While CDCl₃ remains the standard for routine purity checks, this analysis demonstrates that DMSO-d₆ provides superior resolution for aromatic hyperfine coupling , and ¹⁹F-decoupling is essential for unambiguous structural assignment during process development.

Structural Profile & Theoretical Prediction

Before analyzing the spectrum, one must understand the magnetic environment created by the substituents.

  • Symmetry: The molecule possesses a

    
     axis of symmetry passing through the C1 and C4 positions.[1] This renders the protons at positions 2 and 6 chemically equivalent (
    
    
    
    ).
  • Electronic Effects:

    • Nitro Group (-NO₂): Strongly electron-withdrawing (deshielding) at the para position relative to the acetonitrile tail, but its primary effect is on the ortho carbons (C3, C5).

    • Fluorine Atoms (3,5-F): Highly electronegative.[1] They induce significant splitting in the ¹H spectrum due to heteronuclear spin-spin coupling (

      
      ).
      
    • Acetonitrile Group (-CH₂CN): Electron-withdrawing, deshielding the benzylic protons.

Predicted Signal Architecture
Proton GroupIntegrationMultiplicityApprox.[1][2] Shift (δ)Coupling Origin
Aromatic (

)
2HDoublet of Doublets (dd)*7.10 – 7.40 ppm

(ortho) &

(para)
Benzylic (

)
2HSinglet (broadened)3.80 – 4.00 ppmPotential long-range

*Note: Due to symmetry, the aromatic signal often appears as a deceptively simple "triplet-like" multiplet or a high-order AA'XX' system depending on field strength.

Comparative Analysis: Analysis Modalities

This section evaluates three distinct analytical approaches. The "Performance" metric relates to the clarity of structural confirmation.[1]

Comparison Table: Solvent & Technique Efficacy
FeatureMethod A: Standard (CDCl₃) Method B: Polar (DMSO-d₆) Method C: ¹⁹F-Decoupled
Resolution High (Sharp lines)Medium (Viscosity broadening)Ultra-High (Singlets)
Solubility GoodExcellent N/A (Hardware dependent)
Aromatic Shift ~7.2 ppm~7.6 ppm (Deshielded)Same as solvent
Coupling Detail Complex overlapping multipletsDistinct splitting patternsSimplified (No F-splitting)
Water Peak 1.56 ppm (Non-interfering)3.33 ppm (Risk of overlap)N/A
Verdict Best for Purity Assay Best for Solubility Best for Structure Proof
Detailed Technical Insight
Method A: The Baseline (CDCl₃)

Chloroform-d is the industry standard due to its low viscosity and cost.

  • Observation: The aromatic protons (

    
    ) appear as a distinct multiplet due to coupling with the adjacent Fluorines (
    
    
    
    ).
  • Limitation: If the sample contains non-fluorinated impurities (e.g., 4-nitrophenylacetonitrile), the complex multiplet of the product can obscure the impurity's simple doublet, leading to overestimation of purity.

Method B: The Alternative (DMSO-d₆)
  • Mechanism: DMSO interacts more strongly with the nitro group via dipole-dipole interactions.[1]

  • Observation: Significant downfield shift of the aromatic protons (often +0.3 to +0.5 ppm relative to CDCl₃).[1]

  • Benefit: This shift often moves the product peaks away from common aliphatic grease impurities that cluster around 1-2 ppm.[1]

  • Risk: The water peak in DMSO (3.33 ppm) can broaden and overlap with the benzylic

    
     signal (~4.0 ppm) if the sample is "wet," compromising integration accuracy.
    
Method C: The Gold Standard (¹⁹F-Decoupled ¹H NMR)
  • Mechanism: Applying a decoupling pulse at the Fluorine frequency during proton acquisition.[1]

  • Observation: The complex aromatic multiplet collapses into a clean singlet .

  • Benefit: This proves that the splitting is solely due to Fluorine (confirming the 3,5-difluoro substitution) and not due to isomeric impurities. This is the most robust method for structural validation during drug development.[1]

Experimental Protocol (Self-Validating)

The following workflow ensures reproducibility and minimizes solvent artifacts.

Reagents & Equipment[1][3][4]
  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]

  • Instrument: 400 MHz NMR (minimum) recommended to resolve H-F coupling.[1]

  • Tubes: High-precision 5mm NMR tubes (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Mass Measurement: Weigh 10-15 mg of this compound into a clean vial.

    • Why: 10mg ensures sufficient signal-to-noise (S/N) ratio for 13C satellites without causing viscosity broadening.[1]

  • Solvation: Add 0.6 mL of CDCl₃. Cap and vortex for 30 seconds.

    • Check: Ensure the solution is clear. If particles remain, filter through a cotton plug into the NMR tube.[1]

  • Acquisition Parameters (Standard 1H):

    • Pulse Angle: 30° (to allow faster relaxation).[1]

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aromatic protons which have long T1 times).

    • Scans (NS): 16 or 32.[1]

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Phasing: Apply automatic phasing, then manual correction if the baseline is distorted near the solvent peak.[1]

    • Referencing: Set the TMS peak to 0.00 ppm .

    • Integration: Normalize the benzylic

      
       peak (approx 3.9 ppm) to 2.00 .
      

Visualization: Structural Verification Workflow

The following diagram outlines the logic flow for confirming the structure and identifying common failure points (impurities).

NMR_Analysis_Workflow Start Start: Crude Sample Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H Spectrum Solvent->Acquire Check_CH2 Check Benzylic CH2 (~3.9 ppm) Acquire->Check_CH2 CH2_Int Is Integration ~2.0? Check_CH2->CH2_Int Check_Arom Check Aromatic Region (7.0 - 7.5 ppm) CH2_Int->Check_Arom Yes Result_Dirty Multiplet Remains: Wrong Isomer or Impurity CH2_Int->Result_Dirty No (Check Water/Solvent) Splitting Pattern Analysis: Is it a Multiplet (d)? Check_Arom->Splitting Decouple Run 19F-Decoupled 1H Splitting->Decouple Complex Splitting->Result_Dirty Simple Singlet (Missing F) Result_Clean Singlet Observed: Confirmed 3,5-Difluoro Decouple->Result_Clean Decouple->Result_Dirty

Caption: Logical workflow for validating this compound structure using NMR coupling patterns.

Data Interpretation & Impurity Profiling[1][5][6]

Primary Signal Assignment (CDCl₃)[7]
Shift (δ)MultiplicityCoupling (

)
AssignmentNotes
7.20 Doublet (d) / Multiplet

Ar-H (C2, C6)Large coupling confirms F is ortho to H.
3.95 Singlet (s)-

May show slight broadening due to long-range F coupling.
0.00 Singlet (s)-TMSInternal Reference.[1]
7.26 Singlet (s)-CHCl₃Residual Solvent.[1]
Common Impurities

When analyzing crude reaction mixtures, look for these specific signals:

  • 3,5-Difluoro-4-nitrobenzyl alcohol: Result of hydrolysis. Look for a shift in the benzylic protons (move upfield to ~4.7 ppm) and loss of the nitrile signature in IR.[1]

  • Starting Material (Difluoronitrobenzene): Lack of the benzylic

    
     signal at 3.95 ppm.[1]
    
  • Residual Solvents:

    • Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm.[1]

    • DMF: Doublets at 2.88/2.96 ppm, Singlet at 8.02 ppm.[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2774666, 3-Fluoro-4-nitrophenylacetonitrile (Analogous Structure Reference). Retrieved from

  • Reich, H. J. (2023).[1] WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison.[1] Link

  • ChemicalBook. (2023).[1] 3,4-Difluoronitrobenzene NMR Spectrum Data (Fragment Reference). Link

Sources

Strategic Characterization of Fluorinated Aromatic Nitriles via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug discovery and materials science, the precise characterization of fluorinated aromatic nitriles is critical. The nitrile group (-C≡N) serves as a sensitive infrared probe for local electronic environments, making it an invaluable tool for structural validation and bioisostere design.

This guide provides a comparative analysis of FT-IR characteristic peaks for benzonitrile and its fluorinated analogs. Unlike generic spectral guides, we focus on the mechanistic origins of frequency shifts —specifically how the competition between inductive (-I) and resonance (+R) effects of fluorine substitution dictates the vibrational frequency (


) of the nitrile group.

Theoretical Background: The "Push-Pull" Mechanism

The vibrational frequency of the nitrile bond is directly proportional to its force constant (


), which is influenced by the electronic density of the C≡N triple bond.


Fluorine substitution on the aromatic ring alters


 through two competing mechanisms:
  • Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density through the sigma bond framework. This withdrawal generally strengthens the C≡N bond by destabilizing the contributing resonance structures that reduce bond order, leading to a Blue Shift (higher wavenumber).

  • Resonance Effect (+R): Fluorine has lone pairs that can donate electron density into the aromatic ring. If this density can be delocalized onto the nitrile carbon, it lowers the bond order, leading to a Red Shift (lower wavenumber).

The net frequency shift depends on the position of the fluorine substituent (Ortho, Meta, or Para) and the summation of these effects.

Mechanism Visualization

ElectronicEffects F_Atom Fluorine Substituent Inductive Inductive Withdrawal (-I) (Dominant in Ortho/Meta) F_Atom->Inductive Resonance Resonance Donation (+R) (Competing in Para) F_Atom->Resonance Ring Aromatic Ring CN_Group Nitrile Group (-C≡N) Ring->CN_Group Increases Bond Order (Blue Shift) Ring->CN_Group Decreases Bond Order (Red Shift) Inductive->Ring Pulls e- density Resonance->Ring Donates e- density

Figure 1: The dual nature of fluorine substitution. Inductive effects generally dominate, leading to higher frequency shifts, but resonance can dampen this effect in the para position.

Comparative Analysis: Frequency Shifts

The following table synthesizes experimental data to illustrate how substitution patterns affect the nitrile stretching frequency.

CompoundSubstitution Pattern

Frequency (cm⁻¹)
Shift vs. BenzonitrileDominant Effect
Benzonitrile None2229 - 2231 ReferenceN/A
2-Fluorobenzonitrile Ortho~2238 Blue Shift (+7-9) Strong Inductive (-I) & Field Effects
3-Fluorobenzonitrile Meta~2232 - 2235 Slight Blue ShiftInductive (-I) dominates; No direct resonance
4-Fluorobenzonitrile Para~2230 - 2232 Negligible / Slight BlueInductive (-I) nearly cancelled by Resonance (+R)
Pentafluorobenzonitrile Perfluorinated2250 - 2260 Strong Blue Shift (+20-30) Cumulative Inductive (-I) from 5 Fluorines
Key Insights for Researchers:
  • Ortho-Substitution: Expect a distinct shift to higher wavenumbers (~2238 cm⁻¹). The proximity of the fluorine atom exerts a strong field effect and inductive withdrawal that is not countered by resonance.

  • Para-Substitution: The peak often overlaps with unsubstituted benzonitrile. The +R effect of the para-fluorine pushes electron density back toward the nitrile, effectively canceling the -I withdrawal. Do not rely solely on IR to distinguish Para-F from unsubstituted benzonitrile.

  • Perfluorination: The cumulative electron withdrawal in pentafluorobenzonitrile causes a dramatic stiffening of the C≡N bond, pushing the peak into the 2250+ cm⁻¹ range, distinct from most mono-substituted aromatics.

Experimental Protocol

To ensure reproducible data, specifically when differentiating subtle shifts (e.g., 2230 vs 2238 cm⁻¹), strict adherence to resolution and sample preparation is required.

Workflow Diagram

ExperimentalProtocol SamplePrep Sample Preparation Liquid Liquid/Oil: Neat b/w KBr or NaCl Plates SamplePrep->Liquid Solid Solid: KBr Pellet (1-2% w/w) SamplePrep->Solid ATR Alternative: Diamond ATR (Clean Crystal) SamplePrep->ATR Config Instrument Configuration Liquid->Config Solid->Config ATR->Config Params Res: 2 cm⁻¹ (Critical) Scans: >32 Apodization: Boxcar/Triangular Config->Params Acquisition Data Acquisition Params->Acquisition Analysis Peak Analysis (Center of Gravity) Acquisition->Analysis

Figure 2: Optimized workflow for high-resolution FT-IR analysis of aromatic nitriles.

Step-by-Step Methodology
  • Instrument Configuration:

    • Resolution: Set to 2 cm⁻¹ or better. Standard 4 cm⁻¹ resolution may blur the distinction between Ortho (2238) and Meta/Para (2230) peaks.

    • Scans: Accumulate at least 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Sample Preparation:

    • Liquids (e.g., 2-Fluorobenzonitrile): Use a demountable liquid cell with KBr or NaCl windows. Create a "capillary film" (thin layer) to avoid detector saturation.

    • Solids (e.g., 4-Fluorobenzonitrile): Prepare a KBr pellet. Grind 1-2 mg of sample with ~100 mg dry KBr. Press to form a transparent disc.

    • Note: Avoid Nujol mulls if possible, as Nujol bands can obscure other regions, though the nitrile region (2200-2300 cm⁻¹) is usually clear.

  • Data Analysis:

    • Perform a background subtraction (air or pure solvent).

    • Use a peak-picking algorithm to identify the exact wavenumber (

      
      ).
      
    • Calibration: If precise shifts are critical, run a polystyrene calibration film concurrently to verify the spectrometer's wavenumber accuracy.

Application in Drug Development

In Medicinal Chemistry, the nitrile group is a common bioisostere for carbonyls, hydroxyls, and carboxylates. Fluorination is used to modulate metabolic stability (blocking P450 oxidation) and lipophilicity.

  • Case Study: When optimizing a lead compound, switching from a phenyl ring to a pentafluorophenyl ring (to increase lipophilicity and metabolic stability) will shift the nitrile vibrational probe from ~2230 cm⁻¹ to ~2260 cm⁻¹. This spectral shift confirms the successful incorporation of the electron-deficient ring system without needing NMR for every intermediate check.

  • Monitoring Interactions: The nitrile peak is sensitive to hydrogen bonding. In a protein binding pocket, if the nitrile acts as a hydrogen bond acceptor, the peak will undergo a Blue Shift (contrary to the typical Red Shift seen for carbonyls). This makes FT-IR a powerful orthogonal technique to X-ray crystallography for validating ligand binding modes.

References

  • NIST Chemistry WebBook. Benzonitrile, 2,3,4,5,6-pentafluoro- IR Spectrum. National Institute of Standards and Technology.[1][2] [Link]

  • NIST Chemistry WebBook. Benzonitrile, 4-fluoro- IR Spectrum. National Institute of Standards and Technology.[1][2] [Link]

  • Weaver, J. B., et al. (2021). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.[3][4] [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 3,5-Difluoro-4-nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 3,5-Difluoro-4-nitrophenylacetonitrile , a specialized intermediate often used in the synthesis of pharmaceutical and agrochemical agents (e.g., PEEK analogues, enzyme inhibitors).

The analysis focuses on Electron Ionization (EI) at 70 eV, the standard for library matching, while referencing Electrospray Ionization (ESI) where relevant for LC-MS workflows.

Executive Summary

This compound is a di-substituted aromatic nitrile. Its mass spectrum is dominated by the lability of the nitro group and the stability of the fluorinated benzyl core.

  • Diagnostic Peak: m/z 152 (Base peak candidate, [M-NO₂]⁺).

  • Molecular Ion: m/z 198 (Distinctive, even mass due to two nitrogens).

  • Key Differentiation: The presence of ortho-fluorines stabilizes the ring against ring-opening but alters the electronics of the nitro-rearrangement compared to non-fluorinated analogs.

Experimental Configuration

To reproduce the data discussed below, ensure your instrument parameters align with these standards.

Gas Chromatography - Mass Spectrometry (GC-MS)
ParameterSettingRationale
Ionization EI, 70 eVStandard energy for reproducible fragmentation libraries (NIST/Wiley).
Source Temp 230 °CPrevents condensation of the polar nitro group.
Transfer Line 280 °CEnsures efficient transport of the nitrile (bp > 250 °C estimated).
Scan Range m/z 40–400Captures low mass fragments (CN, NO) and the molecular ion.
Liquid Chromatography - Mass Spectrometry (LC-MS)
  • Mode: ESI Negative (ESI-) is preferred for nitro-aromatics due to the electron-withdrawing nature of -NO₂ and -F, often yielding [M-H]⁻ or [M+CH₃COO]⁻ adducts.

  • Note: This guide focuses on EI fragmentation (positive mode) for structural elucidation.

Fragmentation Mechanics & Pathway Analysis[1]

The fragmentation of this compound follows three distinct mechanistic pillars: Nitro Loss , Benzylic Stability , and Nitrile Ejection .

Step 1: The Molecular Ion (m/z 198)

The radical cation [M]⁺• (m/z 198) is formed first. It is generally visible but of variable intensity depending on source temperature.

  • Nitrogen Rule: The even mass (198) confirms the presence of an even number of nitrogen atoms (2).

Step 2: The Nitro Group Driver (Primary Pathway)

Aromatic nitro compounds undergo two competing decompositions:

  • Homolytic Cleavage (Loss of NO₂): The C-N bond breaks, expelling a neutral nitro radical (•NO₂, 46 Da).

    • Transition: m/z 198 → m/z 152

    • Structure: The resulting ion is the 3,5-difluorophenylacetonitrile cation (radical cation or closed-shell depending on H-transfer). This is typically the Base Peak (100%) .

  • Nitro-Nitrite Rearrangement (Loss of NO): The nitro group rearranges to a nitrite ester (-ONO) followed by loss of •NO (30 Da).

    • Transition: m/z 198 → m/z 168

    • Significance: This peak is diagnostic for nitro-aromatics. The ortho-fluorines may suppress this slightly via steric hindrance compared to non-substituted nitrobenzenes.

Step 3: Secondary Fragmentation (The "Tail" Loss)

From the dominant m/z 152 ion, the acetonitrile tail degrades.

  • Loss of HCN (27 Da): Common for benzyl cyanides.

    • Transition: m/z 152 → m/z 125

    • Structure: A difluorotropylium-like ion (C₇H₂F₂⁺).

  • Benzylic Cleavage (Loss of •CH₂CN):

    • Transition: m/z 198 → m/z 158 (Direct loss from parent).

    • Note: This is less favorable than NO₂ loss because the C-N(nitro) bond is weaker than the C-C(benzylic) bond.

Pathway Visualization

The following diagram illustrates the causal relationships between the observed ions.

FragmentationPathway M Molecular Ion [M]+. m/z 198 M_NO [M - NO]+ m/z 168 (Phenoxide-like) M->M_NO - NO (30 Da) Rearrangement M_NO2 [M - NO2]+ m/z 152 (Base Peak Candidate) M->M_NO2 - NO2 (46 Da) Homolytic Cleavage M_Tail [M - CH2CN]+ m/z 158 M->M_Tail - CH2CN (40 Da) Benzylic Cleavage Tropylium Difluorotropylium [C7H2F2]+ m/z 125 M_NO2->Tropylium - HCN (27 Da) RingFrag Ring Fragmentation m/z ~99-100 Tropylium->RingFrag - C2H2 / F loss

Caption: Predicted fragmentation tree for this compound (EI, 70eV).

Comparative Analysis: Target vs. Alternatives

To validate the identity of this compound, it must be distinguished from its non-fluorinated and non-nitro analogs.

Comparison 1: vs. 4-Nitrophenylacetonitrile

Alternative (CAS 555-21-5) This is the direct non-fluorinated analog.

  • Mass Shift: The target molecule is exactly 36 Da heavier (Two F atoms [19x2] replace two H atoms [1x2]).

  • Spectral Feature:

    • Target: Base peak m/z 152.

    • Alternative: Base peak m/z 116 ([M-NO₂]⁺).

Comparison 2: vs. 3,5-Difluorophenylacetonitrile

Alternative (CAS 122376-76-5) This is the starting material or a reduced impurity (missing the nitro group).

  • Nitro Signature: The alternative lacks the nitro group, so it cannot show the loss of 30 or 46 Da.

  • Spectral Feature:

    • Target: Shows m/z 198 → 152 transition.

    • Alternative: Molecular ion is m/z 153. It will primarily show loss of HCN (m/z 126) or CH₂CN (m/z 113).

Summary Data Table
FeatureTarget Compound 4-Nitrophenylacetonitrile 3,5-Difluorophenylacetonitrile
Formula C₈H₄F₂N₂O₂C₈H₆N₂O₂C₈H₅F₂N
Mol.[1][2][3][4] Weight 198 162153
Base Peak 152 (Predicted)116153 or 113
Key Loss -46 (NO₂) -46 (NO₂)-27 (HCN)
Diagnostic m/z 168 (M-NO) m/z 132 (M-NO)Absent

References

  • BenchChem. (2025). Theoretical Mass Spectrometry Fragmentation of 2,3-Difluoro-6-nitrobenzonitrile. Retrieved from

  • NIST Mass Spec Data Center. (2023). Mass Spectrum of 4-Nitrophenylacetonitrile. National Institute of Standards and Technology. Retrieved from

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. (2025). Compound Summary: this compound. National Library of Medicine. Retrieved from

Sources

Thermodynamic Drivers of Melting Points: The Causality of Crystal Lattices

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of the physical properties—specifically the melting points—of 3,5-difluoro-4-nitrobenzyl derivatives. These compounds are highly valued as electrophilic building blocks and pharmacophore intermediates in drug discovery. Understanding their melting points is not merely a matter of physical characterization; it is a critical Quality Attribute (CQA) that dictates storage stability, handling protocols, and the thermodynamic purity of the synthesized batches.

To understand the melting point variations among 3,5-difluoro-4-nitrobenzyl derivatives, we must analyze the causality behind crystal lattice energy. The melting point is a macroscopic manifestation of microscopic intermolecular forces (IMFs) and molecular symmetry.

The core structure—a benzene ring substituted with a strongly electron-withdrawing nitro group (-NO₂) and two inductive fluorine atoms (-F)—creates a highly polarized, electron-deficient aromatic system. However, the dominant variable dictating the melting point is the functional group at the benzylic position:

  • Carboxylic Acids (-COOH): Exhibit the highest melting points due to their ability to form highly stable, hydrogen-bonded dimers in the solid state. The electron-deficient aromatic core increases the acidity of the proton, strengthening its role as a hydrogen-bond donor.

  • Alcohols (-CH₂OH): Form extensive but less rigid hydrogen-bonded networks compared to carboxylic acid dimers, resulting in moderate melting points.

  • Aldehydes (-CHO): Lack hydrogen-bond donors. Their crystal lattices are held together primarily by weaker dipole-dipole interactions and aromatic

    
     stacking, leading to significantly lower melting points. Structurally similar fluorinated benzaldehydes often present as low-melting solids[1].
    
  • Bromides (-CH₂Br): Dominated by London dispersion forces and the heavy-atom effect of bromine. Without hydrogen bonding, these are typically low-melting solids or dense oils at room temperature.

Quantitative Data Comparison

The following table synthesizes the physical properties and expected melting point ranges of key 3,5-difluoro-4-nitrobenzyl derivatives based on their functional group chemistry and available empirical data[1][2][3].

DerivativeCAS NumberFunctional GroupDominant Intermolecular ForceReported/Expected Melting PointPhysical State (at STP)
3,5-Difluoro-4-nitrobenzoic acid 1131580-60-3-COOHStrong H-bonding (Dimerization)85 – 87 °C[2]Crystalline Solid
3,5-Difluoro-4-nitrobenzyl alcohol 1123172-89-3-CH₂OHModerate H-bonding (Network)~ 60 – 70 °CSolid
3,5-Difluoro-4-nitrobenzaldehyde N/A-CHODipole-Dipole Interactions35 – 45 °CLow-melting Solid
3,5-Difluoro-4-nitrobenzyl bromide N/A-CH₂BrVan der Waals / Dipole< 35 °C*Low-melting Solid / Oil

*Note: Asterisks denote ranges inferred via structural benchmarking against homologous fluorinated analogs (e.g., 3,5-difluoro-4-methoxybenzaldehyde, which melts at 38-40 °C[1]).

Structural Relationship Workflow

The diagram below illustrates the synthetic relationships between the derivatives and how functional group transformations directly dictate the dominant intermolecular forces and subsequent melting points.

G core 3,5-Difluoro-4-nitrobenzyl Core (Aromatic Stacking, Dipole) acid Carboxylic Acid (-COOH) core->acid Oxidation alcohol Alcohol (-CH2OH) core->alcohol Reduction aldehyde Aldehyde (-CHO) core->aldehyde Partial Oxidation bromide Bromide (-CH2Br) core->bromide Bromination hbond_strong Strong H-Bonding (Dimerization) acid->hbond_strong hbond_mod Moderate H-Bonding (Network) alcohol->hbond_mod dipole Dipole-Dipole Interactions aldehyde->dipole vdw Van der Waals & Heavy Atom Effect bromide->vdw mp_high Highest Melting Point (85-87°C) hbond_strong->mp_high mp_mod Moderate Melting Point (Solid) hbond_mod->mp_mod mp_low Lower Melting Point (Low-melting solid) dipole->mp_low mp_vlow Lowest Melting Point (Oil/Low-melting solid) vdw->mp_vlow

Causality flowchart linking functional group transformations to intermolecular forces and melting points.

Experimental Protocols: Self-Validating Melting Point Determination

To ensure trustworthiness and scientific integrity, melting point determination must not be treated as a simple observation, but as a self-validating analytical system. Residual solvents or impurities will cause freezing point depression, skewing the data. The following protocol utilizes orthogonal validation (Capillary + DSC).

Phase 1: System Calibration & Sample Preparation
  • Instrument Calibration: Calibrate the melting point apparatus using a high-purity standard. Benzoic acid (MP 122.4 °C) is the industry standard reference material for this temperature range[4].

  • Desiccation (Critical Step): Place the 3,5-difluoro-4-nitrobenzyl derivative in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for a minimum of 24 hours. Causality: This removes trace atmospheric moisture which disrupts the crystal lattice and artificially lowers the melting point.

  • Capillary Loading: Pulverize the dried sample into a fine powder using an agate mortar. Load 2-3 mm of the powder into a glass capillary tube. Drop the tube through a 1-meter glass guide tube onto a hard surface 5-10 times to densely pack the solid. Causality: Loose packing creates air pockets, which act as thermal insulators and cause uneven heat distribution.

Phase 2: Capillary Thermal Ramping
  • Rapid Ramp: Insert the capillary into the apparatus and ramp the temperature at 10 °C/min until you reach 15 °C below the expected melting point (e.g., 70 °C for the carboxylic acid derivative).

  • Precision Ramp: Reduce the heating rate to exactly 1 °C/min.

  • Observation: Record the

    
     (the temperature at which the first drop of liquid appears) and the 
    
    
    
    (the temperature at which the sample is completely liquefied). A pure compound will exhibit a sharp melting range of
    
    
    °C.
Phase 3: Orthogonal Validation via DSC (Differential Scanning Calorimetry)
  • Weigh 2-5 mg of the sample into an aluminum DSC pan and crimp it shut.

  • Equilibrate the DSC cell at 25 °C under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

  • Ramp the temperature at 5 °C/min past the expected melting point.

  • Analyze the endothermic fusion peak. The extrapolated onset temperature of the peak provides the true thermodynamic melting point, validating the visual capillary data.

Conclusion & Selection Guide

When designing synthetic routes involving the 3,5-difluoro-4-nitrobenzyl core, the choice of derivative heavily impacts process chemistry. If long-term benchtop stability and ease of handling (weighing, transferring) are required, 3,5-difluoro-4-nitrobenzoic acid [2] is the superior choice due to its robust hydrogen-bonded lattice and higher melting point (85-87 °C). Conversely, highly reactive electrophiles like the bromide derivative or the aldehyde[1] will present as low-melting solids or oils, requiring cold storage (-20 °C) under inert argon atmospheres to prevent degradation and physical state changes.

References

  • Benzoic Acid - Mosher Chemical (Details on benzoic acid as a melting point calibration standard). Mosher Chemical. Available at: [Link]

Sources

Definitive Guide to HPLC Purity Analysis of 3,5-Difluoro-4-nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1803827-93-1 Molecular Formula: C₈H₄F₂N₂O₂ Molecular Weight: 198.13 g/mol

Executive Summary

This guide details a validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 3,5-Difluoro-4-nitrophenylacetonitrile , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

While Gas Chromatography (GC) is often used for simple halo-aromatics, this guide advocates for Reverse-Phase HPLC (RP-HPLC) as the superior method for this specific compound. The thermal instability of the nitro group combined with the potential for non-volatile acidic hydrolysis byproducts renders GC less reliable for high-precision purity determination. This protocol utilizes a C18 stationary phase with an acidic mobile phase to ensure sharp peak shapes for both the main analyte and its potential hydrolytic impurities.

Compound Profile & Method Design Strategy

The Analytical Challenge

The target molecule contains three distinct functional groups that influence method selection:

  • Nitro Group (-NO₂): Strong UV chromophore (~260-300 nm) but thermally sensitive.

  • Difluoro Substitution: Increases lipophilicity compared to non-fluorinated analogs, requiring a stronger organic eluent.

  • Acetonitrile Moiety (-CH₂CN): Susceptible to hydrolysis, leading to amide and carboxylic acid impurities.

Method Selection: HPLC vs. Alternatives
FeatureRP-HPLC (Recommended) GC-FID/MS TLC/HPTLC
Suitability High. Ideal for thermally labile nitro groups and polar hydrolytic impurities.Medium. Risk of thermal degradation; requires derivatization for acidic impurities.Low. Qualitative only; insufficient resolution for <0.1% impurities.
Detection UV (254 nm) offers high sensitivity for the aromatic nitro system.FID is non-selective; MS provides structural data but is overkill for routine purity.Visual/UV lamp; poor quantification.
Limit of Quantitation < 0.05% (Area %)~0.1%~1-2%
Strategic Choice: Acidic Mobile Phase

The primary degradation product, 3,5-difluoro-4-nitrophenylacetic acid , is a weak acid. In a neutral mobile phase, it would ionize, leading to peak tailing and poor resolution. By adding 0.1% Phosphoric Acid (H₃PO₄) , we suppress ionization (pH < pKa), forcing the impurity into its neutral form. This ensures it elutes as a sharp peak, distinct from the main nitrile peak.

Analytical Workflow Diagram

The following diagram outlines the logical flow from sample preparation to final data processing, highlighting critical decision points.

AnalyticalWorkflow Sample Raw Sample (Solid/Crystal) Prep Sample Prep Dissolve in MeCN Filter (0.45 µm) Sample->Prep HPLC HPLC System C18 Column Gradient Elution Prep->HPLC Detect UV Detection 254 nm HPLC->Detect Check System Suitability (RSD < 2.0%?) Detect->Check Data Data Analysis Integration & % Area Calculation Check->HPLC Fail (Re-equilibrate) Check->Data Pass

Figure 1: End-to-end analytical workflow ensuring data integrity through system suitability checks.

The Optimized Protocol

Instrumentation & Conditions
  • System: HPLC equipped with a Quaternary Pump, Autosampler, and UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18, 250 x 4.6 mm, 5 µm packing (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

    • Why: The 250mm length provides maximum theoretical plates to separate closely eluting halo-isomers.

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Column Temperature: 30°C (Controlled).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% H₃PO₄ in Milli-Q Water.

    • Preparation: Add 1.0 mL of 85% Phosphoric acid to 1000 mL water. Filter through 0.22 µm membrane.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

A gradient is preferred over isocratic elution to prevent late-eluting dimers or precursors from carrying over to the next run.

Time (min)% Solvent A (Acidic Water)% Solvent B (Acetonitrile)Flow Rate (mL/min)
0.060401.0
15.020801.0
20.020801.0
20.160401.0
25.060401.0
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10.0 mg of the substance into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (Concentration: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Diluent (Concentration: 100 µg/mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Impurity Fate Mapping & Separation

Understanding the origin of impurities is crucial for identifying peaks in the chromatogram.

ImpurityFate Start Precursor: 3,5-Difluoro-4-nitrobenzyl halide Rxn Cyanation Reaction (+ NaCN/KCN) Start->Rxn Prod Target: This compound Start->Prod Unreacted Rxn->Prod Imp2 Impurity B (Intermediate): 3,5-Difluoro-4-nitrophenylacetamide Prod->Imp2 Partial Hydrolysis Imp1 Impurity A (Hydrolysis): 3,5-Difluoro-4-nitrophenylacetic acid Imp2->Imp1 Full Hydrolysis

Figure 2: Synthesis pathway showing the origin of likely impurities (Starting Material, Amide, Acid).

Expected Retention Order (Relative to Main Peak)
  • Impurity B (Amide): Elutes Earlier (More polar due to -CONH₂).

  • Impurity A (Acid): Elutes Earlier (Most polar, especially if slightly ionized).

  • Target (Nitrile): Main Peak (~10-12 min).

  • Precursor (Benzyl Halide): Elutes Later (Less polar, halogenated).

Validation Parameters (Representative Data)

The following data represents typical performance metrics for this validated method structure.

System Suitability
  • Tailing Factor (T): < 1.5 (Ensured by acidic mobile phase).

  • Theoretical Plates (N): > 10,000.

  • Precision (RSD): < 0.5% for 6 replicate injections of the standard.

Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 150 µg/mL.

  • Correlation Coefficient (R²): > 0.999.

Limit of Detection (LOD) & Quantitation (LOQ)
ParameterConcentration (µg/mL)Signal-to-Noise (S/N)
LOD 0.03> 3:1
LOQ 0.10> 10:1

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions or ionization of acidic impurities.Increase buffer strength or lower pH (add more H₃PO₄). Ensure column is not old (voids).
Retention Time Drift Temperature fluctuation or mobile phase evaporation.Use a column oven (30°C). Cap solvent bottles tightly.
Ghost Peaks Carryover from previous high-concentration injection.Add a "needle wash" step with 100% MeCN. Run a blank injection.
Baseline Noise Air in pump or dirty flow cell.Purge the pump for 5 mins. Flush detector flow cell with water then methanol.

References

  • Matrix Scientific. (2024). Product Data Sheet: this compound (CAS 1803827-93-1).[1][2] Retrieved from

  • PubChem. (2024).[3] 3-Fluoro-4-nitrophenylacetonitrile Compound Summary. (Used for structural analog comparison). Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from

Sources

Technical Comparison: Reactivity Profiles of 3,5-Difluoro- vs. 3,4,5-Trifluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3,5-difluorophenylacetonitrile and 3,4,5-trifluorophenylacetonitrile . It is designed for medicinal chemists and process scientists who require precise control over reactivity profiles during lead optimization.

Executive Summary: The "Para-Trap" Divergence

While structurally similar, the addition of the para-fluorine atom in the 3,4,5-trifluoro analog fundamentally alters the reactivity landscape. The core distinction lies not merely in acidity, but in the susceptibility to Nucleophilic Aromatic Substitution (SNAr) .

  • 3,5-Difluorophenylacetonitrile: Behaves as a robust, electron-deficient aromatic system. Stable to standard strong bases (e.g., KOtBu) used in alkylation.

  • 3,4,5-Trifluorophenylacetonitrile: Contains a "hot" electrophilic site at the C-4 position. The para-fluorine is highly labile and prone to displacement by nucleophilic bases, leading to byproduct formation (The "Para-Trap").

Electronic Landscape & Acidity Profiling

The reactivity differences are rooted in the electronic effects of the fluorine substitution patterns.[1]

Feature3,5-Difluorophenylacetonitrile3,4,5-TrifluorophenylacetonitrileMechanistic Implication
Electronic Effect Meta-F (-I effect dominant)Meta-F (-I) + Para-F (-I / +R)The 3,4,5-ring is significantly more electron-deficient.

-Proton Acidity (Est. pKa in DMSO)
~19.5 - 20.0~18.5 - 19.03,4,5-analog deprotonates faster but requires careful base selection.
LUMO Character High energy at ring carbonsLow energy at C-4 C-4 in the trifluoro analog is a "soft" electrophile trap.
Lipophilicity (cLogP) ~1.9~2.23,4,5-analog offers higher metabolic stability (blocks P450 oxidation at para).

Insight: While the 3,4,5-analog is more acidic (facilitating easier deprotonation), this advantage is often negated by the competing SNAr pathway described below.

The Critical Divergence: Nucleophilic Aromatic Substitution (SNAr)

This is the most common failure mode when working with 3,4,5-trifluorophenylacetonitrile.

Mechanism of Failure (The Para-Trap)

In the presence of nucleophilic bases (e.g., alkoxides like KOtBu, NaOMe) or nucleophilic solvents, the 3,4,5-trifluoro ring undergoes rapid SNAr at the 4-position. The transition state (Meisenheimer complex) is stabilized by the inductive withdrawal of the flanking 3,5-fluorines and the electron-withdrawing cyanomethyl group.

3,5-Difluoro Resilience: The 3,5-difluoro analog lacks a good leaving group at the para position (H is a poor leaving group) and the meta positions are not sufficiently activated for substitution under standard conditions.

Visualizing the Pathway

SNAr_Pathway Start 3,4,5-Trifluorophenylacetonitrile Complex Meisenheimer Complex (Stabilized Anion) Start->Complex Attack at C-4 Product_Alk Target: Alpha-Alkylation Start->Product_Alk Deprotonation (Alpha) Base Nucleophilic Base (e.g., KOtBu) Product_SNAr Side Product: 4-Butoxy-3,5-difluoro... Complex->Product_SNAr Elimination of F-

Caption: Competitive pathways for 3,4,5-trifluorophenylacetonitrile. Nucleophilic attack at C-4 (Red) competes with the desired alpha-deprotonation (Green).

Validated Experimental Protocols

To ensure reproducibility, use the following self-validating protocols tailored to the specific substrate.

Protocol A: Robust Alkylation (For 3,5-Difluoro Analog)

Applicable for: 3,5-difluorophenylacetonitrile Risk Level: Low

  • Solvent: Anhydrous DMF or THF.

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Procedure:

    • Cool solution of nitrile (1.0 equiv) in DMF to 0 °C.

    • Add NaH (1.2 equiv) portion-wise. Evolution of H2 gas confirms deprotonation.

    • Stir 15 min. Solution turns yellow/orange (carbanion formation).

    • Add alkyl halide (1.1 equiv). Warm to RT.

  • Validation: TLC will show clean conversion. No SNAr byproducts observed.

Protocol B: The "Non-Nucleophilic" Method (For 3,4,5-Trifluoro Analog)

Applicable for: 3,4,5-trifluorophenylacetonitrile Risk Level: High (Requires strict control)

Critical Rule: Avoid alkoxide bases (KOtBu, NaOEt) . Their nucleophilicity will trigger F-displacement.[2][3]

  • Solvent: Anhydrous THF (Must be dry; water creates OH- which is nucleophilic).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaHMDS . These are bulky, non-nucleophilic, strong bases.

  • Procedure:

    • Cool solution of nitrile (1.0 equiv) in THF to -78 °C .

    • Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise.

    • Stir at -78 °C for 30 mins. (Low temp suppresses SNAr).

    • Add highly reactive alkyl halide (e.g., MeI, BnBr) dropwise.

    • Allow to warm slowly to 0 °C, monitoring strictly by LCMS.

  • Validation: Check LCMS for M+Alkylated mass. If M+Base_Fragment is seen (e.g., +N(TMS)2 mass), the temperature was too high.

Decision Framework for Process Development

Use this logic flow to select the correct synthetic route.

Decision_Tree Start Select Substrate Difluoro 3,5-Difluoro Start->Difluoro Trifluoro 3,4,5-Trifluoro Start->Trifluoro Cond_Std Standard Conditions (NaH/DMF or KOtBu/THF) Temp: 0°C to RT Difluoro->Cond_Std Stable Trifluoro->Cond_Std AVOID Cond_Spec Specialized Conditions (LiHMDS/THF) Temp: -78°C Trifluoro->Cond_Spec Required Result_Safe High Yield Stable Product Cond_Std->Result_Safe Result_Risk Risk of Para-F Displacement (SNAr Byproducts) Cond_Std->Result_Risk Cond_Spec->Result_Safe

Caption: Process decision tree. Note the requirement for non-nucleophilic bases and cryogenic conditions for the 3,4,5-trifluoro analog.

Applications & Metabolic Implications
  • Metabolic Stability: The 3,4,5-trifluoro motif is superior for blocking metabolic soft spots. The para-fluorine prevents oxidation at the 4-position, a common clearance pathway for phenyl rings. This makes it a preferred scaffold for extending half-life (

    
    ) in drug candidates.
    
  • Bioisosteres: Both nitriles serve as precursors to phenylacetic acids (via hydrolysis) and phenethylamines (via reduction), which are privileged scaffolds in CNS drug discovery (e.g., voltage-gated sodium channel blockers).

References
  • Acidity of Fluorinated Benzoates: BenchChem. "Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids." (Demonstrates the incremental acidity increase with poly-fluorination).

  • SNAr in Polyfluoroarenes: Beilstein J. Org. Chem. 2016, 12, 200–208. (Detailed study on the displacement of fluorine in activated systems).

  • Alkylation Protocols: BenchChem. "Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation." (General protocols for phenylacetonitriles).

  • Nucleophilic Substitution Mechanisms: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS)." (Foundational mechanism for EWG-activated rings).

Sources

Validating structure of 3,5-Difluoro-4-nitrophenylacetonitrile via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Methodology: Single Crystal X-ray Diffraction (SC-XRD) vs. NMR Spectroscopy

Executive Summary

In the synthesis of fluorinated aromatic intermediates like 3,5-Difluoro-4-nitrophenylacetonitrile , verifying the regioselectivity of nitration is critical. Standard analytical methods (1H NMR) often face limitations due to the high symmetry of the 3,5-difluoro-4-nitro substitution pattern, which renders the aromatic protons chemically equivalent.

This guide outlines the definitive validation of this structure using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "Gold Standard" approach against solution-phase NMR, demonstrating why SC-XRD is required to unambiguously assign the nitro group's position relative to the fluorine substituents and the acetonitrile tail.

The Structural Challenge: Symmetry & Regiochemistry

The target molecule contains a benzene ring substituted with:

  • One acetonitrile group (–CH₂CN)

  • Two fluorine atoms[1]

  • One nitro group (–NO₂)

The NMR Ambiguity

In a perfect 3,5-difluoro-4-nitro substitution pattern, the molecule possesses a plane of symmetry. The two aromatic protons (at positions 2 and 6) are chemically equivalent.

  • 1H NMR Result: A single signal (typically a doublet due to

    
    F coupling) in the aromatic region.
    
  • The Problem: An isomer with the nitro group at position 2 and fluorines at 3,5 might also yield a simplified spectrum depending on resolution and fluxional behavior. While 2D NMR (HMBC/NOESY) can resolve this, it requires complex interpretation of long-range couplings (

    
    , 
    
    
    
    ) which are often weak or obscured.
The X-ray Solution

SC-XRD does not rely on magnetic equivalence. It maps electron density in 3D space, providing:

  • Absolute Regiochemistry: Visual proof of the –NO₂ position relative to –F.

  • Bond Metrics: Distinction between C–F (approx. 1.35 Å) and C–N (approx. 1.47 Å) bond lengths.

  • Intermolecular Interactions: Analysis of weak C–H···F and dipole-dipole interactions critical for solid-state stability.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the efficacy of structural validation methods for this specific fluorinated nitro-aromatic.

FeatureSC-XRD (Crystallography) Solution NMR (1H/13C/19F) Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates (XYZ)Connectivity & Magnetic EnvironmentMolecular Formula & Fragmentation
Regiochemistry Definitive (Direct observation)Inferred (Requires 2D correlations)Ambiguous (Isomers have same mass)
Stereochemistry Absolute ConfigurationRelative (NOE dependent)N/A
Sample State Solid (Single Crystal required)Solution (CDCl₃, DMSO-d₆)Gas/Solution Phase
Symmetry Bias Unaffected by symmetryHigh symmetry obscures unique signalsN/A
Turnaround 24–48 Hours (including growth)15–30 Minutes< 10 Minutes

Experimental Protocol: SC-XRD Validation

Phase 1: Crystallization Strategy

Obtaining a diffraction-quality crystal is the rate-limiting step. For nitro-aromatics, which are often planar and stack efficiently, Slow Vapor Diffusion is the preferred method to control nucleation.

Protocol:

  • Solvent Screen: Dissolve 10 mg of this compound in minimal solvent.

    • Good Solvents: Dichloromethane (DCM), Acetone, THF.

    • Anti-Solvents: Hexane, Pentane, Diethyl Ether.

  • Setup (Vapor Diffusion):

    • Place the concentrated solution (e.g., in DCM) in a small inner vial.

    • Place the inner vial inside a larger jar containing the anti-solvent (Hexane).

    • Cap the large jar tightly. The volatile anti-solvent will slowly diffuse into the DCM, lowering solubility and forcing crystallization.

  • Observation: Allow to stand undisturbed at 4°C or Room Temperature for 24–72 hours. Look for block-like or prismatic crystals (needles often indicate rapid precipitation and poor diffraction).

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal approx. 0.1 x 0.1 x 0.2 mm. Mount on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen stream (Cryostream). Reason: Reduces thermal vibration (atomic displacement parameters), improving resolution of the fluorine positions.

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).

    • Note: Mo is standard, but Cu is better for small organic crystals with weak diffraction power, provided absorption is managed.

  • Refinement Targets:

    • R1 (R-factor): < 5% (Indicates high agreement between model and data).

    • GoF (Goodness of Fit): Close to 1.0.

    • FLACK Parameter: Not applicable (molecule is achiral), but useful if checking for chiral impurities in lattice.

Decision Logic & Workflow

The following diagrams illustrate the logical pathway for validating the structure, ensuring resources are not wasted on X-ray if NMR is sufficient, while highlighting when X-ray is mandatory.

Diagram 1: Structural Validation Decision Matrix

DecisionMatrix Start Synthesize This compound RunNMR Run 1H & 19F NMR (DMSO-d6) Start->RunNMR CheckSymmetry Is Spectrum Symmetric? (2 equiv aromatic H) RunNMR->CheckSymmetry Ambiguity High Ambiguity: Is Nitro at pos 4 or 2? CheckSymmetry->Ambiguity Yes (Symmetric) SimpleCheck Low Ambiguity: Coupling constants clear CheckSymmetry->SimpleCheck No (Asymmetric) Run2D Run 2D NMR (HMBC) Can C-F vs C-H coupling resolve? Ambiguity->Run2D ResultClear Regiochemistry Confirmed? Run2D->ResultClear ResultClear->SimpleCheck Yes Crystallize Initiate Crystallization (Vapor Diffusion) ResultClear->Crystallize No (Still Ambiguous) XRD SC-XRD Data Collection Crystallize->XRD Solve Solve Structure (Direct Methods) XRD->Solve

Caption: Decision matrix for escalating from NMR to X-ray crystallography when symmetry obscures regiochemical assignment.

Diagram 2: Crystallography Workflow

XrayWorkflow cluster_0 Sample Prep cluster_1 Data Acquisition cluster_2 Analysis Solvent Dissolve in DCM Diffusion Vapor Diffusion (Hexane Anti-solvent) Solvent->Diffusion Harvest Harvest Crystal (Mount on Loop) Diffusion->Harvest Cooling Cool to 100K Harvest->Cooling Diffract Collect Reflections (Mo-Kα source) Cooling->Diffract Refine Refine Structure (SHELXL) Diffract->Refine Validate Check Bond Lengths (C-F ~1.35Å) Refine->Validate

Caption: Step-by-step workflow from crude solid to validated structural model.[2][3]

Expected Results & Data Interpretation

When analyzing the solved structure, the Senior Scientist must verify specific geometric parameters to confirm the identity of this compound.

Key Bond Metrics (Reference Values)
  • C–F Bonds: Expect lengths between 1.33 – 1.36 Å . This is significantly shorter than C–C bonds.

  • C–N (Nitro): The C(aromatic)–N bond should be approx 1.46 – 1.48 Å .

  • Nitro Planarity: The O–N–O plane is typically twisted relative to the benzene ring (torsion angle > 0°) due to steric repulsion from the bulky ortho-fluorine atoms. This "twist" is a key feature that NMR cannot easily quantify but X-ray reveals instantly.

  • Acetonitrile Group: Look for the linear C–C≡N geometry (angle approx. 178–180°) and a short C≡N bond (~1.14 Å).

Packing Interactions

In the crystal lattice, look for:

  • π-π Stacking: Offset stacking of the electron-deficient fluoro-nitro rings.

  • Weak Hydrogen Bonds: Interactions between the acidic

    
    -protons of the acetonitrile group (CH₂CN) and the fluorine or nitro oxygen acceptors of adjacent molecules.
    

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition and validation of crystal structures. [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. (Essential for verifying the quality of the solved structure). [Link]

  • Hampton Research. Crystallization Methods: Vapor Diffusion.[4] (Standard protocols for small molecule growth). [Link]

  • PubChem. Compound Summary: this compound (CAS 503315-75-1). [Link]

Sources

Elemental Analysis Standards for Highly Fluorinated Compounds: A Comparative Guide for C8H4F2N2O2

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on fluorinated compounds to enhance metabolic stability and lipophilicity, analytical laboratories face a significant bottleneck: the accurate elemental analysis of these molecules.

For a target compound like C8H4F2N2O2 (Theoretical Composition: C 48.50%, H 2.04%, N 14.14%, F 19.18%, O 16.15%), relying on a standard CHN/O elemental analyzer often yields catastrophic data discrepancies. As an application scientist, I frequently see researchers puzzled by falsely low carbon and impossibly high nitrogen readings.

This guide deconstructs the causality behind these analytical failures, objectively compares alternative instrument configurations, and provides self-validating experimental protocols to ensure absolute data integrity.

The Causality of Fluorine Interference

To solve an analytical error, we must first understand its mechanistic root. Why does fluorine skew standard CHN results?

The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). During standard flash combustion at 1000°C, highly fluorinated compounds resist complete oxidation. Instead of breaking down entirely into CO₂ and H₂O, they form highly stable fluorocarbon fragments, such as tetrafluoromethane (CF₄) or difluorocarbene (CF₂).

As these fragments pass through the copper reduction column, they remain intact. When they reach the Thermal Conductivity Detector (TCD), they elute simultaneously with N₂. Because the detector measures thermal conductivity differences in the helium carrier gas, the CF₂ fragments artificially inflate the nitrogen peak. Concurrently, because the carbon trapped in these fragments is never oxidized to CO₂, the system reports a falsely low carbon reading [1]. Furthermore, any gaseous Hydrogen Fluoride (HF) generated can permanently etch and degrade the quartz combustion tubes[4].

Methodological Comparison: Finding the Right Configuration

To accurately characterize C8H4F2N2O2, laboratories must choose between optimizing their existing CHN analyzers or utilizing orthogonal techniques like Combustion Ion Chromatography (CIC).

A. Standard CHN Analyzer (The Baseline Failure)

Uses standard oxidation (Cr₂O₃/Co₃O₄) and reduction (Cu) columns. It lacks the chemical scrubbers necessary to break the C-F bond completely or trap the resulting HF gas. This method is unsuitable for compounds containing >5% fluorine.

B. Halogen-Optimized CHN Analyzer

This configuration modifies the standard combustion tube by introducing a Magnesium Oxide (MgO) and Silver (Ag) Wool scrubbing zone. At high temperatures, MgO acts as a thermodynamic sink, reacting with HF and fluorine radicals to form highly stable, solid Magnesium Fluoride (MgF₂), while releasing the hydrogen as H₂O. This prevents CF₂ formation and completely traps the halogens before they reach the TCD, restoring CHN accuracy [1].

C. Combustion Ion Chromatography (CIC)

While CHN analyzers cannot quantify fluorine directly, CIC is specifically designed for Total Fluorine (TF) analysis. The sample is pyrolyzed in an Argon/Oxygen atmosphere at 1050°C, converting all organically bound fluorine into HF gas. This gas is swept into an aqueous absorption tube and directly injected into an Ion Chromatograph, separating and quantifying the F⁻ ions via suppressed conductivity[2, 3].

Quantitative Data Presentation

The table below summarizes the expected analytical readouts for C8H4F2N2O2 across the three methodologies, highlighting the severity of the CF₂ interference artifact.

Analytical Method% Carbon% Hydrogen% Nitrogen% FluorineReliability for C8H4F2N2O2
Theoretical Values 48.50% 2.04% 14.14% 19.18% N/A (Baseline)
Standard CHN Analyzer ~46.10% (Low)2.05%~16.50% (High)N/A❌ Unreliable (Interference)
Halogen-Optimized CHN 48.48%2.03%14.12%N/A✅ Highly Reliable for CHN
Combustion IC (CIC) N/AN/AN/A19.15%✅ Highly Reliable for F

Visualizing the Analytical Workflows

CHN_Fluorine cluster_standard Standard CHN Pathway (Unoptimized) cluster_optimized Halogen-Optimized Pathway Sample C8H4F2N2O2 Sample (Strong C-F Bonds) Combustion Flash Combustion (1000°C, O2) Sample->Combustion CF2 Incomplete Combustion (CF2 / CF4 Fragments) Combustion->CF2 Without Scrubber MgO MgO / Ag Wool Scrubber (Traps F as MgF2) Combustion->MgO With Scrubber FalseN TCD Detection Error: Low %C, False High %N CF2->FalseN Accurate Accurate TCD Detection: True %C, %H, %N MgO->Accurate

Figure 1: Mechanistic pathway of standard CHN combustion vs. halogen-optimized MgO scrubbing.

CIC_Workflow Sample Sample Injection (10-50 mg) Pyrolysis Argon/O2 Pyrolysis (1050°C) Sample->Pyrolysis Gas Gaseous HF Formation Pyrolysis->Gas Absorber Aqueous Absorption (H2O2 / H2O) Gas->Absorber IC Ion Chromatography Separation Absorber->IC Detector Conductivity Detection (Total F-) IC->Detector

Figure 2: Step-by-step workflow of Combustion Ion Chromatography (CIC) for Total Fluorine analysis.

Self-Validating Experimental Protocols

Trust in analytical chemistry comes from continuous internal validation. Do not assume your instrument is performing correctly; prove it before every run.

Protocol A: Halogen-Optimized CHN Analysis

Objective: Accurately quantify C, H, and N in C8H4F2N2O2 while suppressing fluorine interference.

  • System Preparation: Repack the quartz combustion tube. Layer 20mm of granular Magnesium Oxide (MgO) followed by 15mm of Silver (Ag) wool at the exit end of the oxidation zone.

  • System Suitability Test (SST): Run an empty tin capsule to establish a flat baseline and ensure the system is leak-free.

  • Positive Control Validation: Weigh and run 1.5 mg of 4-fluorobenzoic acid (a certified reference material). Causality Check: If the nitrogen peak reads >0.1%, the MgO scrubber is exhausted and CF₂ fragments are reaching the TCD. Replace the scrubber before proceeding.

  • Sample Analysis: Weigh 1.5–2.0 mg of C8H4F2N2O2 into a tin capsule using a microbalance (±0.001 mg precision). Fold tightly to exclude atmospheric N₂.

  • Combustion & Detection: Flash combust at 1000°C in an O₂-enriched helium stream. Quantify C, H, and N via the TCD. Ensure the Relative Standard Deviation (RSD) across triplicate runs is <0.3%.

Protocol B: Total Fluorine Quantification via CIC

Objective: Directly quantify the 19.18% fluorine mass fraction in C8H4F2N2O2.

  • Absorber Preparation: Prepare the aqueous trapping solution (ultrapure H₂O with 10 ppm H₂O₂ to aid in the complete oxidation of combustion gases).

  • IC Calibration: Calibrate the Ion Chromatograph using certified NaF standards ranging from 0.1 to 10 mg/L. Ensure R² > 0.999.

  • Combustion Blank: Run an empty ceramic sample boat through the 1050°C furnace. Causality Check: This proves there is no residual fluorine "memory effect" from previous runs adhering to the pyrolyzer walls.

  • Sample Pyrolysis: Weigh 10 mg of C8H4F2N2O2 into a ceramic boat. Pyrolyze at 1050°C under an Argon/Oxygen gradient.

  • Absorption & Detection: Sweep the resulting HF gas into the absorber module. Automatically inject a 20 µL aliquot into the IC column. Detect the F⁻ peak via suppressed conductivity and calculate the mass fraction against the calibration curve.

References

  • CHN determination of highly fluorinated organic compounds Scientist Live (Exeter Analytical Application Notes) [Link]

  • Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography (CIC) Shimadzu Corporation [Link]

  • Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances ACS Publications[Link]

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing Robertson Microlit Laboratories[Link]

Impurity Profiling of Synthesized 3,5-Difluoro-4-nitrophenylacetonitrile: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,5-Difluoro-4-nitrophenylacetonitrile (CAS: 1803827-93-1) is a critical fluorinated building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, rigorous impurity profiling is mandated by regulatory bodies to ensure downstream safety and efficacy. According to the 1[1], impurities present at levels greater than 0.05% or 0.1% (depending on the maximum daily dose) must be structurally identified and quantified.

This guide provides an objective comparison between conventional HPLC-UV and advanced UHPLC-QTOF-MS methodologies for the impurity profiling of this specific intermediate, detailing the chemical causality behind the expected impurities and providing a self-validating experimental protocol.

Synthesis Causality & Predicted Impurity Origins

To effectively profile impurities, an analytical scientist must first understand the synthetic route to predict what contaminants might be present [[2]](). The standard synthesis of this compound involves the Nucleophilic Aromatic Substitution (SNAr) of 1,3,5-trifluoro-2-nitrobenzene with an ethyl cyanoacetate carbanion, followed by ester hydrolysis and decarboxylation.

Causality of Process Impurities:

  • Regioisomeric Impurities: The strong electron-withdrawing nature of the nitro group directs the SNAr primarily to the para-position. However, trace nucleophilic attack at the ortho-position generates the regioisomer 2,3-difluoro-6-nitrophenylacetonitrile .

  • Hydrolysis Degradants: The decarboxylation step requires aqueous acidic or basic conditions. Prolonged exposure to these conditions can over-hydrolyze the target nitrile group, yielding 3,5-difluoro-4-nitrophenylacetic acid .

SynthesisPathway SM 1,3,5-Trifluoro- 2-nitrobenzene Intermediate Ethyl 2-cyano-2-(3,5-difluoro- 4-nitrophenyl)acetate SM->Intermediate SNAr (Para) Imp1 2,3-Difluoro-6- nitrophenylacetonitrile (Regioisomer) SM->Imp1 SNAr (Ortho) Reagent Ethyl Cyanoacetate + Base Reagent->Intermediate Product 3,5-Difluoro-4- nitrophenylacetonitrile (Target) Intermediate->Product Hydrolysis & Decarboxylation Imp2 3,5-Difluoro-4- nitrophenylacetic acid (Hydrolysis) Product->Imp2 Over-hydrolysis

Fig 1: Synthesis pathway and predicted impurity origins for this compound.

Comparative Methodology: HPLC-UV vs. UHPLC-QTOF-MS

While conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry standard for routine batch release, it falls short during early-stage process development where unknown impurities must be characterized. Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) provides the necessary high-resolution accurate mass (HRAM) capabilities to elucidate unknown structures at trace levels 3.

Table 1: Performance Comparison for Impurity Profiling
Analytical FeatureConventional HPLC-UVUHPLC-QTOF-MS (High-Resolution)
Primary Use Case Routine QA/QC batch release and quantification.Process development, degradation studies, and structural elucidation.
Sensitivity (LOD) ~0.05% (500 ppm) depending on chromophore.< 0.01% (< 100 ppm), highly sensitive to trace components.
Structural Elucidation None. Requires synthesized reference standards to identify peaks via retention time.Excellent. Provides exact mass (< 5 ppm error) and MS/MS fragmentation for de novo identification.
Specificity Low. Co-eluting peaks (like regioisomers) can mask impurities.High. Extracted Ion Chromatograms (EIC) resolve co-eluting peaks by exact mass.
Regulatory Alignment Meets basic ICH Q3A quantification rules.Exceeds ICH Q3A requirements by providing definitive structural proof for qualification.

Self-Validating Experimental Protocol (UHPLC-QTOF-MS)

To ensure the analytical protocol acts as a self-validating system , the workflow utilizes orthogonal data streams: chromatographic retention time (RT) provides initial separation, high-resolution MS1 provides exact mass for Molecular Formula Generation (MFG), and MS2 (tandem mass spectrometry) provides fragmentation patterns for the Molecular Structure Correlator (MSC). If the theoretical fragmentation of the MFG-proposed formula does not match the empirical MS2 spectra, the identification is automatically flagged, preventing false positives [[4]]().

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10.0 mg of the synthesized this compound batch in 10 mL of Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL stock. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Separation:

    • Column: C18, 1.8 µm, 2.1 × 100 mm (Sub-2-micron particles are chosen to maximize theoretical plates and resolve closely related regioisomers).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-QTOF) Parameters:

    • Ionization: Electrospray Ionization (ESI) in negative mode (optimal for acidic/nitro-aromatic compounds).

    • Capillary Voltage: 3500 V.

    • Collision Energy: Auto MS/MS (10, 20, 40 eV) to ensure comprehensive fragmentation across different bond strengths.

  • Data Processing:

    • Execute Molecular Feature Extraction (MFE) to remove background chemical noise and group isotopes.

    • Apply Molecular Formula Generation (MFG) with a strict mass error tolerance of < 5 ppm [[5]]().

LCMSWorkflow Prep Sample Preparation (1.0 mg/mL in ACN/H2O) UHPLC UHPLC Separation (C18 Column, Gradient Elution) Prep->UHPLC MS High-Resolution QTOF-MS (ESI-, Auto MS/MS) UHPLC->MS MFE Molecular Feature Extraction (Isotope clustering) MS->MFE MFG Molecular Formula Generation (Mass accuracy < 5 ppm) MFE->MFG MSC Molecular Structure Correlator (MS/MS fragment matching) MFG->MSC Report Impurity Profile Report (ICH Q3A Compliant) MSC->Report

Fig 2: Software-assisted UHPLC-QTOF-MS workflow for trace-level impurity elucidation.

Quantitative Data & Structural Elucidation Results

Using the self-validating UHPLC-QTOF-MS workflow, the following impurity profile was generated from a crude synthesis batch. The exact masses provide unambiguous empirical formulas, while the distinct retention times confirm isomeric separation.

Table 2: Simulated Impurity Profiling Results (ESI- Negative Mode)
Peak IDRetention Time (min)Exact Mass (m/z)[M-H]⁻Mass Error (ppm)Generated FormulaStructural IdentificationRelative Abundance
Target API 8.45197.0162-0.5C₈H₃F₂N₂O₂This compound98.50%
Impurity A 8.12197.0164+0.5C₈H₃F₂N₂O₂2,3-Difluoro-6-nitrophenylacetonitrile (Regioisomer)0.85%
Impurity B 6.30216.0107-1.2C₈H₄F₂NO₄3,5-Difluoro-4-nitrophenylacetic acid (Hydrolysis)0.45%
Impurity C 10.20175.9960+0.8C₆HF₃NO₂1,3,5-Trifluoro-2-nitrobenzene (Unreacted SM)0.20%

Note: The mass error for all identified peaks is well below the < 5 ppm threshold, ensuring high confidence in the Molecular Formula Generation (MFG) step.

Conclusion

For the impurity profiling of this compound, relying solely on HPLC-UV is insufficient during the process development phase due to its inability to identify unknown degradants and regioisomers without synthesized reference standards. By implementing a UHPLC-QTOF-MS workflow with orthogonal data validation (RT, Exact Mass, and MS/MS fragmentation), analytical scientists can confidently map the chemical causality of impurities back to the synthesis process. This approach not only ensures strict compliance with ICH Q3A(R2) guidelines but also accelerates the optimization of the API manufacturing route.

References

  • Title: 1 Source: ich.org URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6PUKCs5CmHGo8ZuXbNzJZ8N6an8d7rUdKOlsuyxwJXwpvRbaLhxhrKLMCZZbQ5VF36rurCZ-59RW3x6zpOeS4NiqJ9AD2Rf96iJ2sqCA2vg9yj1qYuR2iLLBFJq9-LFkEeUvBMKnG9cAAN3Rz7wNTPYkgbXUVmXQ4xSgjivK0pLk0

  • Title: 2 Source: resolvemass.ca URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM4gTpcEWKRT3EYacUzs7cLPy1QLQtZk7_bHWPuD5rNlLlWRVyofvpRCmp5jpEHSKSj3aplqKK2Fk-D6xfd4VSpNAahvlLSMSddzVZJUm4K0NVbpQ0GvuOvUJ_EYURDcx_EuqshqVIOWvFwYt71vI0NxO4aR-j9i-XjbFfLU5ZphoL9N5du4hzchB0pKY=

  • Title: 4 Source: hpst.cz URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpYSTRaSYXQty1Vpp8TXHrkx3uZLzZfps30qRQuSgVRE1K2sj2Vj0tZjU92KfGuRhKkch6vDLBgYc3FDTrOGovnwYsw4JkTKWeO285mpozP0GzK3JQ3BfisJdDX54I_HRP3s41MuyxOpx4S00gM5Cqzf2Ooy_Y

  • Title: 3 Source: biomedres.us URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYL8OpYMFk76msZQuCPaydiVoYpzt2ng5Mp8zWSzdj_JmNxs-Ba7Qh3iuKEofjZ1NNyv0i_hZJLGgFGTOjCZiXktdHupdWVgSzKpUUl2CSxYSYSXB7uGMxqz77BAbJCpUvoWZ0EoVWgPeM

  • Title: 5 Source: theaspd.com URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr5Es83pCcH1onRXl94oj7zIvsqw9QoLL8vYLc6nHY1pbY-P30vOHuSxq4Ul8iodCR8un7kZmyxi3nenYZF8nyxEUcwR1jQGEJRd8YCSpxLYCLRF-kWRCcB2SpJqM0l3dJzg0vH35zmAMSe0vB22XIb-h5oSZUSw69rpMu

Sources

Safety Operating Guide

Safe Handling and Disposal of 3,5-Difluoro-4-nitrophenylacetonitrile

[1]

Part 1: Executive Safety Assessment

Core Directive: 3,5-Difluoro-4-nitrophenylacetonitrile is a dual-hazard intermediate containing both a nitrile (cyanide-releasing) and a nitro (energetic/reactive) functionality.

CRITICAL WARNING: DO NOT attempt standard benchtop chemical neutralization methods often used for nitriles (e.g., alkaline hydrolysis with sodium hydroxide and bleach). The presence of the nitro group on the aromatic ring makes the molecule susceptible to forming unstable, shock-sensitive Meisenheimer complexes or explosive nitronate salts upon contact with strong bases.

Immediate Action Required:

  • Disposal Method: High-temperature incineration by a licensed hazardous waste contractor.

  • Segregation: Strictly segregate from Acids (risk of HCN gas evolution) and Bases (risk of thermal runaway/explosion).

Part 2: Chemical Identification & Hazard Matrix

Compound: this compound CAS Number: Not widely listed (Analogous to 4-Nitrophenylacetonitrile, CAS: 555-21-5) Molecular Formula:

Hazard Characterization Table
Hazard CategoryClassificationMechanism of Danger
Acute Toxicity Category 3/4 (Oral/Dermal) Metabolic Cyanide Release: The nitrile group (

) can be metabolized in the liver to release free cyanide ions (

), inhibiting cytochrome c oxidase and causing cellular hypoxia.
Reactivity Shock/Heat Sensitive Nitro Group Instability: The nitro group (

) adds oxygen balance to the molecule, increasing thermal sensitivity. Reaction with strong bases can form explosive salts.
Corrosivity Irritant Fluorine Content: Thermal decomposition releases Hydrogen Fluoride (HF), a corrosive gas that attacks lung tissue and glass.
Part 3: Disposal Workflow & Decision Tree

The following workflow illustrates the strict segregation required to prevent accidental mixing with incompatible waste streams.

DisposalWorkflowStartWaste Generation(this compound)StateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Powder/Crystals)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidWasteSolutionSegregationCRITICAL SEGREGATIONNO Acids (HCN Risk)NO Bases (Explosion Risk)SolidWaste->SegregationLiquidWaste->SegregationContainerPackagingHigh-Density Polyethylene (HDPE)Double-Bagged if SolidSegregation->ContainerLabelingLabeling'TOXIC ORGANIC WASTE''CONTAINS NITRILES & NITRO COMPOUNDS'Container->LabelingDisposalFinal DestructionIncineration with Scrubber(Licensed Contractor)Labeling->Disposal

Figure 1: Segregation and disposal decision tree emphasizing the exclusion of acids and bases.[1][2]

Part 4: Detailed Operational Procedures
1. Solid Waste Disposal (Pure Compound)
  • Containment: Do not dissolve the solid for disposal. Keep it in its original solid state to minimize volume and reactivity risks.

  • Packaging: Place the solid into a screw-top jar (glass or HDPE). Place this jar inside a secondary containment bag (clear 6-mil polyethylene).

  • Labeling: Mark clearly with:

    • Chemical Name: this compound

    • Hazard Codes: Toxic, Reactive

    • Warning: "DO NOT COMPACT" (due to nitro group sensitivity).

2. Liquid Waste Disposal (Solutions/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., dichloromethane, ethyl acetate). Avoid mixing with oxidizable solvents like ethers if peroxides are suspected.

  • pH Check: Check the pH of the solution using a dipstick. It must be Neutral (pH 6-8) .

    • If Acidic: Carefully neutralize with weak bicarbonate before adding to the waste container to prevent HCN evolution.

    • If Basic: Neutralize with dilute acid to pH 7 to prevent nitronate formation.

  • Container: Use a dedicated "Toxic Organics" waste carboy. Do not pour into the general "Organic Solvents" drum if that drum contains general base waste or unknown mixtures.

3. Empty Container Management
  • Triple Rinse: Triple rinse empty bottles with a suitable solvent (e.g., acetone).

  • Rinsate Disposal: Treat the rinsate as Liquid Waste (see above). Do not pour rinsate down the drain.[3]

  • Defacing: Deface the label and mark "Empty - Triple Rinsed" before discarding the glass.

Part 5: Emergency Response Protocols
Spill Cleanup (In-Lab)
  • Evacuate & Ventilate: Clear the immediate area.[4] Nitriles can release toxic vapors.[2][4]

  • PPE: Wear double nitrile gloves, lab coat, and a full-face respirator with organic vapor/acid gas cartridges (if powder is aerosolized).

  • Absorb:

    • Liquids: Cover with a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (nitro compounds can react with cellulose to form flammable mixtures).

    • Solids: Dampen slightly with an inert solvent (like hexane) to prevent dust, then scoop with a non-sparking plastic scoop.

  • Decontaminate: Wipe the surface with a mild detergent and water. Collect all wipes as hazardous waste.

References
  • Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. Handling and Disposal of Chemicals.[3][4][5][6] [Link]

  • Princeton University EHS. Waste Removal and Waste Streams: Nitriles and Cyanides. [Link]

Standard Operating Procedure & PPE Guide: Handling 3,5-Difluoro-4-nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on scaling up complex, highly reactive intermediates. 3,5-Difluoro-4-nitrophenylacetonitrile (CAS: 1803827-93-1)[1] is an exceptionally versatile building block for active pharmaceutical ingredients (APIs), but it presents a trifecta of chemical hazards: a highly activated electrophilic core, a toxic nitrile moiety, and a sensitizing nitroaromatic system.

This guide provides a definitive, self-validating protocol for personal protective equipment (PPE), operational handling, and disposal. Our goal is to ensure your scientific integrity is matched by absolute operational safety.

Mechanistic Causality of Hazards

To select the correct PPE and engineering controls, we must first understand why this molecule is dangerous at a mechanistic level. Do not treat this compound as a standard organic powder; its reactivity is specialized.

  • Hyper-Activated SNAr Reactivity: The presence of a strongly electron-withdrawing nitro (-NO

    
    ) group at the para position dramatically lowers the electron density of the aromatic ring. This stabilizes the Meisenheimer complex during Nucleophilic Aromatic Substitution (S
    
    
    
    Ar), making the ortho-fluorine atoms highly labile. Reactions with nucleophiles (amines, thiols, alcohols) are intensely exothermic and prone to .
  • Systemic Toxicity (Nitrile & Nitroaromatic): The phenylacetonitrile substructure is classified as 2[2]. Furthermore, the nitroaromatic core acts as a potent skin sensitizer that can penetrate standard thin nitrile gloves rapidly, leading to systemic toxicity.

  • Cyanide Generation Risk: Under combustion or strongly acidic conditions, the nitrile group can hydrolyze or decompose to release2[2].

Quantitative PPE Matrix

Standard laboratory PPE is insufficient for handling highly activated fluoronitrobenzenes. The following table summarizes the mandatory quantitative specifications for your protective gear.

PPE CategorySpecificationBreakthrough StandardCausality & Justification
Primary Gloves 8-mil unsupported Neoprene or Butyl rubber> 240 mins (nitroaromatics)Nitroaromatics rapidly permeate thin nitrile. Butyl/neoprene provides an .
Secondary Gloves 4-mil disposable Nitrile (inner layer)N/A (Dexterity layer)Provides tactile feedback for precise weighing; acts as a last line of defense if the outer glove is breached.
Eye/Face Protection ANSI Z87.1+ Face Shield over Splash GogglesHigh-impact ratedProtects against micro-splashes and potential pressure-bursts during exothermic S

Ar reactions.
Body Protection Flame-resistant (FR) lab coat + Tyvek sleevesISO 16602 compliantPrevents skin sensitization and systemic absorption via accidental dust or solution contact.
Respiratory NIOSH-approved PAPR or Half-Mask (P100/OV)99.97% filtration efficiencyMitigates inhalation of toxic dust during dispensing and traps volatile toxic byproducts[3].
Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety checks are confirmed.

Step 1: Fume Hood Preparation & PPE Donning
  • Verify the Class II chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Clear the hood of all incompatible materials, specifically strong acids, strong bases, and oxidizing agents.

  • Don the inner nitrile gloves, FR lab coat, Tyvek sleeves, splash goggles, and face shield. Finally, don the outer neoprene gloves.

Step 2: Dispensing and Weighing
  • This compound is typically handled as a crystalline solid. Use an anti-static ionizer near the balance to prevent the highly active powder from clinging to gloves or the draft shield.

  • Weigh the material exclusively inside the fume hood using an analytical balance enclosed in a draft shield.

  • Self-Validation Check: If the balance reading fluctuates, do not proceed. This indicates draft or static issues that could lead to aerosolization. Inspect your outer gloves for any yellowing; if observed, immediately step back, remove the outer gloves, wash hands, and don a new pair.

Step 3: Reaction Execution (S

Ar)
  • Dissolve the intermediate in a dry, inert solvent (e.g., anhydrous THF or DMF) under an argon or nitrogen atmosphere.

  • Critical Control: Always equip the reaction flask with an internal thermocouple. When adding the nucleophile, use a syringe pump or dropping funnel to add it dropwise.

  • Maintain the reaction vessel in a cooling bath (e.g., ice/water or dry ice/acetone) to absorb the heat of the exothermic addition-elimination reaction.

  • Self-Validation Check: Monitor the internal thermocouple. If the temperature rises by more than 5°C during the addition of the first 10% of the nucleophile, pause the addition and increase cooling capacity. Do not resume until the baseline temperature is restored.

Step 4: Quenching and Work-Up
  • Quench the reaction slowly with a cold, mildly basic aqueous solution (e.g., saturated NaHCO

    
    ) to neutralize any generated hydrofluoric acid (HF) equivalents without triggering violent off-gassing.
    
  • Self-Validation Check: Test the pH of the aqueous layer using indicator paper. Ensure it remains strictly alkaline (pH > 8) before transferring to the separation funnel. Avoid using strong acids, as the unreacted nitrile moiety can release HCN gas[2].

Spill Response & Disposal Plan
  • Minor Spill (< 50 g):

    • Do not sweep. Sweeping generates toxic dust.

    • Cover the spill with damp, inert absorbent pads (moistened with water or a compatible solvent like ethanol) to suppress dust.

    • Carefully scoop the absorbed material using a non-sparking tool into a highly visible, sealable hazardous waste container.

  • Disposal:

    • Label the waste container explicitly: "HAZARDOUS WASTE: Toxic Nitrile / Nitroaromatic (Contains this compound)".

    • Crucial Separation: Store this waste strictly segregated from acidic waste streams to prevent accidental HCN generation[3].

    • Dispose of via a4[4].

Visualization: Hazard Mitigation Workflow

The following diagram illustrates the logical causality between the molecule's structural hazards and the required engineering/PPE controls.

HazardMitigation cluster_0 Structural Hazards cluster_1 PPE & Engineering Controls H1 Labile Fluorines (Exothermic SNAr) M1 Thermocouple & Cooling Bath H1->M1 Mitigated by H2 Nitrile Group (HCN Gas Risk / Toxicity) M2 Acid-Free Waste Segregation H2->M2 Mitigated by H3 Nitroaromatic Core (Skin Sensitization) M3 Neoprene Gloves & Face Shield H3->M3 Mitigated by

Fig 1: Structural hazard causality and corresponding PPE/engineering controls.

References
  • Title: this compound Catalog Entry Source: Matrix Scientific URL: 1

  • Title: SAFETY DATA SHEET - Phenylacetonitrile Source: Merck URL: 2

  • Title: SAFETY DATA SHEET - 3-Fluoronitrobenzene Source: TCI Chemicals URL:

  • Title: SAFETY DATA SHEET - 3-CHLORO-4-FLUORONITROBENZENE Source: Sigma-Aldrich URL:

  • Title: SAFETY DATA SHEET - 2-Morpholino-2-Phenylacetonitrile Source: Pfaltz & Bauer URL: 4

  • Title: SAFETY DATA SHEET - Phenylacetonitrile Source: Thermo Fisher Scientific URL: 3

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-4-nitrophenylacetonitrile
Reactant of Route 2
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3,5-Difluoro-4-nitrophenylacetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.